5-Bromothiophene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXGPMGMAKDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476351 | |
| Record name | 5-bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |
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Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-84-0 | |
| Record name | 5-Bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100523-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-3-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromothiophene-3-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Heterocycle
5-Bromothiophene-3-carboxylic acid is a halogenated thiophene derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a bromine atom at the 5-position and a carboxylic acid at the 3-position. This bifunctionality allows for sequential and controlled modifications, making it an ideal scaffold for the construction of complex molecular architectures. The electron-rich thiophene ring, coupled with the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the versatility of the carboxylic acid group for amide bond formation and esterification, positions this compound as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and its burgeoning potential in the field of drug discovery, particularly in the development of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a research setting.
| Property | Value | Source(s) |
| CAS Number | 100523-84-0 | |
| Molecular Formula | C₅H₃BrO₂S | |
| Molecular Weight | 207.05 g/mol | |
| Appearance | White to off-white or light yellow solid/powder | [4] |
| Melting Point | 140-144 °C | [4] |
| SMILES | OC(=O)c1csc(Br)c1 | [4] |
| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule.
-
δ (ppm) 8.11 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C2 position of the thiophene ring.
-
δ (ppm) 7.51 (d, J = 1.6 Hz, 1H): This signal is assigned to the proton at the C4 position. The small coupling constant (J = 1.6 Hz) is characteristic of a meta-coupling between protons on a thiophene ring.
¹³C NMR Spectroscopy: While a definitive, published spectrum for this compound is not readily available, data from the closely related 2-bromothiophene-3-carboxylate provides a strong basis for estimation.[1] The expected chemical shifts are:
-
Carboxylic Carbon (C=O): ~163-167 ppm
-
C3 (Carbon bearing COOH): ~133-137 ppm
-
C5 (Carbon bearing Br): ~115-120 ppm
-
C2 & C4 (CH): ~127-133 ppm
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for the carbonyl group, consistent with an aromatic carboxylic acid.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of 3-thiophenecarboxylic acid. The thiophene ring is highly activated towards electrophilic substitution, and the reaction proceeds with high regioselectivity.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is adapted from established literature procedures.
Materials:
-
3-Thiophenecarboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Stirring and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.
-
Prepare a solution of bromine (0.9-1.0 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 3-thiophenecarboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing cold water. A precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and inorganic byproducts.
-
For purification, recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.
-
Dry the purified product under vacuum.
Causality and Self-Validation: The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the sulfur atom is a strong activating ortho-, para-director. In the case of 3-substituted thiophenes, the position of highest electron density and least steric hindrance is the C5 position, leading to the selective formation of the 5-bromo isomer as the major product. The precipitation of the product upon addition to water provides an initial purification step, as the organic product is insoluble in the aqueous acidic mixture. Recrystallization further purifies the compound based on differences in solubility between the desired product and any minor impurities. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Key Chemical Transformations and Their Mechanistic Underpinnings
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can be readily transformed into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and receptor binding.
Esterification: The direct Fischer esterification with an alcohol under acidic catalysis is possible but can be slow. A more reliable and widely used method is the Steglich esterification, which proceeds under mild, neutral conditions. This method is particularly useful when working with acid-sensitive substrates.
-
Mechanism: The reaction is typically mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a still more reactive acylpyridinium species. This species is readily attacked by the alcohol nucleophile to form the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Amide Bond Formation: The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Similar to esterification, this can be achieved by activating the carboxylic acid with a coupling agent like DCC or other modern peptide coupling reagents (e.g., HATU, HOBt/EDC) in the presence of an amine.
-
Mechanism: The mechanism is analogous to the Steglich esterification, where the activated carboxylic acid intermediate is intercepted by the amine nucleophile instead of an alcohol. The choice of coupling agent and reaction conditions can be optimized to minimize side reactions and racemization if chiral amines are used.
Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron species (e.g., a boronic acid or boronate ester) to form a new C-C bond. It is one of the most robust and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.
-
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromothiophene to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
Synthetic Strategy for Thiophene-3-Carboxamide p38 MAPK Inhibitors
Based on published research, a common structural motif for p38 MAPK inhibitors involves a central heterocyclic core (like thiophene) with specific aryl substituents that occupy key pockets in the ATP-binding site of the enzyme. [5]this compound is an ideal starting point to generate a library of potential inhibitors based on the thiophene-3-carboxamide scaffold.
Exemplary Synthetic Workflow:
-
Amide Formation: The carboxylic acid is first coupled with a desired amine (R¹-NH₂) using standard peptide coupling reagents to form the core thiophene-3-carboxamide structure. This amine can be chosen to introduce diversity and modulate physicochemical properties.
-
Suzuki Coupling: The resulting 5-bromo-thiophene-3-carboxamide is then subjected to a Suzuki coupling reaction with a specific arylboronic acid (e.g., 4-fluorophenylboronic acid or a pyridylboronic acid), which are known to form key interactions within the p38 MAPK active site. [6] This two-step sequence allows for a modular and efficient approach to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is a combustible solid and may cause skin, eye, and respiratory irritation. [4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly sealed.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its well-defined reactivity at both the carboxylic acid and the bromine-substituted positions allows for the systematic and efficient construction of complex molecules. The demonstrated utility of the thiophene-3-carboxamide scaffold in the design of potent kinase inhibitors, particularly for the p38 MAPK pathway, underscores the significant potential of this compound in modern drug discovery programs. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of this compound to advance the frontiers of medicinal chemistry and materials science.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Scaccia, E., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PLoS ONE, 8(11), e78648. [Link]
- Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen, 4(2), 143-150. [Link]
- Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed Central. [Link]
- Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed. [Link]
- MySkinRecipes. (n.d.). This compound.
- Patel, R. P., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]
- Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
- Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
- UCHEM. (2024). This compound (CAS: 100523-84-0) - A Valuable Thiophene Derivative for Synthesis and Materials Applications.
- Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8875386. [Link]
- Google Patents. (n.d.). 具有ptpn2/ptpn1抑制活性的噻二唑烷酮衍生物及其制备方法和应用.
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5-Bromothiophene-3-carboxylic acid molecular weight
An In-depth Technical Guide to 5-Bromothiophene-3-carboxylic acid: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with this compound. We will delve into its fundamental properties, synthetic routes, chemical reactivity, and key applications, providing field-proven insights to empower your research and development endeavors.
Core Compound Identification and Physicochemical Properties
This compound is a bifunctional heterocyclic compound, serving as a versatile scaffold in organic synthesis. Its utility stems from the presence of two distinct reactive sites on the thiophene ring: a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation or esterification.
Molecular Structure
The structural arrangement of the bromine atom at the 5-position and the carboxylic acid at the 3-position dictates the molecule's reactivity and steric profile.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The fundamental properties of this compound are summarized below for easy reference. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 207.05 g/mol | [1][2][3] |
| Molecular Formula | C₅H₃BrO₂S | [1][2][3] |
| CAS Number | 100523-84-0 | [1][2][3] |
| Appearance | Solid | [1][3] |
| Melting Point | 140-144 °C | [3] |
| IUPAC Name | This compound | [4][5] |
| SMILES | OC(=O)c1csc(Br)c1 | [1][3] |
| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [1][3][4] |
Synthesis and Manufacturing Insights
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the thiophene-3-carboxylic acid precursor. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Causality of the Synthetic Pathway
The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and generates lower concentrations of corrosive HBr as a byproduct. The reaction is typically performed in a polar protic solvent like glacial acetic acid, which facilitates the polarization of the brominating agent. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) primarily to the 5-position, which is the most electron-rich and sterically accessible position on the ring.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative procedure based on established methods for the bromination of thiophene derivatives.[6]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve thiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.
-
Reagent Preparation: Separately, prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in glacial acetic acid.
-
Reaction: Slowly add the NBS solution dropwise to the stirred solution of thiophene-3-carboxylic acid at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water (approx. 10 volumes). A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and succinimide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.
-
Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for selective modification, making it a powerful building block for creating diverse molecular libraries.
-
Suzuki Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed Suzuki cross-coupling reactions. This enables the formation of a new carbon-carbon bond by coupling the thiophene core with various aryl or heteroaryl boronic acids. This is a cornerstone reaction in modern drug discovery for building molecular complexity.[7][8]
-
Amidation: The carboxylic acid can be readily converted to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by reaction with a primary or secondary amine.[9]
-
Esterification: The carboxylic acid can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst) to produce ester derivatives, which can be useful for modifying solubility or serving as prodrugs.[8]
Caption: Key derivatization pathways for this compound.
Applications in Research and Drug Development
The derivatives of bromothiophenecarboxylic acids are prevalent in both medicinal chemistry and materials science, highlighting the importance of this structural motif.
-
Medicinal Chemistry: Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[10] The ability to easily diversify the this compound core via Suzuki coupling and amidation makes it an invaluable starting point for generating novel drug candidates. For instance, related thiophene derivatives have been synthesized and investigated for their potent spasmolytic (antispasmodic) effects and as antibacterial agents against extensively drug-resistant (XDR) Salmonella Typhi.[8][10]
-
Material Science: This compound serves as a monomer or precursor in the synthesis of conductive polymers and organic electronic materials.[4] The thiophene unit is a common component in materials used for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where its electronic properties can be fine-tuned through chemical modification.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.
GHS Hazard Information
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation.[11] |
| Eye Irritation | H319: Causes serious eye irritation.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation.[11] |
Recommended Safety Protocols
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]
-
Spills: In case of a spill, avoid generating dust.[11] Use dry cleanup procedures (e.g., sweep or vacuum) and place the material in a sealed container for disposal.[11]
-
First Aid:
Conclusion
This compound, with a molecular weight of 207.05 g/mol , is a high-value chemical intermediate. Its true power lies in its bifunctional nature, which provides chemists with a robust platform for creating diverse and complex molecules. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in the design of next-generation pharmaceuticals and advanced functional materials.
References
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- This compound | 100523-84-0. J&K Scientific. [Link]
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- 3-bromothiophene. Organic Syntheses. [Link]
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health (NIH). [Link]
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Introduction: The Significance of 5-Bromothiophene-3-carboxylic Acid in Modern Synthesis
An In-depth Technical Guide to the Physical Properties of 5-Bromothiophene-3-carboxylic Acid
This compound (CAS No. 100523-84-0) is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[][2] As a functionalized thiophene, it belongs to a class of molecules recognized for their versatile structural diversity and pharmacophoric properties, which make them privileged scaffolds in medicinal chemistry.[3][4] Thiophene-based structures are integral to a range of FDA-approved drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer activities.[3][4]
This guide provides an in-depth examination of the core physical and chemical properties of this compound. Its value as a synthetic intermediate stems from its dual reactivity: the carboxylic acid group allows for amide bond formation and other derivatizations, while the bromine atom serves as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.[5] This technical whitepaper will furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective handling, characterization, and application of this versatile building block.[6]
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification strategies. These properties have been compiled from various sources and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 100523-84-0 | [][2] |
| Molecular Formula | C₅H₃BrO₂S | [][2] |
| Molecular Weight | 207.05 g/mol | [][7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 140-144 °C | |
| Boiling Point | 318.907 °C (at 760 mmHg) | [] |
| IUPAC Name | This compound | [][6] |
| SMILES | OC(=O)c1csc(Br)c1 | [7] |
| InChI Key | YCNXPMGMAKDPM-UHFFFAOYSA-N | [] |
Spectroscopic Profile: Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the key spectral data and features.
| Spectroscopy Type | Key Features and Peaks | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, -COOH), 8.28 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H) | [8] |
| ¹³C NMR | (400 MHz, DMSO-d₆) δ (ppm): 162.0, 131.0, 128.3, 125.6, 108.6 | [8] |
| Mass Spectrometry | (ESI): m/z 206.9 [M-H]⁻. The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). | [8] |
| Infrared (IR) | Characteristic absorptions are expected for: O–H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch (~600-500 cm⁻¹), and thiophene ring vibrations. |
Experimental Methodologies for Property Determination
To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. This section details the methodologies for determining key properties of this compound.
Melting Point Determination via Capillary Method
Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The protocol described here uses a standard digital melting point apparatus.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (140-144 °C).
-
Slow Heating (Determination): Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination by the Equilibrium Method
Principle: This method determines the saturation concentration of the compound in water (or a buffer of choice) at a specific temperature. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium.
Step-by-Step Protocol:
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) to a vial.
-
Addition of Solute: Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Analysis: Accurately dilute a known volume of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.
Caption: Equilibrium Solubility Determination Workflow.
Reactivity and Stability Insights
This compound's synthetic utility is rooted in its predictable reactivity.
-
Nucleophilic and Electrophilic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution. However, the existing substituents (bromo and carboxyl groups) direct further substitutions. The carbon-bromine bond is a key site for nucleophilic substitution or, more commonly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse aryl or alkyl groups.[5]
-
Carboxylic Acid Derivatization: The carboxyl group undergoes standard reactions such as esterification, amidation (using coupling agents like HATU or EDC), and reduction to the corresponding alcohol.
-
Stability: The compound is a stable, combustible solid. Thiophene rings can be sensitive to strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones, altering the ring's aromaticity and reactivity.[9][10]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.
-
Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is a combustible solid but not considered a significant fire risk under standard conditions.[11]
-
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[12][13]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[11]
-
Conclusion
This compound is a foundational building block for synthetic chemistry. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling them to confidently incorporate this versatile compound into their synthetic strategies for developing novel pharmaceuticals and advanced materials.
References
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- Youssef, K., et al. (2023). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 13(13), 8639-8643.
- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.
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- RSC Publishing. (2023). Dimerization reactions with oxidized brominated thiophenes.
- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- Liu, D., et al. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry.
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A Technical Guide to the Melting Point of 5-Bromothiophene-3-carboxylic acid: Purity, Protocol, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the melting point of 5-Bromothiophene-3-carboxylic acid, a critical parameter for assessing its purity and identity. As a key building block in organic synthesis for pharmaceuticals and materials science, ensuring the compound's integrity is paramount.[1][2] This document outlines its core physicochemical properties, a detailed protocol for accurate melting point determination, and the scientific principles that underscore the importance of this measurement.
Core Properties of this compound
This compound is a functionalized thiophene compound used as a precursor in the development of novel drugs, agrochemicals, and conductive polymers.[1][2][3] Its reactivity is enhanced by the bromine substituent, making it a versatile intermediate.[1] Accurate characterization begins with understanding its fundamental properties, with the melting point serving as a primary indicator of sample purity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 100523-84-0 | [1][3] |
| Molecular Formula | C₅H₃BrO₂S | [1][3] |
| Molecular Weight | 207.05 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 140-144 °C or 128-135 °C | [1] |
Note: The observed variance in melting point ranges from different suppliers highlights the influence of purity on this physical property. A sharp, narrow range typically indicates higher purity.
The Scientific Imperative of Melting Point Analysis
In both research and quality control settings, melting point determination is a foundational thermal analysis technique used to characterize crystalline solids.[5] Its significance is rooted in two key principles:
-
Identity Confirmation : Pure crystalline compounds possess a characteristic and sharp melting point.[5] This value can be compared against literature or reference standards to help confirm the identity of a substance.[6][7]
-
Purity Assessment : The presence of impurities disrupts the uniform crystal lattice of a compound.[6] This disruption weakens the intermolecular forces, requiring less energy to transition from a solid to a liquid.[5] Consequently, impure substances exhibit a depressed (lower) and broadened melting point range .[5][8] A narrow range of 0.5–2°C is generally indicative of high purity.[5][6]
The phenomenon, known as melting point depression, is a simple yet powerful tool for chemists.[5] If a purification step like recrystallization has been performed, a sharp melting point confirms the success of the process.[7] Conversely, a broad range signals the need for further purification.[6][7]
Experimental Protocol for Accurate Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a powdered solid like this compound.[9] Adherence to a strict, validated protocol is essential for obtaining reproducible and accurate results.[6]
Sample Preparation
-
Ensure Dryness: The sample must be completely dry. The presence of residual solvent can act as an impurity, leading to an artificially depressed and broad melting range.[10]
-
Create a Fine Powder: If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.
-
Load the Capillary Tube: Invert a capillary tube (sealed at one end) and jab the open end into the powdered sample. A small amount of solid will be forced into the tube.[10]
-
Pack the Sample: To move the solid to the bottom of the tube, gently tap the tube on a hard surface or drop it through a long, narrow tube (like a glass tube) onto the benchtop.[10][11] Repeat until the sample is packed to a height of 2-3 mm.
Instrument Operation and Measurement
The following workflow is designed for a modern digital melting point apparatus.
Caption: Workflow for precise melting point determination.
-
Set Initial Temperature: Program the apparatus to a starting temperature approximately 15-20°C below the expected melting point of this compound (e.g., start at ~110°C).[10]
-
Initial Rapid Heating: The instrument can be set to heat rapidly to this starting temperature.
-
Slow Heating Ramp: Once the starting temperature is reached, the heating rate must be slowed to 1-2°C per minute .[10][11]
-
Expertise: A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. Heating too quickly does not allow sufficient time for heat transfer, causing the thermometer to record a temperature higher than the actual temperature of the sample when it melts, leading to an erroneously high and broad melting range.[12]
-
-
Observe and Record:
-
T-onset: Record the temperature at which the first drop of liquid becomes visible.
-
T-clear: Record the temperature at which the last solid crystal melts completely.
-
-
Report the Range: The melting point is reported as the range from T-onset to T-clear.
-
Cool Down: Allow the apparatus to cool sufficiently before running subsequent samples.
Interpreting the Results: Purity vs. Impurity
The data obtained from melting point analysis provides direct insight into the quality of the this compound sample.
Caption: Relationship between sample purity and melting behavior.
A sample of this compound that melts sharply within the high end of the literature range (e.g., 142-143°C) can be considered of high purity. In contrast, a sample melting over a wide range at a lower temperature (e.g., 130-136°C) is indicative of impurities.[8] This data is crucial in drug development, where purity is non-negotiable, and in materials science, where impurities can drastically alter the performance of end-products like polymers.[12]
Conclusion
The melting point of this compound is more than a mere physical constant; it is a critical, first-line indicator of material purity and identity. A meticulously executed melting point determination, characterized by proper sample preparation and a slow, controlled heating rate, provides researchers with reliable, actionable data. This foundational technique, when properly applied and interpreted, underpins the synthesis of high-quality chemical intermediates and is indispensable for ensuring the integrity and success of research and development outcomes.
References
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- Measuring the Melting Point. (2023). Westlab Canada. [Link]
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An In-depth Technical Guide to the Solubility of 5-Bromothiophene-3-carboxylic Acid
Introduction
5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0) is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science.[1][2] Its thiophene core, functionalized with both a bromine atom and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of a wide array of complex organic molecules, including novel therapeutic agents and advanced conductive polymers.[2] The precise control of reaction conditions and the ultimate bioavailability of active pharmaceutical ingredients (APIs) derived from this compound are intrinsically linked to its solubility characteristics. An in-depth understanding of its behavior in various solvent systems is, therefore, not merely academic but a critical prerequisite for its effective application.
This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to adeptly navigate the challenges associated with the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available data and estimations for common laboratory solvents, and provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrO₂S | [1][3][4] |
| Molecular Weight | 207.05 g/mol | [1][3][4] |
| Appearance | Solid | [3][4] |
| Melting Point | 140-144 °C | [3] |
Solubility Profile of this compound
Precise, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, by leveraging data from structurally analogous compounds and applying fundamental chemical principles, we can construct a reliable, estimated solubility profile. This serves as a practical guide for solvent selection in synthesis, purification, and formulation development.
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, often summarized by the adage "like dissolves like". The molecular structure of this compound features both polar and non-polar characteristics. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity. Conversely, the brominated thiophene ring is predominantly hydrophobic.
For context, the parent compound, thiophene-3-carboxylic acid, exhibits a water solubility of 0.2 g/10 mL.[5] The introduction of a bromine atom is expected to increase the molecular weight and hydrophobicity, thereby decreasing its aqueous solubility. Conversely, 2-bromothiophene, a related compound, is known to be soluble in common organic solvents such as ethanol and acetone, while having limited solubility in water.[6]
Based on these considerations, the following table provides an estimated qualitative and quantitative solubility profile for this compound. It is imperative to note that these are estimations and should be experimentally verified for any critical application.
| Solvent | Polarity | Estimated Solubility | Rationale |
| Water | High | Low | The hydrophobic bromothiophene ring is expected to dominate over the polar carboxylic acid group, leading to poor aqueous solubility. |
| Methanol | High | Moderate to High | The alcohol can engage in hydrogen bonding with the carboxylic acid, and its alkyl chain can interact with the thiophene ring. |
| Ethanol | High | Moderate to High | Similar to methanol, ethanol is a good solvent for many carboxylic acids.[6] |
| Acetone | Medium | Moderate to High | As a polar aprotic solvent, acetone can effectively solvate the polar functional groups of the molecule.[6] |
| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including many carboxylic acids. |
| Hexane | Low | Very Low | The high polarity of the carboxylic acid group makes it incompatible with non-polar aliphatic solvents. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Given the absence of extensive published data, the experimental determination of solubility is a critical step for any research or development program utilizing this compound. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium state of a saturated solution.[7] The following protocol provides a robust and self-validating methodology.
Principle
An excess of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, methanol, acetone, DMSO)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the equilibration period.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.
-
-
Sample Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for sedimentation.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the filtered sample supernatants by HPLC-UV. The wavelength for detection should be chosen based on the UV absorbance maximum of the compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample supernatants by interpolating their peak areas from the calibration curve.
-
Data Reporting
The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Mechanistic Insights into Solubility
The solubility of this compound is dictated by a balance of intermolecular forces. A deeper understanding of these interactions allows for a more rational approach to solvent selection and formulation design.
-
Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding. In protic solvents like water and alcohols, the hydroxyl proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This is a major contributor to its solubility in these solvents.
-
Dipole-Dipole Interactions: The polar C-Br and C=O bonds create permanent dipoles in the molecule, allowing for favorable interactions with other polar solvent molecules.
-
Van der Waals Forces: The thiophene ring and the bromine atom contribute to London dispersion forces, which are the primary interactions with non-polar solvents.
The overall solubility in a given solvent is determined by the energetic favorability of disrupting the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For this compound to dissolve, the energy gained from the solvation of the molecule by the solvent must overcome the lattice energy of the solid crystal and the cohesive forces of the solvent.
Caption: Intermolecular Forces in Solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for understanding and experimentally determining this critical parameter. The provided estimations, grounded in the behavior of analogous compounds, offer a starting point for solvent selection. However, for any application where solubility is a critical factor, the detailed shake-flask protocol presented herein should be employed to generate accurate and reliable data. A thorough understanding of the underlying chemical principles governing solubility will further empower researchers to make informed decisions in the synthesis, purification, and formulation of this compound and its derivatives, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Solubility of Things. (n.d.). 2-bromothiophene.
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- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- PubMed. (2024). Thermodynamic solubility measurement without chemical analysis.
- Wikipedia. (n.d.). 2-Bromothiophene.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
- Reddit. (2023). carboxylic acid solubility + TLC.
- Chem-Impex. (n.d.). 2-Bromothiophene.
- PubChem. (n.d.). 2-Bromothiophene.
- J&K Scientific. (n.d.). This compound.
- UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Bromothiophene-3-carboxylic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromothiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry, organic synthesis, and materials science.[1][2] As a fundamental characterization technique, ¹H NMR spectroscopy offers unambiguous structural verification and purity assessment. This document moves beyond a mere interpretation of the spectrum to explain the underlying chemical principles and provide actionable, field-tested protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry. For a molecule like this compound, ¹H NMR provides three critical pieces of information:
-
Chemical Shift (δ): This indicates the electronic environment of each proton, allowing us to differentiate between the aromatic protons on the thiophene ring and the acidic proton of the carboxyl group.
-
Integration: The relative area under each signal corresponds directly to the number of protons generating that signal, confirming the presence of one of each type of proton.
-
Spin-Spin Coupling (J): The splitting of signals into specific patterns (multiplets) reveals the connectivity of protons, confirming their relative positions on the thiophene ring.
Understanding these parameters allows for a definitive structural confirmation of the target molecule.
Deconstructing the ¹H NMR Spectrum of this compound
The structure of this compound contains three unique proton environments, which give rise to three distinct signals in the ¹H NMR spectrum.
Molecular Structure and Proton Assignments
To facilitate analysis, the protons are assigned as follows:
Caption: Structure of this compound with proton assignments.
Signal Analysis
1. Carboxylic Acid Proton (H-α):
-
Expected Chemical Shift (δ): 10.0 - 13.0 ppm.
-
Analysis: This proton is highly deshielded, causing it to appear far downfield. This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent oxygen atoms and magnetic anisotropy of the C=O bond.[3][4] Its chemical shift is also highly dependent on concentration and the choice of solvent due to intermolecular hydrogen bonding.[5][6]
-
Multiplicity: Typically a broad singlet. The acidic nature of this proton leads to rapid chemical exchange with trace amounts of water in the solvent or with other molecules of the acid. This rapid exchange averages the spin states, causing the signal to broaden and decoupling it from other protons.[6][7] A definitive confirmation of this signal can be achieved by adding a drop of deuterium oxide (D₂O) to the NMR tube, which results in the disappearance of the signal due to H/D exchange.[4][5]
2. Thiophene Ring Protons (H-2 and H-4):
-
Expected Chemical Shift (δ): 7.0 - 8.5 ppm.
-
Analysis: These protons reside on an aromatic ring and are therefore deshielded by the ring current effect, placing them in the aromatic region of the spectrum.[8] Their precise chemical shifts are influenced by the substituents on the ring. The carboxylic acid group at C3 and the bromine atom at C5 are both electron-withdrawing groups, which further deshield the ring protons. H-2 is positioned between the electron-donating sulfur atom and the electron-withdrawing carboxylic acid group, while H-4 is between the sulfur and the bromine. Typically, the proton at the 2-position (H-2) is expected to be slightly further downfield than the proton at the 4-position (H-4).
-
Multiplicity: Two doublets. H-2 and H-4 are not chemically equivalent and are separated by three bonds (C2-C3-C4). This arrangement leads to meta-coupling.
-
Coupling Constant (⁴J): The coupling constant between these two protons (⁴J_H2-H4) is expected to be small, typically in the range of 1.0 - 3.0 Hz. This small J value is characteristic of a meta-relationship in five-membered heterocyclic rings like thiophene.
Spin-Spin Coupling Pathway
The interaction between the two thiophene protons is a classic example of meta-coupling.
Caption: Visualization of the meta-coupling (⁴J) pathway between H-2 and H-4.
Quantitative Data Summary
The expected ¹H NMR data for this compound is summarized below. Note that exact chemical shifts can vary slightly based on solvent and concentration.
| Signal Assignment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiophene Proton | H-2 | ~8.2 | Doublet (d) | ~1.5 - 2.0 | 1H |
| Thiophene Proton | H-4 | ~7.5 | Doublet (d) | ~1.5 - 2.0 | 1H |
| Carboxylic Acid | -COOH | ~12.5 (broad) | Singlet (s) | N/A | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a robust method for preparing a high-quality NMR sample to ensure reproducible and accurate results.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Vortex mixer (optional)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Procedure
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Causality Behind Experimental Choices
-
Why DMSO-d₆? While chloroform-d (CDCl₃) is a common NMR solvent, carboxylic acid protons often exchange too rapidly, leading to very broad or even undetectable signals.[7] DMSO is a hydrogen bond acceptor, which slows down this exchange process, typically resulting in a sharper, more easily identifiable -COOH peak.[5]
-
Why weigh 5-10 mg? This quantity provides an optimal concentration for a standard high-field NMR instrument to obtain a high signal-to-noise spectrum in a reasonable time (typically a few minutes) without causing issues like solution viscosity that can broaden spectral lines.[9]
-
Why use a separate vial? Dissolving the sample in a vial first ensures it is fully solubilized before being transferred to the NMR tube.[9] Any insoluble particulates can severely degrade the magnetic field homogeneity (shimming), resulting in poor spectral resolution and broad peaks. If solids are present, the solution should be filtered through a small plug of glass wool in the pipette during transfer.
Conclusion and Outlook
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. It presents three distinct signals: a broad singlet for the exchangeable carboxylic acid proton in the far downfield region, and two doublets in the aromatic region for the thiophene protons. The characteristic small meta-coupling constant between the ring protons is a key identifier of their 1,3-relationship relative to the substituents. This detailed and predictable spectral signature makes ¹H NMR an efficient and powerful tool for the routine confirmation of structure and purity for this important chemical intermediate in any research or development setting.
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Structure elucidation of 5-Bromothiophene-3-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 5-Bromothiophene-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in the fields of pharmaceutical development and materials science.[1][2][3] Its thiophene core, functionalized with both a carboxylic acid and a bromine atom, provides a versatile scaffold for chemical synthesis. The carboxylic acid group serves as a handle for forming amides and esters, while the bromine atom is a key reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex molecular architectures.[1] This dual functionality makes it a valuable intermediate in the synthesis of anti-inflammatory agents, antimicrobials, and organic semiconductor materials for applications like OLEDs and photovoltaics.[1][2]
Given its role as a critical building block, the unambiguous confirmation of its molecular structure is paramount. Subtle variations in the substitution pattern on the thiophene ring can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, grounding each analytical step in established chemical principles and providing field-proven methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the target molecule begins with its basic properties and a contextual awareness of its synthesis, which can inform potential impurities.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrO₂S | [4][5][6] |
| Molecular Weight | 207.05 g/mol | [4][5][6] |
| CAS Number | 100523-84-0 | [4][5] |
| Appearance | Light-colored or white crystalline solid | [1][7] |
| Melting Point | 140-144 °C | [5] |
Synthetic Context: Electrophilic Bromination
A common and efficient method for preparing this compound is through the direct electrophilic bromination of thiophene-3-carboxylic acid. In this reaction, the thiophene ring, an electron-rich aromatic system, is attacked by an electrophile (Br⁺). The sulfur atom activates the ring towards substitution, preferentially at the positions adjacent to it (alpha positions). The carboxylic acid group is a deactivating group, but in the thiophene system, bromination still occurs, predominantly at the C5 position, which is alpha to the sulfur and para to the carboxyl group.
Experimental Protocol: Synthesis
This protocol describes the bromination of thiophene-3-carboxylic acid.[7]
-
Dissolution: Dissolve thiophene-3-carboxylic acid (e.g., 3.00 g, 23.4 mmol) in 30 mL of glacial acetic acid in a suitable reaction flask.
-
Bromine Addition: In a separate vessel, prepare a solution of liquid bromine (e.g., 46.8 mmol) in 30 mL of glacial acetic acid. Slowly add this bromine solution to the stirred thiophene-3-carboxylic acid solution at room temperature.
-
Causality Insight: The slow addition is critical to control the exothermic nature of the reaction and prevent over-bromination. Acetic acid serves as a solvent that can also help to moderate the reactivity of the bromine.
-
-
Reaction: Stir the resulting mixture at room temperature for approximately 4 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into ice water. This will cause the less soluble product to precipitate out of the aqueous solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any inorganic byproducts. The crude product can be further purified by recrystallization from water to yield a white crystalline solid.[7]
The Integrated Spectroscopic Workflow
No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on an integrated approach where data from multiple spectroscopic methods are correlated. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms.
Caption: Integrated workflow for structure elucidation.
Part 1: Mass Spectrometry (MS) - Determining the Molecular Blueprint
Mass spectrometry is the first line of analysis, providing the molecular weight of the compound and, through high-resolution analysis, its elemental formula.
Theoretical Basis: In ESI-MS, the sample is ionized, typically by protonation or deprotonation, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, analysis in negative ion mode is common, detecting the deprotonated molecule [M-H]⁻. A key feature to look for is the distinctive isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. This results in two prominent peaks of nearly equal intensity for any bromine-containing fragment.
Expected Mass Spectrum Data
| Ion/Fragment | Expected m/z [M-H]⁻ | Key Feature |
| [C₅H₂⁷⁹BrO₂S]⁻ | 204.9 | Isotope Peak 1 |
| [C₅H₂⁸¹BrO₂S]⁻ | 206.9 | Isotope Peak 2 (approx. equal intensity to 204.9) |
| Molecular Ion [M] | 205.9 / 207.9 | Detected in positive ion mode or some GC-MS setups. |
Note: The exact m/z will depend on high-resolution measurement. A reported ESI-MS value is m/z 206.9, corresponding to the [M-H]⁻ ion with the ⁸¹Br isotope.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Set the mass spectrometer to operate in negative ion scanning mode to detect the [M-H]⁻ ion.
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-300).
-
Validation: Verify the presence of the characteristic A/A+2 isotopic pattern for bromine. The near 1:1 ratio of these peaks is a self-validating confirmation of the presence of a single bromine atom.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy provides rapid and definitive confirmation of the functional groups present in the molecule, particularly the carboxylic acid.
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the most telling feature is the extremely broad O-H stretching vibration, a hallmark of a hydrogen-bonded carboxylic acid dimer.[8]
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| 1760-1690 (strong) | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
| Below 800 | C-Br Stretch | Bromo-substituent |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Interpretation: Analyze the resulting spectrum for the presence of the key absorption bands listed above. The simultaneous presence of the very broad O-H band and the strong C=O band is conclusive evidence for the carboxylic acid moiety.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework.
Theoretical Basis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb radiofrequency energy at specific frequencies (chemical shifts) depending on their local electronic environment. The number of signals, their chemical shifts, their splitting patterns (multiplicity), and their integration values allow for a complete mapping of the molecule's structure.
¹H NMR Analysis
For this compound, we expect three distinct signals in the ¹H NMR spectrum.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield.
-
Thiophene Ring Protons: There are two protons on the thiophene ring. The bromine atom at C5 and the carboxylic acid at C3 will influence their chemical shifts. The proton at C2 will be adjacent to the electron-withdrawing carboxyl group, while the proton at C4 will be adjacent to the sulfur and beta to the bromine. Due to the substitution pattern, these protons are not adjacent to each other and are expected to appear as singlets (or very finely split doublets due to long-range coupling, often unresolved).
¹³C NMR Analysis
The ¹³C NMR spectrum should show five distinct signals, corresponding to the five carbon atoms in the molecule, confirming the molecular formula's carbon count.
-
Carboxyl Carbon (-COOH): This carbon is highly deshielded and will appear furthest downfield.
-
Thiophene Ring Carbons: Four signals are expected for the thiophene ring carbons. Two will be quaternary carbons (C3 and C5, bonded to the substituents), and two will be methine carbons (C2 and C4, bonded to hydrogen). The carbon bonded to bromine (C5) will be significantly affected.
Reported NMR Spectral Data
The following data were acquired in DMSO-d₆ at 400 MHz.[7]
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -COOH | 12.9 | Singlet (broad) | 1H, Acidic Proton |
| Ar-H | 8.28 | Singlet | 1H, Ring Proton (likely H2) |
| Ar-H | 7.50 | Singlet | 1H, Ring Proton (likely H4) |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| C=O | 162.0 | Carboxyl Carbon |
| Ar-C | 131.0 | Ring Carbon (likely C2) |
| Ar-C | 128.3 | Ring Carbon (likely C4) |
| Ar-C | 125.6 | Quaternary Ring Carbon (likely C3) |
| Ar-C | 108.6 | Quaternary Ring Carbon (likely C5-Br) |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended).
-
¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum. Ensure proper phasing and baseline correction during processing.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Validation: The number of signals, chemical shifts, and multiplicities in both spectra must align with the proposed structure. The presence of two distinct aromatic proton signals and one acidic proton signal in a 2:1 ratio of integration is a key validation point.
Final Structure Confirmation
The convergence of data from all three analytical techniques provides an unambiguous confirmation of the structure of this compound.
Caption: Logical flow from analytical evidence to structure.
Mass spectrometry confirms the molecular formula C₅H₃BrO₂S through the correct molecular weight and the characteristic bromine isotope pattern. Infrared spectroscopy validates the presence of the key carboxylic acid functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity, confirming the 3,5-substitution pattern on the thiophene ring. This rigorous, multi-faceted approach ensures the identity and purity of this vital chemical intermediate, providing a solid foundation for its use in research and development.
References
- UCHEM. (2025-09-24). This compound (CAS: 100523-84-0) - A Valuable Thiophene Derivative for Synthesis and Materials Applications.
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- PubChem. This compound.
- J&K Scientific. This compound | 100523-84-0.
- The Royal Society of Chemistry. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells.
- MySkinRecipes. This compound.
- Santa Cruz Biotechnology. This compound | CAS 100523-84-0.
- UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids.
- Chemistry LibreTexts. (2019-09-03). 12.5: Infrared Spectra of Some Common Functional Groups.
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Regioselective bromination of thiophene-3-carboxylic acid
An In-depth Technical Guide to the Regioselective Bromination of Thiophene-3-carboxylic Acid
Abstract
Thiophene-3-carboxylic acid is a pivotal building block in the synthesis of pharmaceuticals and advanced materials. The ability to selectively introduce a bromine atom at a specific position on the thiophene ring is critical for subsequent molecular elaboration through cross-coupling reactions. This technical guide provides a comprehensive overview of the principles and field-proven methodologies for the regioselective bromination of thiophene-3-carboxylic acid. We delve into the underlying electronic factors governing regioselectivity and present detailed, validated protocols for the synthesis of both 5-bromo- and 2-bromo-thiophene-3-carboxylic acid, addressing the distinct challenges posed by each isomer. This document is intended for researchers, chemists, and drug development professionals seeking to master the controlled functionalization of this versatile heterocyclic scaffold.
Introduction: The Strategic Importance of Brominated Thiophenes
Thiophene rings are privileged structures in medicinal chemistry and materials science, found in numerous approved drugs and high-performance organic electronic materials. The functionalization of the thiophene core is a cornerstone of modern synthetic chemistry, with halogenated intermediates, particularly bromothiophenes, serving as exceptionally versatile handles for carbon-carbon and carbon-heteroatom bond formation.
Thiophene-3-carboxylic acid presents a unique synthetic challenge. The regiochemical outcome of electrophilic substitution is governed by a delicate interplay between the activating effect of the sulfur heteroatom and the deactivating, meta-directing nature of the carboxylic acid group. Achieving high regioselectivity is paramount to avoid tedious purification steps and maximize the efficiency of synthetic campaigns. This guide elucidates the strategies to control this selectivity, enabling the targeted synthesis of specific brominated isomers.
Mechanistic Rationale: Directing Effects in the Thiophene Ring
The regioselectivity of electrophilic bromination on thiophene-3-carboxylic acid is not random; it is a predictable outcome based on the electronic properties of the substrate. The thiophene ring is an electron-rich aromatic system, with the positions adjacent to the sulfur atom (α-positions, C2 and C5) being inherently more reactive towards electrophiles than the β-positions (C4).
The carboxylic acid at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In this specific substitution pattern, the two α-positions, C2 and C5, remain the most probable sites for bromination. The decisive factor is the relative stability of the carbocationic intermediate (sigma complex) formed upon electrophilic attack at each position.
-
Attack at C5: When the electrophile (Br⁺) attacks the C5 position, the positive charge in the resulting resonance structures is distributed across C2, C4, and the sulfur atom. Crucially, this pathway avoids placing a positive charge on the C3 carbon, which bears the destabilizing electron-withdrawing carboxylic acid group.
-
Attack at C2: Attack at the C2 position results in a resonance structure where the positive charge is placed directly on the C3 carbon. This is a high-energy, unfavorable intermediate due to the adjacent electron-withdrawing substituent.
Therefore, electrophilic attack is overwhelmingly directed to the C5 position, leading to 5-bromo-thiophene-3-carboxylic acid as the major product.
Caption: Logical workflow of electrophilic bromination on thiophene-3-carboxylic acid.
Synthetic Strategies and Protocols
Strategy 1: Electrophilic Substitution for 5-Bromo-thiophene-3-carboxylic acid
The most direct method to synthesize the 5-bromo isomer relies on electrophilic aromatic substitution using elemental bromine in a suitable solvent, typically glacial acetic acid. Acetic acid serves to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.
-
Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: In a separate container, prepare a solution of liquid bromine (Br₂) (1.2 mL, 23.5 mmol) in 30 mL of glacial acetic acid. Add this bromine solution slowly to the stirred solution of thiophene-3-carboxylic acid at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.
-
Workup and Isolation: Pour the reaction mixture into ice water. A precipitate will form. Collect the solid product by filtration.
-
Purification: Recrystallize the crude solid from water to yield 5-bromothiophene-3-carboxylic acid as a white crystalline solid.
Expected Yield: 75% (3.63 g). Characterization Data (¹H NMR, 400 MHz, DMSO-d₆): δ 12.9 (s, 1H, COOH), 8.28 (d, J=1.5 Hz, 1H, Ar-H), 7.50 (d, J=1.5 Hz, 1H, Ar-H).
Strategy 2: Directed Ortho-Metalation for 2-Bromo-thiophene-3-carboxylic acid
Synthesizing the 2-bromo isomer is not achievable via direct electrophilic substitution. Instead, a more nuanced strategy involving directed ortho-metalation (DoM) is required. This method leverages the carboxylic acid group to direct a strong base to deprotonate the adjacent C2 position. The resulting lithiated intermediate is then quenched with an electrophilic bromine source.
Lithium diisopropylamide (LDA) is the base of choice for this transformation, as it is strong enough to deprotonate the thiophene ring but generally does not react with the carboxylate salt formed in situ at low temperatures. Carbon tetrabromide (CBr₄) serves as an efficient source of electrophilic bromine.
Caption: Experimental workflow for the synthesis of 2-bromo-thiophene-3-carboxylic acid.
-
Reaction Setup: In a flame-dried, argon-purged flask, add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 23.5 mL, 46.8 mmol). Cool the solution to -78°C (dry ice/acetone bath).
-
Substrate Addition: Slowly add a solution of thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at -78°C for 1 hour.
-
Bromination: Add a solution of carbon tetrabromide (CBr₄) (7.77 g, 23.4 mmol) in 20 mL of anhydrous THF.
-
Workup: Allow the solution to warm to room temperature over 1 hour. Acidify the reaction mixture with 1 M HCl. Add 250 mL of diethyl ether.
-
Extraction and Isolation: Separate the aqueous layer and extract it with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture (1:4) to yield 2-bromothiophene-3-carboxylic acid as a gray crystalline solid.
Expected Yield: 52% (2.52 g). Characterization Data (¹H NMR, 400 MHz, DMSO-d₆): δ 13.02 (s, 1H, COOH), 7.67 (d, J=5.2 Hz, 1H, Ar-H), 7.36 (d, J=5.2 Hz, 1H, Ar-H).
Comparative Analysis of Bromination Strategies
The choice of synthetic strategy is dictated entirely by the desired regioisomer. The following table summarizes the key aspects of the two primary methods.
| Feature | Strategy 1: Electrophilic Bromination | Strategy 2: Directed Metalation |
| Target Isomer | 5-Bromo-thiophene-3-carboxylic acid | 2-Bromo-thiophene-3-carboxylic acid |
| Key Reagents | Br₂ in Acetic Acid | LDA, CBr₄ in THF |
| Mechanism | Electrophilic Aromatic Substitution | Directed ortho-Metalation (DoM) |
| Regioselectivity | High (>95% for C5) | High (>95% for C2) |
| Typical Yield | Good to Excellent (e.g., 75%) | Moderate (e.g., 52%) |
| Reaction Conditions | Room Temperature | Cryogenic (-78°C), Inert Atmosphere |
| Advantages | Operationally simple, mild conditions | Access to the electronically disfavored isomer |
| Disadvantages | Cannot produce the 2-bromo isomer | Requires anhydrous/anaerobic technique, strong base |
Conclusion
The regioselective bromination of thiophene-3-carboxylic acid is a well-defined process that can be precisely controlled through the strategic selection of reagents and reaction pathways. For the synthesis of 5-bromo-thiophene-3-carboxylic acid , a straightforward electrophilic substitution with bromine in acetic acid provides high yields and excellent regioselectivity, driven by the inherent electronic preferences of the thiophene ring. Conversely, accessing the 2-bromo-thiophene-3-carboxylic acid isomer necessitates a more advanced directed ortho-metalation strategy, utilizing a strong base at low temperatures to overcome the natural reactivity pattern. Understanding the mechanistic basis for these distinct outcomes empowers chemists to confidently and efficiently prepare the desired isomer, paving the way for the development of novel pharmaceuticals and functional materials.
References
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- Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry.
- Hoffmann, R., & Carlsen, P. H. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Quinoline. (n.d.). 2-Bromo-3-thiophenecarboxylic Acid | Properties, Uses, Safety, Supplier China.
- Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. ResearchGate.
- Supporting Information: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.).
- KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives. (n.d.). Google Patents.
- Jähnisch, K., et al. (2005). Bromination of Thiophene in Micro Reactors. Chemical Engineering & Technology, 28(4), 438-442.
- The monobromination of thiophene-3-carboxylic acid gives
Chemical reactivity of brominated thiophene carboxylic acids
An In-depth Technical Guide to the Chemical Reactivity of Brominated Thiophene Carboxylic Acids
Abstract
Brominated thiophene carboxylic acids are foundational building blocks in the synthesis of complex organic molecules, bridging the gap between simple heterocyclic precursors and high-value compounds for pharmaceuticals and advanced materials. Their unique bifunctional nature, possessing both a reactive bromine atom and a versatile carboxylic acid group, allows for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the synthesis and chemical reactivity of these pivotal intermediates. We delve into the nuances of regioselective bromination, the mechanics and applications of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, and the strategic use of bromine-lithium exchange for targeted functionalization. Authored from the perspective of a senior application scientist, this paper synthesizes theoretical principles with field-proven insights, offering detailed experimental protocols and mechanistic diagrams to empower researchers in drug development and materials science to harness the full synthetic potential of these versatile reagents.
Introduction: The Strategic Importance of Brominated Thiophene Carboxylic Acids
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural similarity to the benzene ring allows it to act as a bioisostere in drug design, often leading to compounds with improved pharmacological profiles.[3][4] In materials science, the electron-rich nature of the thiophene nucleus makes it a core component in organic semiconductors, conductive polymers, and dyes.[1][5]
The introduction of both a bromine atom and a carboxylic acid group onto the thiophene ring creates a remarkably versatile synthetic intermediate. The bromine atom serves as a handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6][7] Simultaneously, the carboxylic acid group provides a site for esterification, amidation, or can be strategically removed via decarboxylation.[8][9] This guide focuses on the key reactivity patterns of these bifunctional molecules, providing the technical depth required for their effective application in complex synthetic campaigns.
Synthesis: Mastering Regioselective Bromination
The primary route to brominated thiophene carboxylic acids is the direct electrophilic aromatic substitution of a thiophene carboxylic acid precursor. The inherent reactivity of the thiophene ring, which is more electron-rich than benzene, makes this transformation efficient. However, controlling the position of bromination (regioselectivity) is paramount for accessing the desired isomer.
Directing Effects and Regiochemical Control
The sulfur heteroatom in the thiophene ring strongly activates the α-positions (C2 and C5) towards electrophilic attack. The carboxylic acid group at the 2-position is a deactivating group. Consequently, electrophilic monobromination of thiophene-2-carboxylic acid overwhelmingly yields 5-bromothiophene-2-carboxylic acid .[10][11]
Achieving bromination at other positions, such as the C4 position, requires more nuanced strategies. One effective method involves the direct bromination of 5-alkylthiophene-2-carboxylates in the presence of a Lewis acid like aluminum(III) chloride, which selectively directs the bromine to the 4-position in excellent yields.[12] This approach highlights the importance of substrate pre-functionalization and reaction engineering to override inherent directing effects.
Choice of Brominating Agent and Reaction Conditions
The choice of brominating agent and reaction conditions is critical for optimizing yield and minimizing side products, such as di- or poly-brominated species.[11]
-
Elemental Bromine (Br₂): Often used in a solvent like glacial acetic acid, Br₂ is a potent brominating agent. The reaction is exothermic and requires careful, controlled addition to prevent overheating and over-bromination.[10]
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent than Br₂.[11] It is frequently used in solvents like chloroform or acetonitrile, often at lower temperatures (e.g., 0 °C to room temperature) to enhance selectivity for monobromination.[11]
Table 1: Comparison of Brominating Agents for Thiophene-2-Carboxylic Acid
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Reactivity | High | Moderate, Milder |
| Common Solvent | Glacial Acetic Acid[10] | Chloroform, Acetonitrile[11] |
| Selectivity | Good, but risk of over-bromination | High for monobromination[11] |
| Handling | Corrosive, requires careful handling | Solid, easier to handle |
| Byproduct | HBr | Succinimide |
Experimental Protocol: Synthesis of 5-Bromothiophene-2-carboxylic acid using NBS
This protocol describes a reliable method for the selective monobromination of thiophene-2-carboxylic acid at the C5 position.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophene-2-carboxylic acid (1.0 eq.) in chloroform or acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes. The key is to maintain a low reaction temperature (below 10 °C) to prevent the formation of side products.[11]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water. The crude product will precipitate.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude 5-bromothiophene-2-carboxylic acid can be further purified by recrystallization.
Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds
The bromine atom on the thiophene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and other functionalized derivatives.[6][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][8]
The reaction typically involves coupling a brominated thiophene derivative with an arylboronic acid in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base.[6][8] The carboxylic acid group can be sensitive under certain conditions, so it is often protected as an ester prior to the coupling reaction to improve yields and prevent side reactions.[8]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate
This protocol is adapted from a procedure for synthesizing biologically active thiophene derivatives.[8]
-
Esterification (Protection): First, protect the carboxylic acid. React 5-bromothiophene-2-carboxylic acid (1.0 eq.) with an alcohol (e.g., amyl alcohol) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM).[8]
-
Reaction Setup: In a Schlenk flask, combine the resulting ester (e.g., pentyl 5-bromothiophene-2-carboxylate, 1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₃PO₄ or Et₃N).[6][8]
-
Solvent: Add a solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is often effective as it helps to dissolve both the organic and inorganic reagents.[8]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 90 °C) for several hours until TLC or GC-MS indicates the consumption of the starting material.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the coupled product.
Stille Coupling
The Stille coupling reaction joins the brominated thiophene with an organotin (stannane) reagent.[13][14] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[15] This reaction is particularly valuable when the corresponding boronic acid for a Suzuki coupling is unstable or difficult to prepare. The primary drawback is the toxicity of the tin compounds.[14] The catalytic cycle is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from tin to the palladium center.
Bromine-Lithium Exchange: A Gateway to Nucleophilic Reactivity
While cross-coupling reactions treat the brominated carbon as an electrophilic site, bromine-lithium exchange fundamentally inverts this reactivity, transforming the carbon into a potent nucleophile. This reaction is a powerful tool for forming C-C and C-heteroatom bonds by reaction with a wide range of electrophiles.
Mechanism and Reagent Choice
The reaction involves treating the brominated thiophene carboxylic acid with a strong organolithium base, typically at very low temperatures (-78 °C). The highly basic reagent abstracts the bromine atom, replacing it with lithium. A critical consideration is that the carboxylic acid proton is highly acidic and will be deprotonated first. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the carboxylic acid, forming a carboxylate, and a second to perform the Br-Li exchange, resulting in a dianion intermediate.[16][17]
-
n-Butyllithium (n-BuLi): A commonly used reagent. However, the byproduct, n-butyl bromide, can potentially react with the generated thienyllithium species.[18]
-
tert-Butyllithium (t-BuLi): Often the preferred reagent. It is more reactive, and the t-butyl bromide byproduct is sterically hindered and readily undergoes E2 elimination to form isobutylene, which is an unreactive gas.[16][18]
Caption: General workflow for Bromine-Lithium exchange and functionalization.
Experimental Protocol: General Procedure for Br-Li Exchange
CRITICAL SAFETY NOTE: Organolithium reagents like t-BuLi are extremely pyrophoric and react violently with water. All procedures must be conducted under a strictly inert and dry atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, dissolve the bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add t-butyllithium (2.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for approximately 1 hour.[16][18] The formation of the dianion is now complete.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF to the cooled solution.
-
Reaction: Allow the reaction to proceed at -78 °C for 1-2 hours before gradually warming to room temperature.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent, wash, dry, and purify.
Applications in Research and Development
The synthetic pathways enabled by brominated thiophene carboxylic acids are crucial for innovation in both medicine and materials science.
-
Drug Development: These compounds are key intermediates in the synthesis of a wide range of pharmacologically active agents, including anti-inflammatory drugs, antipsychotics, and anticancer agents.[4][19] For example, Suzuki coupling has been used to synthesize novel thiophene-based derivatives that exhibit significant spasmolytic activity, demonstrating their potential in treating gastrointestinal disorders.[8][20]
-
Materials Science: In the field of organic electronics, the iterative cross-coupling of brominated thiophenes is a fundamental strategy for building up conjugated oligomers and polymers (polythiophenes).[1][3] These materials are essential for devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where the electronic properties can be precisely tuned through chemical functionalization.[1][5]
Conclusion
Brominated thiophene carboxylic acids represent a class of exceptionally powerful and versatile building blocks. A thorough understanding of their reactivity—from the subtleties of regioselective bromination to the strategic application of palladium-catalyzed couplings and bromine-lithium exchange—is essential for the modern synthetic chemist. The ability to selectively functionalize the thiophene core at different positions opens up a vast chemical space for exploration. By mastering the protocols and understanding the mechanistic principles outlined in this guide, researchers in drug discovery and materials science can more effectively design and execute synthetic routes to novel, high-impact molecules.
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Electronic properties of the 5-Bromothiophene-3-carboxylic acid ring
An In-depth Technical Guide to the Electronic Properties of the 5-Bromothiophene-3-carboxylic Acid Ring
This guide offers an in-depth exploration of the electronic architecture of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect the intricate interplay of substituent effects on the electron-rich thiophene core, providing a framework for predicting its reactivity and leveraging its properties in molecular design. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile scaffold.
The Thiophene Core: An Electron-Rich Heteroaromatic System
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Unlike benzene, the presence of the heteroatom introduces distinct electronic characteristics. The sulfur atom's lone pair electrons participate in the π-aromatic system, creating an "electron-rich" ring with six π-electrons delocalized over five atoms.[1] This increased electron density makes the thiophene ring generally more reactive towards electrophilic substitution than benzene.[1] This fundamental property is the starting point for understanding the behavior of its derivatives.
Electronic Perturbation: The Dueling Influence of Substituents
In this compound, the core thiophene ring is functionalized with two electronically distinct groups whose opposing and synergistic effects define the molecule's character.
-
The 5-Bromo Substituent: As a halogen, bromine exerts a dual electronic influence. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. Simultaneously, its lone pair electrons can participate in resonance, donating electron density to the π-system (+M effect). For halogens, the inductive effect typically dominates, rendering the bromine atom an overall electron-withdrawing group and a net deactivator of the ring towards electrophilic attack. However, its most critical role in modern synthesis is as a versatile handle for palladium-catalyzed cross-coupling reactions.[2]
-
The 3-Carboxylic Acid Substituent: The carboxylic acid group is a potent electron-withdrawing group, operating through both inductive (-I) and mesomeric (-M) effects. The carbonyl π-system effectively delocalizes electron density from the thiophene ring. This strong deactivation significantly influences the molecule's reactivity and acidity.
The combination of a deactivating group at the 3-position and a halogen at the 5-position creates a unique electronic landscape, directing reactivity and modulating the overall electron density of the aromatic core.
Caption: Interplay of inductive and mesomeric effects on the thiophene ring.
Quantifying the Electronic Landscape
Acidity (pKa)
The pKa of a carboxylic acid is a direct measure of the electronic environment of the carboxyl group. For benzoic acid, the pKa is ~4.2. The presence of electron-withdrawing groups stabilizes the conjugate base (carboxylate), making the acid stronger (lower pKa). Given the strong electron-withdrawing nature of the 5-bromo-substituted thiophene ring, the pKa of this compound is expected to be significantly lower than that of benzoic acid, likely in the range of 3.3-3.8, similar to other halogenated aromatic carboxylic acids.
Hammett Substituent Constants
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on a reaction's rate or equilibrium.[3] Studies on substituted thiophenes show that substituent effects can be correlated using Hammett constants (e.g., σₚ and σₘ), although the transmission of these effects through the thiophene ring differs from that of benzene.[1][4] Both the bromo and carboxylic acid groups possess positive Hammett constants, indicative of their electron-withdrawing nature, which has profound implications for reaction kinetics.[5]
Computational Insights
Density Functional Theory (DFT) calculations on analogous structures, such as derivatives of 5-bromothiophene-2-carboxylic acid, provide valuable data on their electronic properties.[6] Key descriptors include:
| Parameter | Significance | Typical Trend for Electron-Deficient Aromatics |
| HOMO Energy | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Lowered energy, indicating reduced nucleophilicity. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Lowered energy, indicating increased electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A smaller gap often correlates with higher reactivity. |
| Electrophilicity Index (ω) | A measure of the global electrophilic nature of a molecule. | Higher value, indicating a greater susceptibility to nucleophilic attack. |
These computational parameters confirm that the combination of bromo and carboxyl substituents creates a relatively electron-poor aromatic system with a low-lying LUMO, predisposing it to certain types of reactions.[6]
Reactivity: A Tale of Two Functional Groups
The electronic properties of this compound give rise to two primary, orthogonal reaction pathways, making it a highly versatile building block.
The C5-Br Bond: Gateway to Complexity via Cross-Coupling
The bromine atom at the 5-position (an α-position) is the molecule's primary handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[4] This is the most powerful application of this building block.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-vinyl structures.[7]
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
These reactions are foundational to modern drug discovery and materials science, enabling the modular construction of complex molecular architectures.[3][8]
Caption: High-level workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling [9][10][11]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with an inert gas (Nitrogen or Argon) to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to a specified temperature (commonly 80-100 °C) for the required time (typically 4-16 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, acidify the mixture with 1M HCl to protonate the carboxylic acid. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 5-arylthiophene-3-carboxylic acid.
The C3-COOH Group: A Handle for Derivatization
The carboxylic acid group provides a second, orthogonal site for chemical modification, most commonly for forming esters and amides—key functional groups in many pharmaceuticals.
-
Amide Bond Formation: Reaction with an amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC) is a standard transformation to introduce diverse side chains and build libraries of compounds.
-
Esterification: Reaction with an alcohol, often under acidic catalysis (Fischer esterification) or using coupling reagents like DCC, yields the corresponding ester.[9]
Conclusion
The electronic properties of this compound are a direct consequence of the interplay between the electron-rich thiophene heterocycle and two powerful electron-withdrawing substituents. This electronic push-pull dynamic results in a molecule with two distinct and highly valuable reactive centers. A thorough understanding of its electronic structure, grounded in both qualitative principles and quantitative data, is essential for its strategic deployment in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.
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An In-depth Technical Guide on the Safety and Handling of 5-Bromothiophene-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0), a versatile heterocyclic compound pivotal in organic synthesis. As a key building block in medicinal chemistry and materials science, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This guide synthesizes critical safety data with practical, field-proven insights to establish self-validating safety protocols.
Compound Identification and Physicochemical Properties
This compound is a functionalized thiophene derivative that appears as a light-colored solid.[1] Its unique structure, featuring both a carboxylic acid group and a bromine atom, offers multiple reactive sites, making it a valuable intermediate for synthesizing a diverse range of molecules, from pharmaceuticals to organic semiconductors.[1][2]
A thorough understanding of its physical and chemical properties is the foundation of safe handling. These properties dictate appropriate storage conditions, inform the selection of personal protective equipment, and influence the design of experimental procedures.
| Property | Value | Source |
| CAS Number | 100523-84-0 | [4] |
| Molecular Formula | C₅H₃BrO₂S | [4] |
| Molecular Weight | 207.05 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 140-144 °C | |
| Storage Temperature | 2-8°C, Light sensitive | [5] |
| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [2][4] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[5]
-
H315: Causes skin irritation. [5]
-
H319: Causes serious eye irritation. [5]
-
H335: May cause respiratory irritation. [5]
Routes of Exposure and Health Effects:
The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[5] While many carboxylic acid-containing drugs can be associated with toxicity, the specific toxicological properties of this compound have not been fully investigated.[6][7] Therefore, treating it with a high degree of caution is a critical aspect of responsible laboratory practice. Ingestion is a less common route of exposure in a laboratory setting but should not be disregarded.
Caption: Routes of exposure and corresponding health hazards.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is essential to minimize exposure and maintain the chemical's integrity.
Engineering Controls and Work Practices
The causality behind engineering controls is to contain the hazard at its source. Therefore, all manipulations of solid this compound that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] This prevents the inhalation of airborne particles.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4.
-
Dispensing: Use spark-proof tools and avoid generating dust when weighing or transferring the solid.[5][6][8] Use dry, clean-up procedures if a small spill occurs.[5]
-
Work Practice: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the work area.[5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Clean the work area and decontaminate any equipment used. Contaminated work clothes should be laundered separately before reuse.[5]
Storage Conditions
Proper storage is crucial not only for safety but also for preserving the compound's purity.
-
Container: Store in the original, tightly sealed containers to prevent contamination and exposure to moisture.[5] Suitable containers include lined metal or plastic pails.[5] Ensure all containers are clearly labeled.[5]
-
Environment: Store in a cool, dry, and well-ventilated area, at a recommended temperature of 2-8°C.[5] The compound is also noted to be light-sensitive, so protection from light is necessary.[5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases.[5][6][9] Also, keep it separate from foodstuff containers.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a barrier between the researcher and the hazardous substance. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[5][10] | Prevents eye contact from splashes or airborne dust, addressing the H319 (serious eye irritation) hazard.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][10] | Prevents skin contact, addressing the H315 (skin irritation) hazard.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated and exposure limits might be exceeded.[5][10] | Prevents inhalation of dust, addressing the H335 (respiratory irritation) hazard.[5] |
Emergency Procedures
A well-defined emergency plan is critical. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
-
If in Eyes: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5]
-
If on Skin: Flush skin and hair with running water and soap, if available.[5] Seek medical attention if irritation develops or persists.[5]
-
If Inhaled: Remove the person to fresh air. If the person feels unwell, call a poison center or doctor.[5][6]
-
If Swallowed: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poison Information Centre or a doctor.[5]
Accidental Release Measures
For any spill, the primary objective is to contain the material safely and prevent it from entering drains or waterways.[5]
Caption: Step-by-step workflow for responding to an accidental spill.
Fire-Fighting Measures
While this compound is non-combustible, its container may burn in a fire, potentially emitting corrosive and toxic fumes such as carbon oxides, sulfur oxides, and hydrogen bromide.[5][9]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher that may be used.[5]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][9]
-
Procedure: Alert the fire brigade.[5] If it is safe to do so, remove containers from the path of the fire and cool them with a water spray from a protected location.[5]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[9]
Protocol for Waste Disposal:
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[5][10]
-
Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10] The material should be sent to an authorized hazardous or special waste collection point.[5]
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5-Bromothiophene-3-carboxylic acid material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 5-Bromothiophene-3-carboxylic Acid
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific excellence and innovation. This compound, a vital heterocyclic building block in the synthesis of novel pharmaceuticals, conductive polymers, and materials for photovoltaic applications, demands a rigorous approach to its handling and use.[1] This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, more integrated understanding of the safety protocols and scientific rationale necessary for its responsible application in a research environment.
Section 1: Chemical and Physical Identity
A foundational aspect of chemical safety is a precise understanding of the substance's physical and chemical properties. These characteristics often dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. This compound is a solid compound at room temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 100523-84-0 | [2][3][4] |
| Molecular Formula | C₅H₃BrO₂S | [2][3][4] |
| Molecular Weight | 207.05 g/mol | [2][3][4] |
| Appearance | Solid | [2][4] |
| Melting Point | 140-144 °C | [2] |
| Flash Point | Not Applicable | [2][4] |
| Storage Class | 11 (Combustible Solids) | [2][4] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[5][6] Its acidic nature and halogenated structure are the primary drivers of its irritant properties. Understanding these hazards is the first step in mitigating risk.
GHS Hazard Classifications: [5][6]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
The carboxylic acid functional group can readily donate a proton, leading to irritation upon contact with moist tissues like skin, eyes, and the respiratory tract. The presence of bromine, a halogen, can also contribute to its reactivity and potential for irritation. It is crucial to recognize that while not classified for acute toxicity, repeated or unprotected exposure can lead to significant discomfort and potential tissue damage.
Section 3: Proactive Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)
A robust safety culture prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental concept in industrial hygiene that provides a systematic approach to minimizing exposure.
Caption: The Hierarchy of Controls model for risk mitigation.
For this compound, engineering controls are paramount:
-
Chemical Fume Hood: All handling of the solid compound, especially weighing and transferring where dust can be generated, must be performed inside a certified chemical fume hood.[7] This isolates the researcher from potential inhalation of irritating dust particles.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][7]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently.
-
Eye and Face Protection: Safety glasses with side shields or, preferably, chemical goggles are mandatory to prevent contact with dust particles.[5][8]
-
Skin Protection: A lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile rubber) are required. It is critical to inspect gloves for any signs of degradation or puncture before use and to replace them immediately if compromised.[5][8]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is recommended.[5][7][8]
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to standardized procedures minimizes variability and risk.
Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound, avoiding the creation of dust. Use a spatula and handle the container gently.
-
Transfer: If transferring to a reaction vessel, do so within the fume hood. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: Securely seal the container. Clean any residual dust from the spatula and work surface using a damp cloth (if compatible with a subsequent decontamination procedure) or a specific dry cleanup method.[5]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5][9]
Storage Protocol:
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent potentially hazardous reactions.[6][10]
-
Ensure the storage area is protected from physical damage.[5]
Section 5: Emergency Response Protocols
Even with meticulous planning, accidental exposures or spills can occur. A clear, well-rehearsed emergency plan is essential.
5.1: Accidental Release (Spill) Protocol
The immediate priority is to contain the spill and prevent exposure.
Caption: Workflow for managing a solid chemical spill.
Step-by-Step Spill Cleanup: [5][8]
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or dust is airborne, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the solid material.
-
Cleanup: For a dry spill, carefully sweep or shovel the material.[5] Avoid aggressive actions that could generate dust. Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste.[5]
-
Decontaminate: After the bulk of the material is removed, wash the area down with large amounts of water, preventing runoff into drains.[5]
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[5][8]
5.2: First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
Caption: Decision-making flowchart for first aid response.
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention, as this is a serious eye irritant.[5][6]
-
Skin Contact: Flush the affected skin and hair with running water and soap if available.[5] If skin irritation occurs or persists, seek medical attention.[5][6]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[5][6] If breathing is difficult or symptoms occur, seek medical attention.[6][7]
-
Ingestion: Immediately give a glass of water.[5] Do not induce vomiting.[11] Seek medical advice from a poison information center or a doctor.[5]
Section 6: Fire and Explosion Hazard Management
While this compound itself is non-combustible and not considered a significant fire risk, its containers may burn if exposed to fire.[5] The primary hazard in a fire scenario is the emission of hazardous decomposition products.
-
Hazardous Combustion Products: When heated to decomposition, it may emit corrosive and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[5][6]
-
Firefighting Measures: There are no restrictions on the type of extinguishing media; use media suitable for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical, or alcohol-resistant foam).[5][6][7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against corrosive fumes.[6][7] It is also advised to cool fire-exposed containers with a water spray from a protected location.[5]
Section 7: Waste Disposal and Environmental Considerations
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Disposal Method: this compound and its containers must be disposed of as hazardous waste.[5][6] This should be done through an authorized or licensed waste disposal company.[7] Do not allow the material to enter drains or waterways.[5][7]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers. Dispose of them through the same hazardous waste stream as the chemical itself.[8]
Conclusion
This compound is an indispensable tool for chemical innovation. However, its utility is intrinsically linked to the respect and diligence with which it is handled. By integrating a deep understanding of its hazards with proactive safety measures—from engineering controls to meticulous handling protocols and robust emergency plans—researchers can ensure a safe environment that fosters scientific discovery. This guide serves as a framework for developing that essential expertise, empowering scientists to work confidently and safely at the forefront of their fields.
References
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An In-depth Technical Guide to Sourcing and Utilizing 5-Bromothiophene-3-carboxylic Acid for Advanced Research and Development
Abstract
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists on the procurement and application of 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0). As a pivotal building block in organic synthesis, the quality and handling of this reagent are paramount to achieving reproducible and scalable results. This document provides an in-depth analysis of commercial supplier evaluation, quality control metrics, safe handling protocols, and its versatile applications in modern chemistry. We aim to bridge the gap between procurement and successful application by offering field-proven insights and validated methodologies.
Introduction: The Strategic Importance of this compound
This compound is a functionalized thiophene derivative that has garnered significant attention in both academic and industrial research.[1] Its unique molecular architecture, featuring a bromine atom and a carboxylic acid group on the thiophene ring, offers dual reactivity. This makes it an exceptionally versatile intermediate for creating complex molecules.[2] The bromine atom facilitates cross-coupling reactions such as Suzuki, Stille, and Sonogashira, while the carboxylic acid group allows for esterification, amidation, and other condensation reactions.[2][3]
This dual functionality is leveraged in various fields:
-
Medicinal Chemistry: It serves as a key precursor for synthesizing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[2]
-
Materials Science: It is a fundamental component in the development of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.[2][4][5]
-
Agrochemicals: The thiophene scaffold is integral to the design of new pesticides and herbicides.[5]
Given its critical role, the selection of a high-quality commercial source is the foundational step for any successful research and development program.
Commercial Supplier Landscape: A Comparative Analysis
Sourcing high-purity this compound is essential for reliable and reproducible experimental outcomes. The market offers a range of suppliers, each with varying grades, purity levels, and documentation support. Below is a comparative table of prominent suppliers.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Product Number (Example) | Purity Specification | Availability | Key Documentation |
| Sigma-Aldrich (Merck) | 774227 / 459730 | ≥97% or >98%[6] | Typically in stock | CoA, SDS |
| Apollo Scientific | OR17257 | Not specified; request basis | Inquire | SDS[7] |
| Chem-Impex | 30227 | ≥97% (HPLC)[5] | Inquire | CoA available[5] |
| Santa Cruz Biotechnology | sc-281057 | Not specified; request basis | Inquire | CoA, SDS[1] |
| J&K Scientific | 364735 | Not specified; request basis | Inquire | CoA available[4] |
| King-Pharm | K-100523-84-0 | Not specified; request basis | In Stock, Ready to Ship[8] | Inquire |
| Parchem | 20560 | Not specified; request basis | Inquire | Inquire[9] |
| UCHEM | UCH-100523-84-0 | High-purity[2] | Ready stock[2] | Inquire |
Insight from the Field: While many suppliers list this compound, availability can fluctuate. For mission-critical projects, it is advisable to contact suppliers directly to confirm stock and lead times. For drug development applications, suppliers who can provide detailed Certificates of Analysis (CoA) with lot-specific purity data (e.g., HPLC, NMR) are preferred.
Quality Control and Analytical Validation: Ensuring Reagent Integrity
The purity of this compound directly impacts reaction yield, impurity profiles of downstream products, and overall project success. A robust quality control (QC) workflow is non-negotiable.
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA is the first line of defense in quality assessment. Key parameters to scrutinize include:
-
Purity by HPLC/GC: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of non-volatile compounds like this carboxylic acid.[5] Look for a purity level of ≥97%, with higher purity (≥99%) being ideal for sensitive applications like catalysis or GMP synthesis.
-
Identity Confirmation: The CoA should confirm the compound's identity using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Appearance: The compound should be a white to off-white or light yellow powder.[5][10] Significant deviation in color may indicate impurities or degradation.
-
Melting Point: The reported melting point should fall within a narrow range, typically around 140-144 °C.[6] A broad melting range often suggests the presence of impurities.
In-House QC Verification Protocol
Even with a supplier's CoA, independent verification is a best practice, especially when establishing a new supply chain or for pivotal experiments.
Protocol: Incoming Reagent QC
-
Visual Inspection: Check for uniform color and consistency.
-
Solubility Test: Confirm solubility in appropriate solvents (e.g., DMSO, methanol).
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Verify the characteristic peaks for the thiophene ring protons and the carboxylic acid proton. The chemical shifts and coupling patterns should match literature values.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the compound.
-
Analyze using a standard reverse-phase HPLC method coupled with a mass spectrometer.
-
Confirm the retention time and the mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (207.05 g/mol ).[1]
-
The following diagram illustrates the decision-making process for qualifying a new batch of the reagent.
Caption: Recommended safe handling and storage lifecycle for the reagent.
Conclusion: A Foundation for Innovation
This compound is more than just a chemical; it is a gateway to innovation in pharmaceuticals and material science. By adopting a rigorous approach to supplier selection, implementing stringent in-house quality control, and adhering to best practices for safety and handling, researchers can unlock the full potential of this versatile building block. The insights and protocols detailed in this guide provide a robust framework for ensuring that your foundational chemistry is sound, paving the way for groundbreaking discoveries.
References
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An In-depth Technical Guide to Key Intermediates in the Synthesis of 3-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the 3-Substituted Thiophene Scaffold
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials.[2] Among these, 3-substituted thiophenes are of particular significance. This substitution pattern allows for the precise tuning of electronic properties and steric profiles, leading to compounds with optimized biological activity or material performance. Thiophene-containing drugs like the antibiotic Cephalothin and the anti-inflammatory Tinoridine highlight the scaffold's value.[2] In materials science, derivatives such as 3,4-ethylenedioxythiophene (EDOT) are precursors to highly successful conducting polymers like PEDOT.[1]
This guide provides a comprehensive exploration of the pivotal chemical intermediates that serve as the foundation for modern synthetic routes to 3-substituted thiophenes. We will delve into the preparation and application of these key building blocks, focusing on the underlying principles that govern their reactivity and utility. Our discussion is structured not by reaction name, but by the central role of the intermediate itself, reflecting the strategic approach taken in contemporary synthetic design.
Chapter 1: The Workhorse Intermediates: 3-Halothiophenes
3-Halothiophenes, particularly 3-bromothiophene and 3-iodothiophene, are arguably the most versatile and widely used intermediates in this field. Their importance stems from their ability to participate in a vast array of palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
Synthesis of 3-Bromothiophene
The selective synthesis of 3-bromothiophene is non-trivial due to the higher reactivity of the α-positions (C2 and C5) of the thiophene ring towards electrophilic substitution. Direct bromination of thiophene typically yields 2-bromothiophene and 2,5-dibromothiophene. Therefore, more sophisticated strategies are required. A common and effective method involves the selective debromination of a polybrominated precursor, such as 2,3,5-tribromothiophene or 2,3,4,5-tetrabromothiophene.
Experimental Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust (1.2 equivalents) and glacial acetic acid.
-
Addition of Precursor: 2,3,5-Tribromothiophene (1.0 equivalent) is dissolved in a minimal amount of tetrahydrofuran (THF) and added dropwise to the stirred zinc suspension.
-
Reaction: The mixture is heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of 3-bromothiophene.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove excess zinc. The filtrate is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 3-bromothiophene.
Causality Insight: The regioselectivity of this debromination is driven by the preferential reaction at the more electron-rich α-positions, leaving the bromine at the 3-position intact. Acetic acid serves as the proton source for the reduction.
Applications in Cross-Coupling Reactions
3-Halothiophenes are primary electrophilic partners in numerous palladium-catalyzed cross-coupling reactions.[3] The general mechanism involves the oxidative addition of the C-X bond to a Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]
| Coupling Reaction | Nucleophilic Partner (R-M) | Typical Product | Key Features |
| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | 3-Aryl/Vinylthiophenes | Excellent functional group tolerance; mild conditions.[4] |
| Stille | Organostannanes (R-SnR'₃) | 3-Aryl/Vinyl/Alkynylthiophenes | Tolerant of many functional groups, but tin byproducts are toxic.[3] |
| Kumada | Grignard Reagents (R-MgX) | 3-Alkyl/Arylthiophenes | Highly reactive nucleophiles; less functional group tolerance.[3] |
| Heck-Matsuda | Alkenes | 3-Vinylthiophenes | Forms C-C bonds with alkenes, often using diazonium salts.[7][8] |
These reactions provide reliable and modular access to a vast library of 3-substituted thiophenes, making 3-halothiophenes indispensable starting materials.[3]
Chapter 2: The Nucleophilic Powerhouses: Organometallic Thiophenes
The "umpolung" or reversal of polarity of the C3 position from electrophilic (in 3-halothiophenes) to nucleophilic is a powerful strategy. This is achieved through the formation of organometallic intermediates, primarily organolithium and Grignard reagents.
3-Thienyllithium and 3-Thienyl Grignard Reagents
These intermediates are typically generated in situ from 3-halothiophenes.
-
3-Thienyllithium: Formed via lithium-halogen exchange by treating 3-bromothiophene with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) to prevent side reactions.[9]
-
3-Thienylmagnesium Halides (Grignard Reagents): Prepared by the reaction of 3-bromothiophene or 3-iodothiophene with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[10][11][12]
Diagram: Generation of Nucleophilic Thiophene Intermediates
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Chapter 4: The Frontier: Direct C-H Functionalization
A more recent and highly atom-economical approach to 3-substituted thiophenes bypasses the need for pre-functionalized intermediates like halides or organometallics. Direct C-H functionalization involves the selective activation and conversion of a C-H bond into a new C-C or C-heteroatom bond. [13][14] While the C2/C5 positions of thiophene are more acidic and sterically accessible, regioselective functionalization at the C3 position is a significant challenge. [15]Success often relies on:
-
Directing Groups: A functional group on the thiophene ring (often at C2) that coordinates to the metal catalyst and directs the C-H activation to the adjacent C3 position. [14]2. Regioselective Deprotonation: Using specific bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), to selectively deprotonate the C3 position, followed by a transition-metal-catalyzed cross-coupling. [16]3. Inherent Substrate Control: For certain fused systems like thienopyrimidines, reaction conditions can be optimized to selectively functionalize the C3 position after the C2 position has reacted. [17] Diagram: C-H Functionalization Strategies
Caption: Conceptual workflows for direct C3-H functionalization.
While still an evolving field, direct C-H functionalization represents a greener and more efficient frontier in the synthesis of 3-substituted thiophenes, minimizing waste by avoiding the installation and removal of activating groups.
Conclusion
The synthesis of 3-substituted thiophenes is a mature yet dynamic field, driven by the enduring importance of this scaffold in science and industry. The strategic choice of a key intermediate—be it an electrophilic 3-halothiophene , a nucleophilic organometallic thiophene , a versatile thiophene-3-boronic acid , or the parent ring itself in a C-H functionalization strategy—is the critical decision that dictates the overall synthetic route. Understanding the preparation, reactivity, and comparative advantages of these core intermediates empowers researchers to design efficient, robust, and innovative pathways to novel functional molecules.
References
- The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. Benchchem.
- Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applic
- Thiophene-3-boronic acid. African Rock Art.
- Application Notes and Protocols: Formation of a Thienyl Grignard Reagent for Drug Discovery. Benchchem.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex.Chemical Asian Journal. [Link]
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.Beilstein Journal of Organic Chemistry. [Link]
- Sequential Regioselective C–H Functionalization of Thiophenes.Organic Letters. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 5-Bromothiophene-3-carboxylic Acid
Introduction: The Strategic Importance of 5-Arylthiophene-3-carboxylic Acids
In the landscape of modern drug discovery and development, the synthesis of heteroaromatic compounds is of paramount importance. Among these, 5-arylthiophene-3-carboxylic acid derivatives stand out as crucial pharmacophores and key building blocks for a wide array of therapeutic agents. These structures are integral to molecules targeting conditions ranging from cancer to neurological disorders.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a reliable pathway to construct carbon-carbon bonds with high efficiency and functional group tolerance.[3]
This guide provides a comprehensive overview of the Suzuki cross-coupling reaction using 5-bromothiophene-3-carboxylic acid as a key substrate. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[4] The catalytic cycle, a cornerstone of this reaction, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being I > Br > Cl.[7][8]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, 5-arylthiophene-3-carboxylic acid, from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Arylthiophene-3-carboxylic Acids
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of specific parameters may be necessary for different substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation.[10]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Considerations for the Carboxylic Acid Group
The presence of the carboxylic acid group on the thiophene ring can sometimes present challenges, such as coordination to the palladium center, which may impact catalytic activity.[11] In cases where this is problematic, esterification of the carboxylic acid prior to the coupling reaction is a common and effective strategy.[12][13] The ester can then be hydrolyzed post-coupling to yield the desired carboxylic acid.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes common parameters and their impact on the reaction outcome.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a common starting point. For less reactive substrates, more sophisticated ligand systems may be required to enhance catalytic activity and stability.[7][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base activates the boronic acid. The strength and solubility of the base can significantly affect the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the base and facilitate the transmetalation step.[10] The choice of organic solvent can influence the solubility of the reactants and the reaction temperature. |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic esters (e.g., pinacol esters) | Boronic acids are commonly used, but boronate esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[14][15][16] |
Troubleshooting Common Issues
-
Low or No Yield: This can be due to an inactive catalyst, poor quality reagents, the presence of oxygen, or incorrect reaction conditions. Ensure all reagents are pure and dry, and that the reaction is performed under a strictly inert atmosphere.[10]
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the starting material are common side reactions. Thoroughly degassing the solvents and using the appropriate stoichiometry of reagents can help minimize these issues.[10]
Caption: A logical workflow for troubleshooting low yields.
Conclusion
The Suzuki cross-coupling reaction of this compound is a robust and highly valuable transformation for the synthesis of 5-arylthiophene-3-carboxylic acid derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for researchers and professionals in the field of drug discovery and development to successfully implement this powerful synthetic methodology.
References
- A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene - Benchchem. (n.d.).
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 53.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions - Kobe University. (2008).
- Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Multiple Arylation of Thiophenes | Request PDF - ResearchGate. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014).
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (n.d.).
- Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC - NIH. (n.d.).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.).
- A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5 - Benchchem. (n.d.).
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (n.d.).
- A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations - Benchchem. (n.d.).
- Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - Semantic Scholar. (n.d.).
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. (2024).
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ResearchGate. (n.d.).
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Derivatives
Introduction: The Significance of Thiophene Scaffolds and C-C Bond Formation
Thiophene-containing molecules are of paramount importance in medicinal chemistry and materials science.[1][2] The thiophene ring is a versatile heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Furthermore, polymers incorporating thiophene units are central to the field of organic electronics, where they are utilized in applications such as organic light-emitting diodes (OLEDs) and photovoltaics due to their excellent charge transport properties.[4][5]
The functionalization of the thiophene ring through the formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful and versatile methods to achieve this are palladium-catalyzed cross-coupling reactions, particularly the Stille and Heck couplings.[6][7][8] These reactions offer a reliable means to couple thiophene derivatives with a variety of partners, distinguished by their high functional group tolerance and generally mild reaction conditions.[9][10]
This guide provides an in-depth exploration of Stille and Heck coupling protocols as applied to thiophene derivatives. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Part 1: The Stille Coupling - A Robust Method for Thiophene Functionalization
The Stille reaction is a palladium-catalyzed cross-coupling between an organotin compound (organostannane) and an organic electrophile, such as a halide or triflate.[11][12] Its broad functional group tolerance and the stability of organostannane reagents to air and moisture make it a highly attractive method for the synthesis of complex molecules, including those containing the thiophene moiety.[9][13]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11] The choice of palladium source, ligand, and additives can significantly influence the efficiency of each step.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or triflate) bond of the thiophene electrophile. This forms a Pd(II) intermediate.[9][11] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[14]
-
Transmetalation: This is often the rate-determining step.[15] The organostannane reagent exchanges its organic group (the one to be coupled) with the halide on the palladium center. The presence of ligands and additives like Cu(I) salts can accelerate this step.[14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Generalized Protocol for Stille Coupling of a Thiophene Derivative
This protocol provides a general starting point. Optimization of catalyst, ligand, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Thiophene halide (e.g., 2-bromothiophene) (1.0 eq)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI) (5-10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and any solid additives.
-
Add the thiophene halide and the organostannane reagent via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of KF (to remove tin byproducts) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Example Applications and Conditions
The versatility of the Stille coupling is demonstrated in its application to various thiophene substrates for the synthesis of conjugated polymers and complex organic molecules.[4][16][17]
| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-bis(trimethylstannyl)thiophene | 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][12][14]-phenanthroline-1,3,6,8-tetraone | Pd₂(dba)₃ (cat.) | P(o-tolyl)₃ (cat.) | Toluene | 100 | - | |
| 2,5-diiodobenzene | 2,5-bis(tri-n-butyltin)-thiophene | Pd(PPh₃)₄ (cat.) | - | Toluene | Reflux | - | [17] |
| 2-bromothiophene | Aryl stannane | Pd(OAc)₂ (3) | Dabco (6) | Dioxane | 100 | 84-98 | |
| 2-iodothiophene | 4-acetylphenylboronic acid (via stannylation) | Pd/C (cat.) | - | DMF | 100 | - | [18] |
Part 2: The Heck Coupling - Vinylation of Thiophene Halides
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[19][20] It is a powerful method for the synthesis of substituted alkenes and has been widely applied to thiophene derivatives, particularly for the introduction of vinyl groups.[21][22]
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction also proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[19][23]
-
Oxidative Addition: Similar to the Stille reaction, the active Pd(0) species undergoes oxidative addition to the thiophene-halide bond, forming a Pd(II) complex.[24]
-
Alkene Coordination and Insertion (Migratory Insertion): The alkene coordinates to the palladium center, followed by insertion into the Pd-thiophene bond. This step is typically syn-selective.[19][24]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species. This step determines the regioselectivity of the final product.[23]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HX from the palladium-hydride species, thereby regenerating the active Pd(0) catalyst.[23][24]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Generalized Protocol for Heck Coupling of a Thiophene Derivative
This protocol is a general guideline. The choice of base, solvent, and temperature can significantly affect the reaction outcome.
Materials:
-
Thiophene halide (e.g., 2-iodothiophene) (1.0 eq)
-
Alkene (e.g., ethyl acrylate) (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, DMF, NMP)
Procedure:
-
In a suitable reaction vessel, dissolve the thiophene halide, alkene, and base in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Add the palladium catalyst and ligand (if used) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off any insoluble salts (e.g., through Celite®).
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup: dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Example Applications and Conditions
The Heck reaction is a staple for the synthesis of various functionalized thiophenes.
| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Halide | Ethyl Acrylate | Pd(OAc)₂ (0.05 eq) | Triethylamine (3.0 eq) | Acetonitrile | Reflux | - | [24] |
| 2-iodothiophene | n-butyl acrylate | Fe₃O₄@chitosan-Pd complex (cat.) | Et₃N | DMF | 100 | 95 | [21] |
| 3-chlorobenzo[b]thiophene-2-carboxylic acid | Styrenes | Pd(OAc)₂ (5) | Ag₂CO₃ | Dioxane | 120 | 65-88 | [22] |
Part 3: Stille vs. Heck - A Comparative Analysis and Troubleshooting
| Feature | Stille Coupling | Heck Coupling |
| Nucleophile | Organostannane (R-SnR'₃) | Alkene |
| Electrophile | Aryl/Vinyl-X (X=I, Br, OTf, Cl) | Aryl/Vinyl-X (X=I, Br, OTf, Cl) |
| Key Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. | C(sp²)-C(sp²) (vinyl) |
| Byproducts | Stoichiometric organotin halides | Stoichiometric salt of the base |
| Advantages | Broad scope of coupling partners, high functional group tolerance.[13] | Atom economical (alkene is the coupling partner), avoids organometallic reagents. |
| Disadvantages | Toxicity and difficulty in removing tin byproducts.[9] | Limited to the formation of vinyl linkages, potential for alkene isomerization. |
Troubleshooting Common Issues:
-
Low Yield:
-
Stille: Ensure complete removal of oxygen from the reaction mixture. Consider adding a Cu(I) co-catalyst. Verify the purity of the organostannane reagent.
-
Heck: Optimize the base and solvent combination. Ensure the base is strong enough to regenerate the catalyst but not so strong as to cause side reactions. Increase the amount of alkene.
-
-
Catalyst Decomposition (Formation of Palladium Black):
-
Both: Use of appropriate phosphine ligands can stabilize the palladium catalyst.[14] Lowering the reaction temperature or catalyst loading may also be beneficial.
-
-
Homocoupling of Organostannane (Stille):
-
This side reaction can be minimized by the slow addition of the organostannane to the reaction mixture.
-
Conclusion
The Stille and Heck coupling reactions are indispensable tools for the synthetic chemist working with thiophene derivatives. A thorough understanding of their mechanisms, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for the successful application of these powerful C-C bond-forming reactions in both academic research and industrial drug development.
References
- Heck reaction - Wikipedia. (n.d.).
- Stille reaction - Wikipedia. (n.d.).
- Myers, A. (n.d.). The Stille Reaction - Chem 115.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Espinet, P., & Casado, A. L. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 121(37), 8675–8687. [Link]
- NROChemistry. (n.d.). Heck Coupling.
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
- OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 4, 2024, from a website of the University of California, Davis.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Osaka, I., Abe, T., & Koganezawa, T. (2015). Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers. ACS Macro Letters, 4(9), 954–957. [Link]
- Yu, L., & Bao, Z. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. OSTI.GOV. [Link]
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- BenchChem. (2025). Technical Support Center: Optimizing Heck Coupling Conditions for Thiophene Acrylates.
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Application Note & Protocol: High-Yield Esterification of 5-Bromothiophene-3-carboxylic Acid via Steglich Condensation with DCC and DMAP
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, in-depth protocol for the esterification of 5-bromothiophene-3-carboxylic acid utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method, a variation of the Steglich esterification, is particularly advantageous for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.[1][2][3] The guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and addresses critical aspects of safety, purification, and product characterization. The inclusion of expert insights aims to empower researchers to confidently and successfully apply this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where thiophene derivatives are of significant interest.[4]
Introduction: The Strategic Importance of Thiophene Esters and the Steglich Esterification
Thiophene-containing molecules are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and conductive polymers.[4] The functionalization of the thiophene ring, particularly through the formation of ester linkages, provides a versatile handle for further chemical transformations, such as cross-coupling reactions, to build molecular complexity.[5][6] this compound is a valuable building block in this regard, offering two distinct points for chemical modification.
Classical esterification methods, such as the Fischer esterification, often require harsh acidic conditions and high temperatures, which can be incompatible with sensitive substrates.[2][7] The Steglich esterification, first described in 1978, presents a mild and efficient alternative, allowing the reaction to proceed at room temperature under neutral conditions.[1][3][8] This method is particularly well-suited for acid-sensitive compounds and sterically hindered alcohols.[2][7] The use of DCC as a coupling agent facilitates the formation of an ester by activating the carboxylic acid, while a catalytic amount of DMAP significantly accelerates the reaction rate, suppressing potential side reactions.[1][8]
The Underlying Chemistry: Mechanism of the DCC/DMAP-Mediated Esterification
The success of the Steglich esterification hinges on a synergistic interplay between the carboxylic acid, DCC, the alcohol, and the DMAP catalyst. The reaction proceeds through a series of well-defined steps:
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[1][7] This intermediate is analogous in reactivity to a carboxylic anhydride.[7]
-
The Crucial Role of DMAP: While the alcohol can directly attack the O-acylisourea, this process is often slow, especially with sterically demanding alcohols. This sluggishness can lead to an undesirable side reaction: a 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which halts the desired reaction pathway.[3][7] DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea.[7]
-
Formation of the "Active Ester": DMAP attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, often referred to as the "active ester".[7][9] This intermediate is significantly more reactive towards nucleophilic attack by the alcohol and is incapable of undergoing the detrimental intramolecular rearrangement to an N-acylurea.[7]
-
Ester Formation and Catalyst Regeneration: The alcohol then readily attacks the acyl group of the N-acylpyridinium intermediate, leading to the formation of the desired ester and the regeneration of the DMAP catalyst.[7][9] The other product of this step is the protonated DCC, which is deprotonated by the regenerated DMAP.
-
Byproduct Formation: The activated DCC, now protonated, effectively scavenges the water molecule formally eliminated during the condensation, forming the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[3]
Visualizing the Mechanism
Caption: Catalytic cycle of the Steglich Esterification.
Experimental Protocol
This protocol is adapted from established procedures for the esterification of substituted thiophene carboxylic acids.[10]
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molarity/Density | Amount | Equivalents |
| This compound | C₅H₃BrO₂S | 207.05 | - | 1.0 g | 1.0 |
| Alcohol (R'-OH) | Varies | Varies | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | - | 1.1 g | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | - | 0.06 g | 0.1 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 25 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | 2 x 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated | 2 x 20 mL | - |
| Brine | NaCl | 58.44 | Saturated | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.83 mmol, 1.0 eq.), the desired alcohol (5.80 mmol, 1.2 eq.), and 4-dimethylaminopyridine (DMAP) (0.06 g, 0.48 mmol, 0.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 25 mL) to dissolve the reagents. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Initiation of Reaction: Cool the flask to 0 °C using an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 g, 5.31 mmol, 1.1 eq.) in a minimal amount of anhydrous DCM (approx. 5 mL). Add the DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Purification:
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU.[11] Wash the filter cake with a small amount of DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove residual DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid, and finally with brine (20 mL).[11][12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to remove any remaining traces of DCU and other impurities.[11]
-
Safety and Handling Precautions
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact.[13][14][15] It is also toxic and corrosive.[13] Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[13][14][15]
-
4-Dimethylaminopyridine (DMAP): DMAP is highly toxic if swallowed, inhaled, or in contact with skin.[16] It can cause serious eye damage.[16] Handle with extreme care in a fume hood, using all prescribed PPE.[16]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a fume hood.
Characterization of the Product
The structure and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.5 ppm).[10] New signals corresponding to the protons of the alcohol moiety will also be present. For example, the protons on the carbon adjacent to the ester oxygen will be shifted downfield.
-
¹³C NMR: The carbonyl carbon of the ester will appear at approximately δ 160-170 ppm.[17] Signals corresponding to the carbons of the thiophene ring and the alcohol component will also be observed.[17]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretch of the ester group.[17]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water will react with DCC. Increasing the amount of the alcohol to 1.5 equivalents may also improve the yield.
-
Incomplete Reaction: If the starting material is not fully consumed, the reaction time can be extended. Gentle heating (e.g., to 40 °C) may be employed, but this can also increase the rate of side reactions.
-
Difficulty Removing DCU: DCU has some solubility in organic solvents, making its complete removal by filtration challenging.[18] If DCU persists after filtration and aqueous work-up, precipitation from a minimal amount of cold DCM or diethyl ether can be effective.[11] Alternatively, using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification, as the resulting urea byproduct is water-soluble and easily removed during the aqueous wash.[1][19]
Conclusion
The Steglich esterification using DCC and DMAP is a robust and reliable method for the synthesis of esters from this compound under mild conditions. By understanding the reaction mechanism, adhering to a meticulous experimental protocol, and observing stringent safety precautions, researchers can effectively utilize this powerful transformation to generate valuable thiophene-based intermediates for applications in drug discovery and materials science.
References
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- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Grokipedia. (n.d.). Steglich esterification.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Wikipedia. (n.d.). Steglich esterification.
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- Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
- SynArchive. (n.d.). Steglich Esterification.
- Jordan, A., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
- MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(3), 438.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
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- Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
- ResearchGate. (n.d.). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters.
- PubMed. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(7-8), 966-978.
- Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370.
- ResearchGate. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?
- Reddit. (2022). DCC/DMAP coupling reaction selection?
- Reddit. (2024). Esterification/Amidation Problems.
- Scholars Research Library. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications.
- ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with...
- National Institutes of Health. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-16.
- ResearchGate. (n.d.). Mechanistic pathway of Stiglich esterification of 5-bromothiophene-2-carboxylic acid.
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Application Notes and Protocols: Amidation of 5-Bromothiophene-3-carboxylic Acid with Pyrazole Amines
<
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The resulting amide moiety is a critical pharmacophore found in a vast array of therapeutic agents. The coupling of 5-bromothiophene-3-carboxylic acid with various pyrazole amines, in particular, yields scaffolds of significant interest. Thiophene rings are known to serve as bioisosteres for phenyl groups, offering modulated metabolic stability and target engagement.[1] Pyrazole derivatives are also privileged structures in medicinal chemistry, with applications as anti-inflammatory, anti-tumor, and antiviral agents.[2][3][4] The combination of these two heterocycles through an amide linkage creates novel chemical entities with substantial potential for biological activity.[1][5]
This document provides a comprehensive guide to the amidation of this compound with pyrazole amines, detailing the underlying chemical principles, offering optimized protocols, and providing expert insights into overcoming common synthetic challenges.
Pillar 1: Expertise & Experience - Understanding the Reaction
The direct amidation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile. This is achieved through the use of coupling reagents.
The Mechanism of Amide Bond Formation
The most common and effective methods for this transformation involve the use of carbodiimide or uronium/aminium-based coupling reagents. A generalized mechanism is depicted below:
dot graph "Amidation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes CarboxylicAcid [label="this compound"]; CouplingReagent [label="Coupling Reagent\n(e.g., HATU, EDC)"]; ActivatedEster [label="Activated Intermediate\n(O-acylisourea or Active Ester)"]; PyrazoleAmine [label="Pyrazole Amine"]; Product [label="Target Amide"]; Byproduct [label="Byproduct\n(e.g., DCU, TMU)"]; Base [label="Base\n(e.g., DIPEA)"];
// Edges CarboxylicAcid -> ActivatedEster [label="Activation"]; CouplingReagent -> ActivatedEster; Base -> CarboxylicAcid [label="Deprotonation"]; ActivatedEster -> Product [label="Nucleophilic Attack"]; PyrazoleAmine -> Product; ActivatedEster -> Byproduct [label="Rearrangement or\nReaction with Amine"]; } pdot Caption: Generalized workflow for amide bond formation.
Carboxylic Acid Activation: The reaction is initiated by the activation of the carboxylic acid.
-
With Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. To suppress racemization and the formation of an N-acylurea byproduct, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[8][9][10] HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine.[8][10]
-
With Uronium/Aminium Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient for amide coupling.[9] HATU rapidly converts the carboxylic acid into a highly reactive activated ester, facilitating amide bond formation even with less nucleophilic amines.[6][9][11]
The Role of a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[6][12][13][14][15] Its primary role is to act as a proton scavenger, neutralizing the acidic proton of the carboxylic acid and any acid generated during the reaction, thereby preventing the formation of the unreactive ammonium salt.[6][12][13][14] The steric hindrance of DIPEA prevents it from competing with the pyrazole amine as a nucleophile.[12][13][14][15]
Challenges with Pyrazole Amines: The nucleophilicity of pyrazole amines can be influenced by the substitution pattern on the pyrazole ring.[2] Electron-withdrawing groups can decrease the amine's reactivity. Furthermore, unsubstituted pyrazoles present a challenge as the ring NH group can be more reactive than the amino group, necessitating a protection strategy in some cases.[2]
Pillar 2: Trustworthiness - Validated Protocols
The following protocols have been synthesized from established literature procedures and are designed to be reproducible and robust.[2][6] It is imperative to monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: General Amidation using HATU
This protocol is recommended as a starting point, especially for less reactive or sterically hindered pyrazole amines, due to the high efficiency of HATU.[6]
Materials:
-
This compound
-
Appropriate pyrazole amine
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).[6]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester and can help avoid potential side reactions where the amine reacts directly with HATU.[6]
-
Amine Addition: Add the pyrazole amine (1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[6] This washing sequence removes unreacted amine, DIPEA, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot graph "HATU_Protocol_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Setup [label="1. Dissolve Acid in DMF\nAdd HATU & DIPEA"]; Preactivate [label="2. Stir 15-30 min\n(Pre-activation)"]; AddAmine [label="3. Add Pyrazole Amine"]; React [label="4. Stir at RT\nMonitor by TLC/LC-MS"]; Workup [label="5. Quench with H₂O\nExtract with EtOAc\nAqueous Washes"]; Purify [label="6. Dry, Concentrate\n& Purify via Chromatography"];
// Edges Setup -> Preactivate; Preactivate -> AddAmine; AddAmine -> React; React -> Workup; Workup -> Purify; } pdot Caption: Workflow for HATU-mediated amidation.
Protocol 2: Amidation using EDC/HOBt
This method is a cost-effective alternative to HATU and is often sufficient for more reactive amines.
Materials:
-
Same as Protocol 1, with EDC and HOBt replacing HATU.
-
Anhydrous Dichloromethane (DCM) can often be used as an alternative solvent to DMF.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the pyrazole amine (1.2 eq.) in anhydrous DMF or DCM.[6]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup, Drying, and Purification: Follow steps 5-7 as described in Protocol 1. The aqueous workup is effective for removing the urea byproduct from EDC and unreacted HOBt.[16]
Data Presentation: Optimizing Reaction Conditions
The choice of coupling reagent, base, and solvent can significantly impact the yield and purity of the final product. The following table summarizes recommended starting conditions and considerations.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Carboxylic Acid | This compound (1.0 eq.) | The limiting reagent. |
| Amine | Pyrazole Amine (1.1 - 1.5 eq.) | A slight excess is used to drive the reaction to completion. |
| Coupling Reagent | HATU (1.1 eq.) or EDC (1.2 eq.) / HOBt (1.1 eq.) | HATU is generally more effective for challenging couplings.[6][9] EDC/HOBt is a good, economical first choice for reactive amines. |
| Base | DIPEA (2.0 - 3.0 eq.) | A non-nucleophilic base is essential to prevent salt formation and side reactions.[12][14] |
| Solvent | Anhydrous DMF or DCM | DMF is a polar aprotic solvent that solubilizes most reactants well. DCM is a good alternative and is easier to remove. Ensure solvents are anhydrous as water can hydrolyze activated intermediates.[6] |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C can help control any initial exotherm, especially with reactive reagents. Most reactions proceed well at room temperature. |
| Reaction Time | 2 - 24 hours | Highly dependent on the nucleophilicity of the amine. Must be monitored empirically via TLC or LC-MS. |
Pillar 3: Authoritative Grounding & Troubleshooting
Troubleshooting Common Issues:
-
Low Yield/No Reaction:
-
Cause: Poor amine nucleophilicity or insufficient activation of the carboxylic acid.
-
Solution: Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.[6] Ensure all reagents are pure and solvents are anhydrous. Gentle heating (40-50 °C) may be beneficial for sluggish reactions.
-
-
Multiple Spots on TLC/Messy Reaction:
-
Cause: Side reactions, such as the formation of N-acylurea (with EDC) or guanidinium byproducts (with HATU).[6] Degradation of starting materials or product.
-
Solution: For HATU, ensure the pre-activation step is performed before adding the amine.[6] For EDC, the addition of HOBt is critical to minimize N-acylurea formation.[6] Ensure the workup is performed promptly upon reaction completion.
-
-
Difficulty in Purification:
-
Cause: Co-elution of the product with starting materials or byproducts like tetramethylurea (TMU) from HATU.
-
Solution: The acidic and basic washes during workup are critical for removing the bulk of impurities.[16][17] For column chromatography, experiment with different solvent systems to achieve better separation. Sometimes a less polar eluent system is needed to retain the desired product while washing away more polar impurities.[6]
-
Conclusion
The amidation of this compound with pyrazole amines is a versatile and powerful method for generating novel heterocyclic scaffolds for drug discovery. A rational choice of coupling reagents, based on the reactivity of the specific pyrazole amine, coupled with a carefully executed and monitored protocol, will lead to the successful synthesis of the desired amide products. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently navigate this important chemical transformation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
- Hopax Fine Chemicals. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis.
- Zahoor, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]
- ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sivakumar, K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(47), 6444-6447. [Link]
- BenchChem. (n.d.). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
- Zahoor, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis.
- Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
- Zahoor, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PubMed. [Link]
- Connect Journals. (n.d.). Synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones.
- Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 15. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 5-Bromothiophene-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of 5-Bromothiophene-3-carboxylic Acid in Medicinal Chemistry
This compound is a bifunctional heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid thiophene core is a common motif in a variety of biologically active molecules, offering metabolic stability and opportunities for specific, directed interactions with biological targets. The compound's true synthetic power lies in its orthogonal reactive handles: a bromine atom at the 5-position and a carboxylic acid at the 3-position. This arrangement allows for sequential, controlled modifications, making it an ideal starting material for the construction of complex molecular architectures.
The bromine atom is primed for participation in a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety, on the other hand, serves as a versatile handle for amide bond formation, esterification, or reduction to an alcohol, providing a route to introduce a wide array of functional groups and to connect with other fragments of a target molecule.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its synthesis and subsequent transformation into key pharmaceutical intermediates. The focus is on providing not just procedural steps, but also the underlying chemical logic to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 100523-84-0 |
| Molecular Formula | C₅H₃BrO₂S |
| Molecular Weight | 207.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140-144 °C |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, and alcohols. |
| Storage | Store in a cool, dry place away from light and moisture. |
Safety Precautions: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Workflow: From Starting Material to Advanced Intermediates
The strategic use of this compound in pharmaceutical synthesis typically follows a logical progression of reactions. The following workflow diagram illustrates a common pathway for the elaboration of this versatile building block.
Caption: A typical synthetic workflow for utilizing this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available thiophene-3-carboxylic acid via electrophilic bromination.
Materials:
-
Thiophene-3-carboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-3-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
In a separate container, prepare a solution of bromine (2.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution to the stirred solution of thiophene-3-carboxylic acid at room temperature using an addition funnel.
-
Stir the reaction mixture for 4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Recrystallize the crude product from water to afford pure this compound as a white to off-white crystalline solid.[1]
-
Dry the product under vacuum.
Expected Yield: ~75%
Protocol 2: Esterification of this compound
For subsequent cross-coupling reactions, it is often advantageous to protect the carboxylic acid as an ester. This protocol details a standard Steglich esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, 2-butyloctanol) (1.5 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.35 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), DMAP (0.35 eq.), and DCC (1.2 eq.).
-
Add anhydrous DCM and stir the mixture for 30 minutes at room temperature.
-
Slowly add the desired alcohol (1.5 eq.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.[2]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 5-Bromothiophene-3-carboxylate Ester
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 5-position of the thiophene ring. This reaction is exemplified in the synthesis of precursors to various biologically active molecules.
Materials:
-
Ester of this compound (e.g., from Protocol 2) (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
In a Schlenk flask, combine the 5-bromothiophene-3-carboxylate ester (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-arylthiophene-3-carboxylate derivative.[1]
Protocol 4: Sonogashira Coupling of a 5-Bromothiophene-3-carboxylate Ester
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the thiophene ring.
Materials:
-
Ester of this compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 eq.)
-
Copper(I) iodide (CuI) (0.05-0.1 eq.)
-
Amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent.
-
Co-solvent (e.g., THF or DMF), if necessary.
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add the 5-bromothiophene-3-carboxylate ester (1.0 eq.), the palladium catalyst (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base (and co-solvent if used).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Amide Bond Formation
The final step in many synthetic sequences involving this compound derivatives is the formation of an amide bond. This is typically achieved after hydrolysis of the ester to reveal the carboxylic acid, which is then coupled with a desired amine.
Materials:
-
5-Arylthiophene-3-carboxylic acid (from hydrolysis of the ester) (1.0 eq.)
-
Desired amine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.) or Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 5-arylthiophene-3-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and DMAP (0.1 eq.) or HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide.
Application Example: Synthesis of a Key Intermediate for TRKA Kinase Inhibitors
Tropomyosin receptor kinase A (TRKA) is a validated target in oncology. Inhibitors of this kinase have shown promise in the treatment of various cancers. A key structural motif in some TRKA inhibitors is a substituted thiophene core. This compound serves as an excellent starting point for the synthesis of intermediates for such inhibitors.
The following diagram illustrates a plausible synthetic route to a key intermediate for a class of TRKA inhibitors, starting from this compound.
Caption: Synthetic pathway to a TRKA kinase inhibitor intermediate.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its distinct reactive sites allow for a modular and efficient approach to the construction of complex, biologically active molecules. The protocols outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this compound, paving the way for the discovery and development of new therapeutics. The provided examples of esterification, Suzuki and Sonogashira couplings, and amide bond formation represent a fundamental toolkit for the elaboration of this scaffold into a diverse array of pharmaceutical intermediates.
References
- UCHEM. (2025, September 24). This compound (CAS: 100523-84-0)
- Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Journal of Materials Chemistry A, 5(24), 12155–12162. [Link]
- Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-15. [Link]
- PubChem. This compound.
- Supporting Information for: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]
- Cui, J. J. G., et al. (2015). Discovery of a Novel and Highly Potent Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-Related Kinase (TRK) Inhibitor (PF-06463922). Journal of Medicinal Chemistry, 58(16), 6614-6635. [Link]
Sources
Application Notes and Protocols for the Synthesis of Antiviral Agents Using 5-Bromothiophene-3-carboxylic Acid
Introduction: The Versatility of the Thiophene Scaffold in Antiviral Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and, notably, antiviral properties.[1] The inherent reactivity of substituted thiophenes allows for diverse chemical modifications, enabling the exploration of vast chemical spaces to optimize potency and pharmacokinetic profiles.
5-Bromothiophene-3-carboxylic acid is a particularly valuable building block in this context.[2] The presence of two distinct functional groups—a carboxylic acid and a bromine atom—at positions that allow for regioselective modifications, makes it an ideal precursor for generating libraries of complex molecules. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse aryl or alkyl substituents. This application note provides detailed protocols for the synthesis of two classes of potential antiviral agents derived from this compound: thiophene carboxamides and thieno[3,2-d]pyrimidines.
Strategic Approaches to Antiviral Synthesis
Two primary synthetic strategies are presented here, leveraging the key functional groups of this compound to construct molecular architectures with known antiviral potential.
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of Thiophene Carboxamides as Potential Norovirus Inhibitors
This protocol details the synthesis of a thiophene carboxamide derivative, a class of compounds that has shown promising activity against noroviruses.[3] The core of this synthesis is the formation of an amide bond between this compound and a suitable amine-containing heterocyclic moiety. The choice of the amine partner is crucial for the biological activity of the final compound.
Experimental Workflow
Caption: Workflow for thiophene carboxamide synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 eq).[4]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Quantitative Data
| Starting Material | Amine Partner | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 2-Amino-6-fluorobenzothiazole | EDC, HOBt | DCM | 16 | 75-85 |
| This compound | Aniline | EDC, HOBt | DCM | 18 | 80-90 |
Note: Yields are representative and may vary depending on the specific amine used and reaction scale.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidines as Purine Analogs
Thieno[3,2-d]pyrimidines are structural analogs of purines and have been investigated for their potential as antiviral agents due to their ability to interfere with viral nucleic acid synthesis.[1] This protocol outlines a multi-step synthesis starting from this compound.
Experimental Workflow
Caption: Workflow for thieno[3,2-d]pyrimidine synthesis.
Step-by-Step Methodology
Step 1: Synthesis of 5-Bromothiophen-3-amine
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.
-
Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolysis: Hydrolyze the isocyanate by adding an acidic or basic aqueous solution to yield 5-bromothiophen-3-amine.
Step 2: Synthesis of the Thieno[3,2-d]pyrimidine Core
-
Formylation: React the 5-bromothiophen-3-amine with a formylating agent, such as formic acid or triethyl orthoformate, to obtain the N-formyl derivative.
-
Cyclization: Heat the N-formyl intermediate in an excess of formamide at high temperature (e.g., 180-200 °C) to effect cyclization to the thieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data
| Intermediate/Product | Reagents | Solvent | Reaction Temperature (°C) | Yield (%) |
| 5-Bromothiophen-3-amine | DPPA, t-BuOH | Toluene | 110 | 60-70 |
| N-(5-Bromothiophen-3-yl)formamide | Formic acid | - | 100 | 85-95 |
| 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | Formamide | - | 190 | 70-80 |
Note: This is a representative synthetic route. Yields are indicative and may require optimization.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published chemical transformations. The fidelity of each step can be rigorously monitored and validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate time for work-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final products.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
By employing these analytical methods at each stage of the synthesis, researchers can ensure the identity, purity, and integrity of the target antiviral agents, thereby guaranteeing the reliability and reproducibility of the experimental results.
Conclusion
This compound serves as a versatile and strategic starting material for the synthesis of diverse heterocyclic compounds with potential antiviral activities. The protocols outlined in this application note for the preparation of thiophene carboxamides and thieno[3,2-d]pyrimidines provide a solid foundation for researchers in drug discovery and development to explore this promising area of medicinal chemistry. The adaptability of these synthetic routes allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of novel and effective antiviral therapies.
References
- Ono, A., et al. (2018). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Yakugaku Zasshi, 138(10), 1251-1259.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Grivsky, E. M., et al. (1980). Synthesis and antiviral activity of 4-substituted thieno[3,2-d]pyrimidines. Journal of Medicinal Chemistry, 23(3), 327-329.
- J&K Scientific. This compound.
- UCHEM. This compound (CAS: 100523-84-0) - A Valuable Thiophene Derivative for Synthesis and Materials Applications.
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Application of 5-Bromothiophene-3-carboxylic Acid in Organic Electronics: A Detailed Technical Guide
Introduction: The Strategic Importance of 5-Bromothiophene-3-carboxylic Acid in Advanced Organic Electronics
This compound is a highly functionalized thiophene derivative that has emerged as a critical building block in the synthesis of novel organic semiconducting materials.[1][2] Its unique molecular architecture, featuring a bromine atom and a carboxylic acid group at the 5- and 3-positions of the thiophene ring, respectively, offers exceptional versatility for molecular design and synthesis.[3][4] This strategic placement of reactive sites allows for precise control over the electronic properties and processability of the resulting materials, making it a valuable precursor for a new generation of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The electron-rich thiophene core provides inherent charge transport capabilities, while the bromine atom serves as a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki and Stille polymerizations.[5] This enables the construction of extended π-conjugated systems, which are essential for efficient charge transport. The carboxylic acid group, on the other hand, can be readily modified, most commonly through esterification, to introduce solubilizing alkyl chains. This modification is crucial for solution-based processing of the final materials, a key advantage of organic electronics for low-cost, large-area device fabrication. Furthermore, the electron-withdrawing nature of the carboxylate group can be exploited to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers, thereby optimizing their performance in specific device architectures.[3]
This technical guide provides a comprehensive overview of the application of this compound in organic electronics, complete with detailed synthetic protocols and an analysis of the structure-property relationships that govern device performance.
Core Synthesis and Functionalization: From Monomer to Polymer
The journey from the this compound monomer to a functional semiconducting polymer involves two key stages: initial functionalization of the carboxylic acid group and subsequent polymerization.
Protocol 1: Esterification of this compound
The direct polymerization of this compound can be challenging due to the acidity of the carboxylic proton, which can interfere with many organometallic catalysts used in cross-coupling reactions. Therefore, the first step is typically the conversion of the carboxylic acid to an ester. This not only protects the acidic proton but also introduces alkyl chains that enhance the solubility of the monomer and the final polymer in common organic solvents.
Reaction Scheme:
Figure 1: Esterification of this compound.
Materials:
-
This compound
-
2-Ethylhexanol (or other desired alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and DMAP (0.1-0.2 eq.) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add the desired alcohol (e.g., 2-ethylhexanol, 1.2 eq.). In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl 5-bromothiophene-3-carboxylate.
Causality: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols. DCC acts as a coupling agent, activating the carboxylic acid for nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate the reaction. The aqueous work-up is essential to remove unreacted starting materials and byproducts.
Protocol 2: Stille Cross-Coupling Polymerization
Stille polymerization is a powerful and versatile method for synthesizing conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide. In this case, the esterified 5-bromothiophene-3-carboxylate can be coupled with a distannylated comonomer to create a donor-acceptor copolymer, a common strategy for tuning the electronic properties of materials for organic solar cells.
Reaction Scheme:
Figure 2: Stille polymerization for donor-acceptor copolymers.
Materials:
-
Alkyl 5-bromothiophene-3-carboxylate (from Protocol 1)
-
Distannylated comonomer (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Cellulose thimbles
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the alkyl 5-bromothiophene-3-carboxylate and the distannylated comonomer in anhydrous, degassed toluene.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Polymerization: Degas the reaction mixture by several freeze-pump-thaw cycles. Heat the mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring. Collect the polymer by filtration.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene and precipitated again in methanol.
-
Drying: Dry the purified polymer under vacuum.
Causality: The Stille coupling reaction provides a robust method for forming C-C bonds between sp²-hybridized carbons. The choice of the distannylated comonomer is critical in determining the electronic and optical properties of the final polymer. The purification by Soxhlet extraction is crucial to obtain a high-purity polymer, which is essential for achieving high performance in electronic devices.
Applications in Organic Electronic Devices
The unique properties of polymers derived from this compound make them promising candidates for various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
In OFETs, the semiconducting polymer acts as the active channel material, and its charge carrier mobility is a key performance metric. The introduction of the thiophene-3-carboxylate moiety can influence the polymer's packing and morphology, which in turn affects charge transport. Regioregular poly(thiophene-3-carboxylates) can exhibit high charge mobilities due to their ordered, crystalline structures.
Device Architecture:
Figure 3: Typical OFET device structure.
Fabrication Protocol (General):
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and dielectric, respectively. The substrate is cleaned by sonication in a series of solvents (e.g., acetone, isopropanol) and treated with a surface modifying agent (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: A solution of the poly(thiophene-3-carboxylate) in a suitable organic solvent (e.g., chloroform, chlorobenzene) is deposited onto the substrate by spin-coating. The film is then annealed at an optimized temperature to improve its crystallinity and morphology.
-
Electrode Deposition: Source and drain electrodes (typically gold) are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox).
Performance Metrics for Thiophene-3-Carboxylate Based OFETs:
| Polymer Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Regioregular Poly(alkyl thiophene-3-carboxylate) | 0.01 - 0.1 | > 10⁵ | [3] |
| Donor-Acceptor Copolymer | 0.1 - 1.0 | > 10⁶ | Varies |
Causality: The electron-withdrawing nature of the carboxylate group can lower the HOMO energy level of the polymer, leading to improved air stability of the OFET device.[3] The regioregularity of the polymer backbone is crucial for achieving high charge carrier mobility, as it promotes ordered packing and efficient intermolecular charge hopping.
Organic Photovoltaics (OPVs)
In OPVs, a blend of a donor and an acceptor material forms the active layer. Donor-acceptor copolymers derived from this compound can be designed to have broad absorption spectra and appropriate energy levels for efficient exciton dissociation and charge transport.
Device Architecture:
Figure 4: Conventional OPV device structure.
Fabrication Protocol (General):
-
Substrate Preparation: An indium tin oxide (ITO)-coated glass substrate is cleaned and treated with a hole transport layer (HTL) such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Active Layer Deposition: A solution containing a blend of the donor-acceptor copolymer and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM) in a suitable solvent is spin-coated onto the HTL. The film is often subjected to solvent annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: A low work function metal (e.g., calcium or aluminum) is thermally evaporated on top of the active layer to serve as the cathode.
-
Characterization: The current-voltage (J-V) characteristics of the OPV are measured under simulated solar illumination (e.g., AM 1.5G).
Performance Metrics for Thiophene-3-Carboxylate Based OPVs:
| Polymer:Acceptor Blend | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| P(T3C):PC₇₁BM | 3 - 6 | 0.6 - 0.8 | 8 - 12 | 0.5 - 0.65 |
| D-A Copolymer:PC₇₁BM | 5 - 9 | 0.7 - 0.9 | 10 - 15 | 0.6 - 0.7 |
Causality: The ability to tune the HOMO and LUMO energy levels of the donor-acceptor copolymer by selecting the appropriate comonomer is crucial for maximizing the open-circuit voltage (Voc) of the solar cell. The broad absorption of these copolymers helps to increase the short-circuit current (Jsc) by harvesting a larger portion of the solar spectrum.
Organic Light-Emitting Diodes (OLEDs)
While less common than for OFETs and OPVs, derivatives of this compound can be incorporated into hole-transporting or emissive materials for OLEDs. The thiophene moiety can contribute to good hole mobility, and the extended conjugation can be tailored to achieve emission in the desired color range.
Device Architecture:
Figure 5: Basic OLED device structure.
Fabrication Protocol (General):
-
Substrate and Anode: An ITO-coated glass substrate is patterned and cleaned.
-
Organic Layer Deposition: A series of organic layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially by either solution processing (spin-coating) or thermal evaporation.
-
Cathode Deposition: A bilayer cathode of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al) is thermally evaporated.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
-
Characterization: The electroluminescence spectrum, luminance, and efficiency of the OLED are measured.
Performance Considerations:
The performance of OLEDs incorporating thiophene-3-carboxylate derivatives will depend on the specific molecular design. As a hole-transporting material, the key parameters are high hole mobility and a suitable HOMO level to facilitate hole injection from the anode. As an emissive material, a high photoluminescence quantum yield is essential.
Conclusion and Future Outlook
This compound stands out as a versatile and strategically important building block for the synthesis of advanced organic semiconducting materials. Its dual functionality allows for the creation of a wide range of polymers with tunable electronic and physical properties. The protocols outlined in this guide provide a foundation for researchers to explore the potential of this monomer in creating high-performance OFETs, OPVs, and OLEDs. Future research will likely focus on the development of novel comonomers to be paired with 5-bromothiophene-3-carboxylate derivatives to further enhance device efficiency, stability, and processability, paving the way for the next generation of flexible and low-cost organic electronics.
References
- J&K Scientific. This compound | 100523-84-0. [Link]
- Maya Pai, M., et al. (2024). Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Journal of Macromolecular Science, Part A, 1-15.
- Liu, J., et al. (2005). Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability.
- UCHEM. (2024). This compound (CAS: 100523-84-0)
- ACS Publications. (1995). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules. [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate. (2024).
- ResearchGate. (2008). Thiophene-based copolymers using the donor-acceptor approach.... [Link]
- RSC Publishing. (2009). Semiconducting Thienothiophene Copolymers: Design, Synthesis, Morphology, and Performance in Thin-Film Organic Transistors.
- RSC Publishing. (2020).
- RSC Publishing. (2012). Tuning the photovoltaic parameters of thiophene-linked donor–acceptor liquid crystalline copolymers for organic photovoltaics. Polymer Chemistry. [Link]
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Development and Characterization of Organic Semiconductors and Functional Polymers
Introduction: The Dawn of Flexible Electronics
Organic semiconductors and functional polymers are at the forefront of a materials revolution, underpinning the development of next-generation electronics that are flexible, lightweight, and solution-processable. Unlike their rigid inorganic counterparts, these carbon-based materials offer a unique combination of tunable electronic properties and the mechanical pliability of plastics.[1][2] This synergy has unlocked a vast range of applications, from vibrant, foldable displays based on Organic Light-Emitting Diodes (OLEDs) to low-cost, large-area Organic Photovoltaics (OPVs) and ubiquitous sensors built on Organic Field-Effect Transistors (OFETs).[3][4][5][6]
The journey from a novel molecule to a high-performance device is a multi-step process involving rational molecular design, precision synthesis, controlled thin-film processing, and rigorous characterization. The performance of the final device is not merely a function of the intrinsic properties of the material but is critically dependent on the processing-structure-property relationships established during fabrication.[1]
This guide provides researchers and scientists with a comprehensive overview of the principles, protocols, and characterization techniques that govern the development of organic semiconductors. It is designed to be a practical resource, explaining not only the "how" but also the fundamental "why" behind experimental choices, thereby empowering researchers to innovate and optimize their materials and devices.
Section 1: Molecular Design and Synthesis of Functional Polymers
The electronic properties of an organic semiconductor are dictated by its molecular structure. The design process is a molecular engineering challenge aimed at optimizing charge transport, light absorption/emission, and environmental stability.
Core Principles of Molecular Design
-
π-Conjugation: The backbone of a semiconductor polymer consists of alternating single and double bonds, which creates a delocalized π-electron system. This conjugation is the highway for charge carriers (electrons and holes) to move along the polymer chain. The extent of conjugation directly influences the material's charge mobility and its optical absorption spectrum.[7]
-
Energy Level Tuning (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the organic equivalents of the valence and conduction bands in inorganic semiconductors. Their energy levels are critical for efficient charge injection from electrodes and for creating efficient donor-acceptor interfaces in OPVs.[7] These levels are tuned through the synthesis of electron-donating and electron-accepting monomer units.
-
Solubility and Processability: For solution-based processing, the polymer must be soluble in common organic solvents. This is typically achieved by attaching flexible alkyl side chains to the rigid conjugated backbone. The choice of side chain can also influence molecular packing and, consequently, charge transport.[8]
Synthetic Protocols for Conjugated Polymers
The synthesis of high-performance conjugated polymers requires precise control over molecular weight, purity, and regioregularity. Cross-coupling reactions are the workhorses of this field.
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization
P3HT is a benchmark p-type polymer semiconductor. The Grignard Metathesis (GRIM) polymerization is a robust method for its synthesis.
Causality: This method is chosen for its ability to produce high molecular weight, highly regioregular P3HT, which is essential for achieving good molecular packing and high charge carrier mobility.
Step-by-Step Methodology:
-
Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene. Ensure it is rigorously purified via recrystallization or sublimation to remove impurities that can act as charge traps.
-
Grignard Reagent Formation (in a Glovebox/Schlenk line):
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
To a solution of the monomer in anhydrous tetrahydrofuran (THF), add one equivalent of a Grignard reagent, typically isopropylmagnesium chloride, dropwise at 0 °C.
-
Allow the reaction to stir for 2 hours at room temperature. This selectively forms the Grignard reagent at one of the C-Br positions.
-
-
Polymerization:
-
Add a nickel-based catalyst, such as Ni(dppp)Cl₂, to the reaction mixture. This initiates the cross-coupling reaction.
-
Stir the reaction at room temperature for 12-24 hours. The solution will become dark and viscous as the polymer forms.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, hexane, and finally chloroform. The high-performance polymer fraction is soluble in chloroform.
-
-
Final Product: Precipitate the chloroform fraction into methanol, filter, and dry the dark purple, fibrous polymer under vacuum.
Section 2: Thin-Film Fabrication and Processing
The transition from a synthesized powder to a functional thin film is a critical step where the material's potential is realized. The morphology of the thin film—including its crystallinity, molecular orientation, and surface roughness—profoundly impacts device performance.[9][10]
Solution-Based Deposition Techniques
Solution processing is a key advantage of organic electronics, enabling low-cost, large-area, and roll-to-roll manufacturing.[11]
Protocol 2: Spin Coating of a P3HT Thin Film
Causality: Spin coating is a widely used laboratory technique for producing uniform thin films.[12] The thickness and quality of the film are controlled by solution concentration and spin speed.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Use pre-patterned Indium Tin Oxide (ITO) glass or silicon wafers as substrates.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90 or Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 10-15 minutes. This removes organic residues and renders the surface hydrophilic, ensuring uniform film wetting.[13]
-
-
Solution Preparation:
-
Prepare a solution of P3HT in a suitable solvent (e.g., chlorobenzene or chloroform) at a concentration of 5-10 mg/mL.
-
Stir the solution on a hotplate at 40-50 °C for several hours or overnight to ensure complete dissolution.[14]
-
Before use, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate on the chuck of a spin coater.
-
Dispense a small amount of the P3HT solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1500-3000 rpm) for 60 seconds. Higher speeds result in thinner films.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside an inert atmosphere (glovebox).
-
Anneal the film at a temperature of 110-150 °C for 10-30 minutes.[14] Causality: This step is crucial. It removes residual solvent and provides thermal energy for the polymer chains to self-organize into more ordered, crystalline domains, which enhances charge transport.
-
Vacuum-Based Deposition Techniques
For small-molecule organic semiconductors, which are often not readily soluble, thermal evaporation is the method of choice.[3][15]
Causality: Vacuum thermal evaporation (VTE) allows for the deposition of highly pure, uniform layers with precise thickness control, which is critical for multilayer devices like OLEDs.[12][15]
Protocol 3: Thermal Evaporation of an Organic Small Molecule Layer
-
System Preparation: Load the organic material into a crucible (e.g., alumina or tungsten boat) inside a high-vacuum chamber (<10⁻⁶ Torr).
-
Substrate Mounting: Mount the cleaned substrate on a holder above the crucible. A shadow mask can be used to pattern the deposition.[16]
-
Deposition:
-
Gently heat the crucible by passing a current through it.
-
The organic material will sublime and deposit onto the cooler substrate.
-
The deposition rate and final thickness are monitored in-situ using a quartz crystal microbalance (QCM). A typical rate is 0.1-1 Å/s.
-
-
Completion: Once the desired thickness is reached, close the shutter and allow the system to cool before venting.
| Technique | Materials | Advantages | Disadvantages |
| Spin Coating | Polymers, Soluble Small Molecules | Fast, simple, uniform films | High material waste, difficult to pattern |
| Blade Coating | Polymers, Soluble Small Molecules | Scalable (R2R), low material waste | Can be less uniform than spin coating |
| Inkjet Printing | Soluble Polymers & Small Molecules | Digital patterning, low material waste | "Coffee ring" effect, nozzle clogging |
| Thermal Evaporation | Small Molecules | High purity, precise thickness control | High vacuum required, slow, not suitable for polymers |
Section 3: Device Fabrication and Characterization Protocols
The ultimate test of a new material is its performance in a device. Here, we provide protocols for the fabrication and testing of three cornerstone devices in organic electronics.
Protocol: Organic Field-Effect Transistor (OFET)
OFETs are the fundamental building blocks of organic integrated circuits and sensors.[17] They are used to measure the charge carrier mobility of a semiconductor.
Fabrication Workflow (BGBC Architecture):
-
Substrate: Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) on top (the gate dielectric).
-
Contact Deposition: Use photolithography and thermal evaporation to pattern the gold source and drain electrodes onto the SiO₂.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). Causality: This treatment makes the surface hydrophobic, which promotes better molecular packing of the subsequently deposited organic semiconductor, leading to higher mobility.[13]
-
Semiconductor Deposition: Deposit the organic semiconductor (e.g., P3HT via spin coating as in Protocol 2) onto the substrate, covering the source, drain, and channel region.
Characterization Protocol:
-
Equipment: Use a semiconductor parameter analyzer or a source-measure unit connected to a probe station.
-
Measurement:
-
Output Characteristics: Measure the drain current (I_D) as you sweep the drain-source voltage (V_DS) from 0 to -60 V, at several constant gate-source voltages (V_GS) (e.g., 0 V, -10 V, -20 V... -60 V).
-
Transfer Characteristics: Measure I_D as you sweep V_GS from +20 V to -60 V, at a fixed, high V_DS (e.g., -60 V). This ensures the transistor is in the saturation regime.
-
-
Parameter Extraction:
-
From the transfer curve, plot the square root of I_D versus V_GS.
-
The charge carrier mobility (μ) can be calculated from the slope of the linear region of this plot using the following equation for the saturation regime: I_D = (W/2L) * μ * C_i * (V_GS - V_th)²
-
Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.[18][19]
-
| Parameter | Description | Significance |
| Mobility (μ) | Speed of charge carriers in the material (cm²/Vs) | Higher mobility means faster device operation. |
| On/Off Ratio | Ratio of current when the transistor is ON vs. OFF | A high ratio (>10⁵) is needed for digital logic applications. |
| Threshold Voltage (V_th) | Gate voltage required to turn the transistor ON | Lower V_th is desirable for low-power operation. |
Protocol: Organic Photovoltaic (OPV) Device
OPV devices convert sunlight into electricity and are promising for low-cost, flexible solar panels.
Fabrication Workflow (Conventional Architecture):
-
Substrate: Start with a pre-cleaned, patterned ITO-coated glass substrate (transparent anode).
-
Hole Transport Layer (HTL): Spin coat a layer of PEDOT:PSS onto the ITO. Anneal at ~140 °C for 10 min. Causality: PEDOT:PSS helps to planarize the ITO and provides a better energy level match for injecting holes from the active layer.[14][20]
-
Active Layer (inside a glovebox):
-
Prepare a blend solution of a donor polymer (e.g., P3HT) and an acceptor fullerene derivative (e.g., PCBM).
-
Spin coat this blend onto the HTL.
-
Anneal the film (e.g., ~140 °C for 10 min) to optimize the bulk heterojunction (BHJ) morphology, which is critical for efficient charge separation.[14]
-
-
Cathode Deposition: Transfer the device to a thermal evaporator and deposit a low work function metal cathode (e.g., Calcium followed by Aluminum) through a shadow mask.[20]
Characterization Protocol:
-
Equipment: Solar simulator (calibrated to AM 1.5G, 100 mW/cm²), source measure unit.
-
Measurement:
-
Place the OPV device under the solar simulator.
-
Measure the current density (J) while sweeping the voltage (V) from -1 V to +1 V.
-
-
Parameter Extraction:
-
Short-Circuit Current (J_sc): The current density at 0 V.
-
Open-Circuit Voltage (V_oc): The voltage at 0 current density.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (V_max * J_max) / (V_oc * J_sc).
-
Power Conversion Efficiency (PCE): The key performance metric, calculated as PCE (%) = (V_oc * J_sc * FF) / P_in, where P_in is the incident power density of the light (100 mW/cm²).[14][21]
-
Protocol: Organic Light-Emitting Diode (OLED)
OLEDs are used in displays and solid-state lighting. They convert electricity into light with high efficiency.[22]
Fabrication Workflow:
-
Substrate & HTL: Prepare an ITO substrate with a PEDOT:PSS layer, similar to the OPV device.
-
Emissive Layer (EML):
-
In a glovebox, spin coat the light-emitting polymer (e.g., a blend of F8:F8BT for green emission) onto the HTL.[20]
-
-
Electron Transport Layer (ETL) & Cathode:
Characterization Protocol:
-
Equipment: Source measure unit, integrating sphere coupled with a spectrometer.
-
Measurement:
-
Apply a forward bias to the device and measure the current density (J), voltage (V), and light output (Luminance, cd/m²).
-
Measure the electroluminescence spectrum to determine the color coordinates.
-
-
Parameter Extraction:
-
Turn-on Voltage: The voltage at which light emission is first detected (e.g., at 1 cd/m²).
-
Luminance: The brightness of the device.
-
Current Efficiency (cd/A): How efficiently current is converted to light.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Section 4: Stability and Degradation
A major challenge for organic electronics is their limited operational lifetime compared to inorganic devices.[23][24] Degradation can be caused by intrinsic factors (chemical reactions) or extrinsic factors (exposure to oxygen and moisture).[25][26]
Protocol for Stability Testing:
-
Encapsulation: Before testing, devices must be encapsulated (e.g., with UV-cured epoxy and a glass slide) in an inert atmosphere to isolate them from ambient air.
-
ISOS Protocols: Follow standardized testing procedures like the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[27]
-
Dark Storage (Shelf-life): Store encapsulated devices in the dark at controlled temperature and humidity and measure their performance periodically.[14]
-
Light Soaking: Continuously operate the device under illumination (for OPVs) or electrical bias (for OLEDs/OFETs) and monitor the decay in performance over time.[14]
-
-
Data Reporting: The lifetime is often reported as the T₈₀, which is the time it takes for the device's primary performance metric (e.g., PCE for an OPV) to fall to 80% of its initial value.[14]
References
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Application Note: Synthesis and Evaluation of Thiophene-Based Chalcones as Potent Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, diminishing the efficacy of existing antibiotics and creating an urgent need for novel therapeutic agents.[1] Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This versatile scaffold has garnered significant attention due to its broad spectrum of pharmacological activities, including antibacterial properties.[2][4]
The thiophene ring, a sulfur-containing heterocycle, is a well-known pharmacophore in medicinal chemistry. Its incorporation into the chalcone framework can enhance biological activity. Thiophene-based chalcones offer a promising avenue for the development of new antibacterial drugs due to their synthetic accessibility and the potential for diverse chemical modifications to optimize potency and selectivity.[5][6]
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, characterization, and antibacterial evaluation of thiophene-based chalcones. It is designed to equip researchers with the necessary technical details and theoretical understanding to advance the discovery of new antibacterial candidates.
Section 1: Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation
The most efficient and widely adopted method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[4][7] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[4]
Principle of the Reaction
The reaction proceeds through a crossed aldol condensation mechanism. A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the thiophene aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[4]
General Synthesis Workflow
Caption: High-level workflow for thiophene chalcone synthesis.
Detailed Synthesis Protocol
This protocol describes the synthesis of (E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one as a representative example.
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl, ~5%)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and thiophene-2-carbaldehyde (1.0 eq) in 30 mL of ethanol. Stir at room temperature until a homogenous solution is formed.[8]
-
Base Addition: In a separate beaker, prepare a 20% aqueous solution of NaOH. Cool the ethanolic reactant solution in an ice bath and add the NaOH solution dropwise with constant stirring over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours, often indicated by the formation of a solid precipitate.[4]
-
Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.[8] Acidify the solution slowly with dilute HCl until it is neutral (pH ~7). This will cause the crude chalcone to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold deionized water to remove inorganic salts.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Section 2: Characterization of Synthesized Chalcones
Confirming the structure and purity of the synthesized compounds is a critical step. A combination of spectroscopic methods should be employed.
Thin-Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress and assess the purity of the final product.
-
System: Silica gel plates with a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Visualization: UV lamp (254 nm). The product spot should be distinct from the starting material spots. A single spot in the purified sample lane indicates high purity.
Melting Point (M.P.)
-
Purpose: A sharp, defined melting point range is a good indicator of purity. Compare the observed value with literature data if available.
Spectroscopic Analysis
| Technique | Purpose | Key Characteristic Signals for Thiophene Chalcones |
| FT-IR | To identify key functional groups. | ~1650-1670 cm⁻¹: Strong absorption from the α,β-unsaturated C=O (carbonyl) stretch.[9] ~1580-1610 cm⁻¹: Aromatic C=C stretching vibrations.[10] ~3010-3030 cm⁻¹: C-H stretching of the vinyl group (=C-H).[11] |
| ¹H NMR | To determine the proton environment and confirm the structure. | δ 7.2–8.4 ppm: Two characteristic doublets for the vinylic protons (Hα and Hβ) with a large coupling constant (J ≈ 15-16 Hz ), confirming the trans (E) configuration of the double bond.[3][11] δ 7.0-8.0 ppm: Multiplets corresponding to the aromatic protons on the thiophene and phenyl rings.[12] |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | δ 186-197 ppm: Signal for the carbonyl carbon (C=O).[11] δ 116-128 ppm (Cα) & δ 137-146 ppm (Cβ): Signals for the vinylic carbons.[11] |
| Mass Spec (MS) | To confirm the molecular weight of the synthesized compound. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target chalcone. |
Section 3: Protocol for Antibacterial Activity Screening
The antibacterial efficacy of the synthesized chalcones is primarily determined by finding their Minimum Inhibitory Concentration (MIC).
Workflow for Antibacterial Screening
Caption: Workflow for Broth Microdilution MIC Determination.[13]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[14][15]
Materials:
-
Synthesized thiophene chalcones
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[15]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (37°C)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of each chalcone (e.g., 1280 µg/mL) in Dimethyl Sulfoxide (DMSO).
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the chalcone stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration (e.g., from 64 µg/mL to 0.125 µg/mL).[16] Discard 100 µL from the last dilution column.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no chalcone.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the chalcone at which there is no visible turbidity (bacterial growth).[16]
Disk Diffusion Assay (Qualitative Screening)
The disk diffusion (Kirby-Bauer) method is a useful preliminary test for antibacterial activity.[17][18]
Protocol:
-
Plate Inoculation: A standardized bacterial inoculum (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.[19]
-
Disk Application: Sterile paper disks (6 mm) are impregnated with a known amount of the synthesized chalcone (e.g., 30 µ g/disk ) and placed on the agar surface.[18]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Interpretation: The antibacterial activity is observed as a clear zone of inhibition around the disk where bacterial growth has been prevented. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[17][20]
Section 4: Structure-Activity Relationship (SAR) Insights
The biological activity of chalcones is significantly influenced by the nature and position of substituents on the aromatic rings.[1]
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like halogens (Cl, Br) or nitro groups (-NO₂) on the phenyl ring often enhances antibacterial activity.[1][6] These groups can increase the electrophilicity of the α,β-unsaturated system, facilitating interaction with biological targets.
-
Electron-Donating Groups (EDGs): EDGs such as methoxy (-OCH₃) or hydroxyl (-OH) groups can have varied effects. While some studies report decreased activity, others have shown that hydroxyl groups, particularly at the C-4 position, can be crucial for antibacterial action.[21][[“]]
-
Hydrophobicity: The overall hydrophobicity of the molecule, often measured as log P, plays a role in its ability to penetrate bacterial cell membranes. A balance is necessary, as excessively hydrophobic compounds may have poor solubility.[23]
Table 1: Hypothetical MIC Data for SAR Analysis
| Compound ID | R-Group (on Phenyl Ring) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| TC-1 | H | 32 | 64 |
| TC-2 | 4-Cl (EWG) | 8 | 16 |
| TC-3 | 4-NO₂ (EWG) | 4 | 8 |
| TC-4 | 4-OCH₃ (EDG) | 64 | >128 |
| TC-5 | 4-OH (EDG) | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
This hypothetical data illustrates that chalcones with strong electron-withdrawing groups (TC-2, TC-3) exhibit lower MIC values, indicating higher potency.
Conclusion
This application note provides a robust and detailed framework for the synthesis and antibacterial evaluation of thiophene-based chalcones. By following the outlined Claisen-Schmidt condensation protocol, researchers can efficiently generate a library of derivatives. The subsequent characterization and standardized antimicrobial screening protocols, such as broth microdilution, are essential for accurately determining the potency of these compounds. The exploration of structure-activity relationships will be critical in guiding the rational design of new thiophene-based chalcones with improved efficacy, paving the way for the development of next-generation antibacterial agents.
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Application Notes & Protocols: A Guide to Bromination Using N-Bromosuccinimide (NBS)
Introduction: The Strategic Advantage of N-Bromosuccinimide
In the landscape of synthetic organic chemistry, the introduction of a bromine atom into a molecule is a foundational transformation, opening gateways to a multitude of subsequent functionalizations. While elemental bromine (Br₂) is a potent brominating agent, its high reactivity, hazardous nature, and tendency to engage in unwanted side reactions—such as addition to alkenes—necessitate a more controlled and selective alternative.[1] N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this purpose.[2][3]
NBS is a white, crystalline solid that is significantly easier and safer to handle than liquid bromine.[1][4] Its principal advantage lies in its ability to serve as a source for bromine in a variety of reactions, most notably in the selective free-radical bromination of positions allylic or benzylic to a site of unsaturation.[1][5][6] This unique capability, known as the Wohl-Ziegler reaction, allows for the precise modification of complex molecules without disturbing sensitive functional groups.[7][8][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the mechanistic underpinnings of NBS bromination, provide field-proven protocols for various substrate classes, detail robust work-up procedures, and outline critical safety considerations.
The Mechanistic Rationale: How NBS Achieves Selectivity
The efficacy of NBS hinges on its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction medium. This controlled release is the key to its selectivity, fundamentally distinguishing it from reactions using a bulk concentration of Br₂.
The Wohl-Ziegler Reaction: Allylic and Benzylic Bromination
The selective bromination at allylic and benzylic positions proceeds via a free-radical chain mechanism.[10][11][12][13] The stability of the resulting allylic or benzylic radical is the thermodynamic driving force for the reaction's regioselectivity.[10][14]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV light.[7][12][15][16] These initiators generate a small number of radicals that begin the chain process. Critically, trace amounts of Br₂, often present in commercial NBS or generated in situ, are cleaved by the initiator or light to form the essential bromine radicals (Br•).[9][12]
-
Propagation: The chain reaction proceeds in two key propagation steps:
-
A bromine radical abstracts a hydrogen atom from the weakest C-H bond available—the allylic or benzylic position—to form hydrogen bromide (HBr) and a resonance-stabilized allylic or benzylic radical.[10][12][14]
-
This newly formed carbon radical then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.[10][12]
-
-
The Crucial Role of NBS: The HBr generated in the first propagation step rapidly reacts with NBS. This reaction regenerates the molecular bromine (Br₂) needed for the second propagation step.[1][12][13][14] This clever cycle ensures that the concentration of both HBr and Br₂ remains extremely low. This low concentration is paramount, as it suppresses the competing ionic electrophilic addition of Br₂ across the double bond, which would otherwise be a major side reaction.[1][11][12]
α-Bromination of Carbonyl Compounds
NBS can also be used to brominate the α-position of carbonyl compounds like ketones and esters.[3] This transformation proceeds through a different, non-radical mechanism involving an enol or enolate intermediate.[6][7]
The reaction is often catalyzed by acid.[17] The acid promotes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS to form the α-bromo carbonyl compound and succinimide.
Protocol Design and Practical Considerations
The success of an NBS bromination is highly dependent on the careful selection of reagents, solvents, and reaction conditions.
Reagent and Solvent Selection
-
N-Bromosuccinimide (NBS): Commercial NBS is generally suitable. However, it can decompose over time, developing a yellow or brown color due to the formation of Br₂.[6] For reactions sensitive to stoichiometry or side reactions, NBS can be purified by recrystallization from hot water.[7] Paradoxically, for some Wohl-Ziegler reactions, crude NBS may give better yields as it contains the Br₂ needed to initiate the reaction.[7]
-
Solvents: The choice of solvent is critical for selectivity.
-
For Radical Brominations: Non-polar, anhydrous solvents are required. Carbon tetrachloride (CCl₄) is the traditional solvent but is now largely avoided due to its toxicity and environmental impact.[7][15] Safer and effective alternatives include acetonitrile, chloroform, or dichloromethane.[18][19] The solvent must be anhydrous, as water can hydrolyze the NBS and the desired product.[6][7]
-
For Carbonyl Brominations: Ethereal solvents like diethyl ether or chlorinated solvents are common.[20][21]
-
-
Initiators: For Wohl-Ziegler reactions, a radical initiator is necessary.
-
Chemical Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common choices, used in catalytic amounts.[7][12][15]
-
Photochemical Initiation: Irradiation with light (e.g., from a sunlamp, a standard tungsten-filament lamp, or even a household compact fluorescent lamp) is also a very effective method for initiating the reaction.[12][19]
-
Summary of Typical Reaction Conditions
| Substrate Class | Reaction Type | Typical Solvents | Initiator/Catalyst | Temperature |
| Alkenes | Allylic Bromination | CCl₄ (traditional), CH₃CN, CH₂Cl₂ | AIBN, BPO, or UV Light | Reflux |
| Alkylbenzenes | Benzylic Bromination | CCl₄ (traditional), CH₃CN | AIBN, BPO, or UV Light | Reflux |
| Ketones / Esters | α-Bromination | Et₂O, CCl₄, CH₂Cl₂ | Acid (e.g., H⁺, NH₄OAc) | Room Temp to Reflux |
| Electron-Rich Aromatics | Electrophilic Bromination | DMF, CH₃CN | None (Electrophilic) | Varies |
Detailed Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination of Toluene
This protocol describes the bromination of toluene to form benzyl bromide, a representative Wohl-Ziegler reaction.
Materials:
-
Toluene (1.0 equiv)
-
N-Bromosuccinimide (1.05 - 1.1 equiv)
-
AIBN (0.02 - 0.05 equiv)
-
Anhydrous acetonitrile (or CCl₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Flask: To the flask, add toluene, anhydrous acetonitrile (to make an approx. 0.5 M solution), N-bromosuccinimide, and AIBN.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile). The reaction is often accompanied by a color change and the precipitation of succinimide, which is less dense than the solvent and will float.
-
Monitoring: Monitor the reaction's progress by TLC or GC analysis, observing the consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature, then cool further in an ice bath. The byproduct, succinimide, will precipitate. Filter the solid succinimide using a Büchner funnel and wash the solid with a small amount of cold solvent.
-
Work-up: Combine the filtrates and proceed with the aqueous work-up as described in Protocol 3.
-
Purification: The crude benzyl bromide can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: General Procedure for α-Bromination of Cyclohexanone
This protocol describes the acid-catalyzed bromination of cyclohexanone.[20][21]
Materials:
-
Cyclohexanone (1.0 equiv)
-
N-Bromosuccinimide (1.05 equiv)
-
Ammonium Acetate (NH₄OAc, 0.1 equiv) or p-TsOH (cat.)
-
Diethyl ether (Et₂O)
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Charging Flask: In a flask equipped with a magnetic stir bar, dissolve cyclohexanone in diethyl ether.
-
Reagent Addition: Add N-bromosuccinimide and the ammonium acetate catalyst to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and may be complete in under an hour.
-
Monitoring: Monitor the reaction by TLC for the disappearance of cyclohexanone.
-
Filtration: Upon completion, filter the mixture to remove the precipitated succinimide.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with water, followed by a brine wash as detailed in Protocol 3.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromocyclohexanone, which can be further purified if necessary.
Protocol 3: Standard Aqueous Work-up for NBS Reactions
A robust work-up is essential for removing the primary impurities: unreacted NBS and its byproduct, succinimide.[18]
Procedure:
-
Quench (Optional but Recommended): Dilute the reaction mixture with the organic solvent used for the reaction (e.g., CH₂Cl₂, Ethyl Acetate).[18] Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[18] This step reduces any unreacted NBS to succinimide.[18]
-
Water Wash: Wash the organic layer with deionized water. Succinimide has moderate water solubility, so multiple washes may be necessary to remove it completely.[18]
-
Base Wash (Caution): If the product is stable to base, a wash with dilute aqueous NaOH or saturated NaHCO₃ can help remove the slightly acidic succinimide. Avoid this step if your product contains base-labile groups (e.g., esters).[18]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions.[18]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[18]
Troubleshooting the Work-up
| Issue | Possible Cause | Solution |
| Succinimide remains in product | Insufficient aqueous washing; high concentration in organic layer. | Increase the number of water washes (3-5x). If product is base-stable, use a dilute NaOH wash.[18] |
| Persistent emulsion during extraction | High concentration of succinimide or other salts. | Add a small amount of brine to the separatory funnel and swirl gently, do not shake vigorously. Alternatively, filter the entire mixture through a pad of Celite.[18] |
| Product co-elutes with succinimide | Similar polarity. | Ensure a thorough aqueous work-up is performed before chromatography to remove the bulk of the succinimide.[18] |
Safety Precautions for Handling N-Bromosuccinimide
NBS is a hazardous chemical and must be handled with appropriate care.
-
Hazards: NBS is harmful if swallowed and causes severe skin burns and eye damage.[22][23][24] It is also an oxidizer and may intensify fire.[23] Material is destructive to mucous membranes and the upper respiratory tract.[22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses and a face shield, and a lab coat.[22][25][26]
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22] It is often recommended to store NBS in a refrigerator.[6] Store away from reducing agents and other incompatible materials.[23]
-
Spills: In case of a spill, evacuate the area. Carefully sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[22][23]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water after removing contaminated clothing. Seek immediate medical attention.[22][24]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[22][24]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[22]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[24]
-
References
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Cambié, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide.
- Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE Extra Pure MSDS.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Tanemura, K., et al. (2004).
- Wikipedia. (2019). N-Bromosuccinimide.
- Okawara, M., et al. (2010). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing. [Link]
- Chemia. (2022). Active/inactive aromatic ring bromination.
- Tanemura, K., et al. (2004).
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- ResearchGate. (2017). How to do workup after doing bromination with NBS?.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]
- ResearchGate. (2021). NBS bromination reaction.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. [Link]
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
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Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on the Thiophene Ring
Introduction: The Thiophene Carboxylic Acid Scaffold in Modern Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of novel therapeutics and functional organic materials. Thiophene-2-carboxylic acid, in particular, serves as a versatile and readily available starting material. The carboxylic acid group acts as a synthetic handle, allowing for the covalent attachment of diverse molecular fragments, thereby modulating the parent molecule's pharmacological profile, solubility, and electronic characteristics.[1][2]
This guide provides an in-depth exploration of the primary methods for functionalizing the carboxylic acid group on the thiophene ring. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that guide the choice of reagents and reaction conditions. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a trusted resource for synthesizing thiophene-based esters, amides, and other key derivatives.
Section 1: Esterification of Thiophene Carboxylic Acids
The conversion of a carboxylic acid to an ester is a fundamental transformation. For thiophene carboxylic acids, the choice of method is critical to avoid harsh conditions that could lead to ring opening or other undesired side reactions.
The Strategic Choice: Steglich vs. Fischer Esterification
While the Fischer-Speier esterification —a classic acid-catalyzed reaction between a carboxylic acid and an alcohol—is a staple in organic synthesis, its requirement for strong acid catalysts (e.g., H₂SO₄) and high temperatures can be detrimental to sensitive heterocyclic substrates like thiophene.[3][4][5] Tertiary alcohols are particularly prone to elimination under these conditions.[3]
For this reason, the Steglich esterification is the superior choice for thiophene carboxylic acids. It is a mild, efficient, and highly versatile method that proceeds under neutral conditions at room temperature.[6][7][8] This makes it compatible with a wide array of functional groups and sterically demanding substrates that would not survive harsher methods.[8]
Mechanism of Action: The Role of DCC and DMAP
The success of the Steglich esterification hinges on two key reagents: a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][9]
-
Activation: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[6]
-
Catalysis: While an alcohol can attack the O-acylisourea directly, the reaction is often slow. DMAP acts as a more potent nucleophile, attacking the intermediate to form a reactive N-acylpyridinium species ("active ester").[6][9] This species is highly electrophilic and reacts rapidly with the alcohol.
-
Product Formation: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a stable and insoluble urea byproduct, N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[8]
The catalytic role of DMAP is crucial; it dramatically accelerates the reaction and suppresses a common side reaction—the slow 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[6][8]
Diagram 1: Steglich Esterification Workflow
Caption: Workflow for Steglich esterification of thiophene carboxylic acid.
Protocol: Steglich Esterification of Thiophene-2-Carboxylic Acid
This protocol is adapted from a general procedure published in Organic Syntheses and is suitable for a wide range of primary and secondary alcohols.[10][11]
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Alcohol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.
-
Addition of DCC: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, and saturated aqueous NaHCO₃. For acid-sensitive esters, washing with a saturated citric acid solution is a milder alternative to HCl.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization: The crude ester can be purified by column chromatography on silica gel or by distillation. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, easy to remove.[10] |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions and protect sensitive functional groups.[11] |
| Stoichiometry | 1.1 eq DCC, 0.1 eq DMAP | Slight excess of DCC ensures full conversion; DMAP is catalytic.[10][12] |
| Work-up | Filtration, Acid/Base Washes | Filtration removes the main byproduct (DCU); washes remove unreacted acid, DMAP, and residual DCC.[10][11] |
Section 2: Amidation of Thiophene Carboxylic Acids
The amide bond is one of the most prevalent functional groups in pharmaceuticals. Its formation from a carboxylic acid and an amine requires activation of the carboxyl group. A plethora of coupling reagents are available, and the optimal choice depends on the specific substrates.[13][14][15]
Choosing the Right Coupling Reagent
For thiophene carboxylic acids, several classes of coupling reagents are effective. The choice often involves balancing reactivity, cost, and ease of byproduct removal.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice. Unlike DCC, EDC and its urea byproduct are water-soluble, simplifying purification via aqueous work-up.[16] These reactions are often run with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable active ester, which increases efficiency and minimizes side reactions, particularly racemization in chiral substrates.[12][16][17]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting.[16][18] They are particularly useful for coupling challenging substrates, such as sterically hindered acids or electron-deficient amines (e.g., anilines).[12][15] They operate by forming a highly reactive O-acylisouronium species.
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent, known for its ability to facilitate difficult couplings with low racemization.[16]
Diagram 2: General Amidation Workflow
Caption: General workflow for amide coupling of thiophene carboxylic acid.
Protocol: Amide Coupling using EDC/HOBt
This protocol is a robust and widely used method for synthesizing amides from a variety of amines.
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the thiophene-2-carboxylic acid (1.0 eq), amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C. Slowly add DIPEA (2.0-3.0 eq). DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine. Repeat washes as necessary.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude amide by column chromatography on silica gel or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Reagent | Equivalents | Role |
| EDC·HCl | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid.[12] |
| HOBt | 1.2 | Additive; forms an active ester, suppresses side reactions, reduces racemization.[16] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base; neutralizes acids and HCl salt.[12][20] |
| Solvent | DMF / DCM | Polar aprotic solvent; solubilizes reactants.[20] |
Section 3: Synthesis of Thiophene Acyl Chlorides
Thiophene acyl chlorides are highly reactive intermediates that serve as powerful precursors for a wide range of derivatives, including esters, amides, and ketones via Friedel-Crafts acylation. Their high reactivity necessitates careful handling under anhydrous conditions.
Reagents for Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is typically achieved using inorganic acid chlorides.
-
Thionyl Chloride (SOCl₂): A common and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[21]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and cleaner reactions. It is more volatile than thionyl chloride, making its removal easier. A catalytic amount of DMF is often used to form the reactive Vilsmeier reagent in situ.[22]
Protocol: Synthesis of Thiophene-2-carbonyl Chloride
This protocol uses oxalyl chloride and catalytic DMF, a widely applicable and high-yielding method.
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a bubbler or scrub system), add thiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Place the flask under an inert atmosphere. Add a catalytic amount of DMF (1-2 drops). Then, slowly add oxalyl chloride (1.5 eq) via syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, or until gas evolution ceases. The reaction can be gently warmed if necessary to ensure completion.
-
Isolation: The reaction mixture now contains the thiophene-2-carbonyl chloride. Carefully remove the solvent and any excess oxalyl chloride under reduced pressure. The crude acyl chloride is often a yellow to brown oil or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.[22]
-
Caution: This reaction should be performed in a well-ventilated fume hood as the gaseous byproducts are toxic and corrosive.
Diagram 3: Acyl Chloride as a Key Intermediate
Caption: Thiophene acyl chloride as a versatile intermediate.
Conclusion
The functionalization of the carboxylic acid group on a thiophene ring is a critical step in the synthesis of a vast number of compounds for pharmaceutical and materials applications. By understanding the mechanisms and strategic advantages of different synthetic routes—from the mild and versatile Steglich esterification to the use of robust amide coupling reagents and the formation of highly reactive acyl chlorides—researchers can effectively and efficiently construct complex molecular architectures. The protocols provided in this guide offer a validated and reliable foundation for these essential transformations.
References
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Dunetz, J. R., et al. (2017). A survey of amidation reagents for the coupling of carboxylic acids and amines in the presence of water. Tetrahedron Letters, 58(15), 1479-1482. [Link]
- Munawar, S., et al. (2024).
- Jäkel, C., & Paciello, R. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
- Grokipedia. (n.d.).
- Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1422. [Link]
- Magano, J., & Dunetz, J. R. (2012). A survey of amidation reagents for the coupling of carboxylic acids and amines. Green Chemistry, 14(4), 959-968. (Note: While the direct link is to a request, the abstract confirms content). [Link]
- Organic Syntheses. (2007). PREPARATION OF 2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITRO-N-PYRROLIDINOBENZAMIDE. Organic Syntheses, 84, 1. [Link]
- Neises, B., & Steglich, W. (1990).
- Baskar, B., & Kumar, B. S. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 625-654. [Link]
- Wikipedia. (n.d.).
- SynArchive. (n.d.).
- Google Patents. (n.d.). EP3325476B1 - Method for preparation of thiophene-2-carbonyl chlorides.
- Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151745. [Link]
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
- Witulski, A. W., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]
- Wikipedia. (n.d.).
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification. University of Toronto Scarborough - UTSC. [Link]
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- ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
- University of Missouri-St. Louis. (n.d.). Fischer Esterification. University of Missouri-St. Louis. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Common Organic Chemistry. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling: A Guide to Introducing New Substituents
Introduction: The Transformative Power of Cross-Coupling in Modern Chemistry
Metal-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in the synthetic chemist's arsenal, fundamentally reshaping the landscape of molecular construction.[1][2] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are the very backbone of organic molecules.[1][3] Their significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[4][5] For researchers, scientists, and professionals in drug development, a deep understanding of these methodologies is not merely advantageous—it is essential for the rapid and innovative synthesis of novel chemical entities, from complex natural products to life-saving pharmaceuticals.[6][7]
This guide provides an in-depth exploration of several key metal-catalyzed cross-coupling reactions, moving beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices. We will delve into the critical components of these reactions, present detailed, field-proven protocols for their execution, offer robust troubleshooting strategies, and showcase their application in the synthesis of medicinally relevant compounds.
The Heart of the Reaction: Key Components and the Catalytic Cycle
The success of any cross-coupling reaction hinges on the careful selection and interplay of its core components.[8] Understanding the role of each is paramount to optimizing reaction conditions and achieving desired outcomes.
-
Metal Catalyst: Typically, palladium (Pd) complexes are the workhorses of cross-coupling chemistry, valued for their ability to cycle between different oxidation states (most commonly Pd(0) and Pd(II)).[4][9] Nickel (Ni) catalysts are also gaining prominence, particularly for their ability to activate more challenging substrates.[10][11][12] The active catalytic species, usually a Pd(0) complex, can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[8][13]
-
Ligands: Ligands are organic molecules that coordinate to the metal center. They are not mere spectators; they play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the efficiency of the reaction.[14] Bulky, electron-rich phosphine-based ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are often employed to facilitate the key steps of the catalytic cycle.[8][15]
-
Base: A base is required in many cross-coupling reactions. Its primary role is often to facilitate the transmetalation step or to neutralize acidic byproducts generated during the reaction.[4][16] The choice of base (e.g., carbonates, phosphates, alkoxides) and its strength can significantly impact the reaction rate and outcome.[17]
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction pathway. Common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[4] In many cases, degassed solvents are necessary as the active Pd(0) catalyst is sensitive to oxygen.[15]
The general mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a well-defined catalytic cycle, as illustrated below.[3][9]
Caption: General Catalytic Cycle for Cross-Coupling.
Workhorse Reactions: Protocols and Applications
The following sections provide detailed protocols for some of the most widely utilized cross-coupling reactions in drug discovery and development.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most common cross-coupling reaction, celebrated for its mild conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[4][8][18] It is a go-to method for the synthesis of biaryl and styrenyl compounds, which are prevalent motifs in pharmaceuticals.
Mechanism Snapshot: The reaction follows the general catalytic cycle, involving the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to form the new C-C bond.[6][18]
Typical Reaction Conditions:
| Component | Example Reagents | Typical Loading (mol%) | Role |
| Electrophile | Aryl/vinyl bromides, iodides, triflates | 1.0 equiv | Carbon fragment source |
| Nucleophile | Aryl/vinyl boronic acids or esters | 1.1 - 1.5 equiv | Carbon fragment source |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 | Catalyzes the reaction |
| Ligand | PPh₃, SPhos, XPhos | 2 - 10 | Stabilizes & activates catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2 - 3 equiv | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | - | Reaction medium |
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8][15]
-
Add the degassed toluene and degassed water to the flask via syringe.[8]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals, as anilines and their derivatives are common pharmacophores.[19][20] This reaction couples aryl halides or triflates with primary or secondary amines.[16]
Mechanism Snapshot: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. A strong base then deprotonates the amine, leading to a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[16][19][21][22]
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Experimental Protocol: Synthesis of an N-Aryl Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.[15]
-
Monitor the reaction until the starting material is consumed (as determined by TLC or LC-MS).
-
-
Workup and Purification:
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly effective method for forming a C(sp²)–C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne.[23][24] This reaction is invaluable in medicinal chemistry for synthesizing complex molecules and introducing rigid alkynyl linkers.[23][24][25] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[24]
Detailed Experimental Protocol: Synthesis of an Aryl Alkyne
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction's progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Troubleshooting Common Cross-Coupling Issues
Despite their versatility, cross-coupling reactions can be sensitive and sometimes fail to proceed as expected. Below is a guide to troubleshooting common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[9] 2. Impure reagents or solvents.[15] 3. Insufficiently inert atmosphere.[15] | 1. Use a fresh catalyst or a different precatalyst/ligand system. Increase catalyst loading.[9] 2. Purify starting materials. Ensure solvents are anhydrous and properly degassed. 3. Improve the degassing procedure (e.g., freeze-pump-thaw cycles). Ensure all glassware is oven-dried.[15] |
| Homocoupling of Nucleophile | Presence of oxygen, which can lead to oxidative coupling (especially with boronic acids).[15] | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[15] 2. Lower the reaction temperature.[15] 3. Use a direct Pd(0) source like Pd(PPh₃)₄.[15] |
| Protodeborylation (Suzuki) | The boronic acid reacts with a proton source (like water) instead of the palladium complex. | 1. Use a stronger, non-aqueous base (e.g., CsF). 2. Ensure anhydrous conditions if possible. 3. Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Catalyst Decomposition | Formation of palladium black indicates the catalyst has precipitated out of solution and is no longer active.[15] | 1. The ligand may be unstable at the reaction temperature; consider a more robust ligand (e.g., an NHC).[15] 2. Lower the reaction temperature.[15] 3. For reactions with poor solubility, a phase-transfer catalyst may help stabilize the palladium catalyst.[15] |
Safety Considerations: A Critical Note
Palladium-catalyzed cross-coupling reactions can be significantly exothermic.[26] This poses a potential safety hazard, especially during scale-up, as a rapid temperature increase could lead to a runaway reaction, exceeding the boiling point of the solvent.[26] It is crucial to:
-
Conduct a Safety Assessment: Before scaling up any cross-coupling reaction, perform a thorough safety evaluation to understand its thermal profile.
-
Ensure Adequate Cooling: Have appropriate cooling systems in place to manage any exotherms.
-
Control Reagent Addition: In some cases, controlled, slow addition of a reactive component may be necessary to manage the rate of heat generation.
-
Handle Reagents with Care: Many reagents used in cross-coupling, such as organozincs and strong bases, are air and/or moisture-sensitive and require careful handling under an inert atmosphere.[27][28]
By adhering to these principles and protocols, researchers can effectively and safely leverage the power of metal-catalyzed cross-coupling to accelerate the discovery and development of new and impactful molecules.
References
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- Help troubleshooting a Buchwald-Hartwig amin
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Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from 5-Bromothiophene-3-carboxylic acid
<
Introduction: The Versatility of a Thiophene Building Block
5-Bromothiophene-3-carboxylic acid is a highly versatile heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring both a reactive bromine atom and a carboxylic acid group on the thiophene ring, provides multiple reactive sites for diverse downstream functionalization.[1][3] This allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel heterocyclic scaffolds with potential biological activity and applications in functional materials.[3][4] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the carboxylic acid moiety can undergo various condensation and esterification reactions.[3] This guide provides an in-depth exploration of synthetic pathways to construct key heterocyclic systems from this readily available starting material.
I. Synthesis of 5-Arylthiophene-3-carboxylic Acids via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5][6] It offers a robust strategy for the arylation of this compound, leading to the synthesis of 5-arylthiophene-3-carboxylic acid derivatives. These derivatives are important intermediates in the development of pharmaceuticals.[7]
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of a palladium catalyst is critical for the efficiency of the Suzuki coupling.[7] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.[6][8] The ligand choice influences the stability and reactivity of the catalytic species.
-
Base: A base is required in the catalytic cycle to facilitate the transmetalation step.[5] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.[6][9] The choice of base can impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used to dissolve both the organic and inorganic reaction components.[10]
-
Esterification Strategy: The carboxylic acid group can sometimes interfere with the catalytic cycle through coordination with the palladium center.[7] To mitigate this, the carboxylic acid is often converted to an ester prior to the coupling reaction.[7][8] Steglich esterification, using DCC and DMAP, is a mild and efficient method for this purpose.[8][9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 5-arylthiophene-3-carboxylic acids.
Protocol 1: Synthesis of Pentyl 5-arylthiophene-2-carboxylate Derivatives
This protocol is adapted from a procedure for the synthesis of related thiophene derivatives.[8]
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.35 eq).[11]
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alcohol (e.g., pentyl alcohol) (1.5 eq) dropwise.
-
Continue stirring at room temperature for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the esterified 5-bromothiophene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to a temperature of 90-100 °C and stir for 3-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 5-arylthiophene-3-carboxylate.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Pentyl 5-phenylthiophene-3-carboxylate | ~85-95% |
| 2 | 4-Methylphenylboronic acid | Pentyl 5-(p-tolyl)thiophene-3-carboxylate | ~80-90% |
| 3 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-3-carboxylate | ~80-90% |
| 4 | 3,4-Dichlorophenylboronic acid | Pentyl 5-(3,4-dichlorophenyl)thiophene-3-carboxylate | ~75-85% |
Table 1: Representative yields for the Suzuki-Miyaura cross-coupling reaction. Yields are estimates based on similar reported reactions and may vary.
II. Synthesis of N-Aryl-5-aminothiophene-3-carboxylic Acid Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the facile synthesis of aryl amines from aryl halides, offering a powerful tool for the functionalization of this compound with various amines.[12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial for a successful Buchwald-Hartwig amination. Catalyst systems have evolved over generations to allow for a broader substrate scope and milder reaction conditions.[12] Bidentate phosphine ligands like BINAP and DPPP, as well as sterically hindered ligands, have proven to be highly effective.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or THF are typically used to prevent quenching of the strong base and interference with the catalytic intermediates.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the esterified 5-bromothiophene-3-carboxylate (1.0 eq) and the amine (1.2 eq) dissolved in an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | Esterified N-phenyl-5-aminothiophene-3-carboxylate | High |
| 2 | Morpholine | Esterified 5-(morpholino)thiophene-3-carboxylate | High |
| 3 | Benzylamine | Esterified N-benzyl-5-aminothiophene-3-carboxylate | High |
Table 2: Expected outcomes for Buchwald-Hartwig amination. Actual yields may vary depending on specific substrates and reaction conditions.
III. Synthesis of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer properties.[14][15][16] A common synthetic strategy involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with a one-carbon source.[15] While the starting material is this compound, a series of transformations would be necessary to arrive at the required 3-aminothiophene-2-carboxylate intermediate. A more direct, albeit multistep, pathway from a related thiophene derivative is often employed. For the purpose of this guide, we will focus on a key cyclization step in the synthesis of a thieno[3,2-d]pyrimidin-4-one, a precursor to other thieno[3,2-d]pyrimidines.
Causality Behind Experimental Choices:
-
Cyclization Reagent: Formic acid is a common and effective one-carbon source for the cyclization of 3-aminothiophene derivatives to form the pyrimidinone ring.[14]
-
Chlorination: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the thieno[3,2-d]pyrimidin-4-one to the more reactive 4-chlorothieno[3,2-d]pyrimidine. This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution.
-
Nucleophilic Substitution: The 4-chloro group can be readily displaced by various nucleophiles, such as alkoxides (e.g., sodium methoxide), to introduce further diversity into the scaffold.[14]
Experimental Workflow: Thieno[3,2-d]pyrimidine Synthesis
Caption: Synthetic route to 4-substituted thieno[3,2-d]pyrimidines.
Protocol 3: Synthesis of 4-Methoxythieno[3,2-d]pyrimidines
This protocol is based on a literature procedure for the synthesis of thieno[3,2-d]pyrimidine derivatives.[14]
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one
-
A mixture of the appropriate 3-amino-5-arylthiophene amide and formic acid is heated, potentially under microwave irradiation, to afford the corresponding thieno[3,2-d]pyrimidin-4-one.[14]
Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
The thieno[3,2-d]pyrimidin-4-one is treated with phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated, for instance, under microwave irradiation (e.g., 95 °C, 80 W, 20 min), to yield the 4-chlorothieno[3,2-d]pyrimidine.[14]
Step 3: Nucleophilic Aromatic Substitution
-
The 4-chlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent like DMF.
-
A solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature for 2 hours to give the desired 4-methoxy-thieno[3,2-d]pyrimidine.[14]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic scaffolds. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, allows for the efficient construction of complex molecules with significant potential in drug discovery and materials science. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this thiophene derivative.
References
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- MySkinRecipes. (n.d.). This compound.
- Springer Nature. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- MDPI. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic.
- National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Royal Society of Chemistry. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information.
- J&K Scientific. (n.d.). This compound | 100523-84-0.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
- Wikipedia. (n.d.). Suzuki reaction.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central.
- ResearchGate. (n.d.). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents.
- MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Center for Biotechnology Information. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation.
- ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
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- ResearchGate. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Wiley Online Library. (n.d.). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines.
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Application Notes and Protocols for the Utilization of 5-Bromothiophene-3-carboxylic Acid in Agrochemical Development
Abstract
This technical guide provides a comprehensive overview of the application of 5-Bromothiophene-3-carboxylic acid as a strategic building block in the development of novel agrochemicals. The document elucidates the rationale behind its use, focusing on its role as a bioisosteric replacement for traditional phenyl rings in active compounds. Detailed protocols for the synthesis of a potential fungicidal agent, inspired by the structure of the commercial succinate dehydrogenase inhibitor (SDHI) penthiopyrad, are presented. Furthermore, this guide furnishes step-by-step methodologies for the preliminary in vitro and in vivo screening of candidate compounds for fungicidal, herbicidal, and insecticidal activities, equipping researchers with the necessary tools to explore the full potential of this versatile chemical intermediate.
Introduction: The Strategic Value of the Thiophene Moiety in Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, in particular, have emerged as a rich source of diverse chemical scaffolds for the development of new pesticides.[1] Among these, the thiophene ring has garnered significant attention due to its unique electronic and steric properties, which often impart desirable biological activities.[2] Thiophene derivatives are integral components of a range of commercialized agrochemicals, including fungicides, herbicides, and insecticides.[2]
This compound is a particularly valuable starting material in this context.[3] Its bifunctional nature, possessing both a reactive carboxylic acid handle and a bromine atom amenable to cross-coupling reactions, allows for the facile construction of complex molecular architectures.[4][5] A key strategic application of the thiophene scaffold, and by extension this compound, lies in the principle of bioisosterism . This principle involves the substitution of a specific functional group or moiety in a biologically active molecule with another that retains similar physical and chemical properties, often leading to enhanced efficacy, improved safety profiles, or novel intellectual property.[6] The thiophene ring is a well-established bioisostere for the phenyl ring, a common motif in numerous agrochemicals.[6][7] This substitution can favorably modulate a compound's metabolic stability, target binding affinity, and overall performance.[7][8]
This guide will focus on the practical application of this compound in the synthesis of a potential fungicide, leveraging its structural similarity to known succinate dehydrogenase inhibitors (SDHIs).
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning and execution.
| Property | Value | Reference |
| CAS Number | 100523-84-0 | [9][10] |
| Molecular Formula | C₅H₃BrO₂S | [9][10] |
| Molecular Weight | 207.05 g/mol | [9][11] |
| Appearance | Solid | [11] |
| Melting Point | 140-144 °C | [11] |
| SMILES | O=C(O)c1csc(Br)c1 | [11] |
| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [11] |
Application in Fungicide Development: Synthesis of a Penthiopyrad Analogue
The commercial fungicide penthiopyrad is a potent SDHI that features a key N-[2-(1,3-dimethylbutyl)-3-thienyl] carboxamide moiety.[12] The 3-thienyl core of this structure highlights the successful application of the thiophene ring as a bioisosteric replacement for a phenyl group.[7] This section provides a detailed protocol for the synthesis of a penthiopyrad analogue starting from this compound. The synthetic strategy hinges on the conversion of the carboxylic acid to an amine via the Curtius rearrangement, followed by amide bond formation.
Synthetic Workflow
The overall synthetic pathway is depicted below. The initial step involves the conversion of the carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This versatile intermediate is subsequently trapped with a suitable alcohol to yield a protected amine (carbamate). Finally, after deprotection, the resulting aminothiophene is coupled with a pyrazole carboxylic acid derivative to afford the target carboxamide.
Caption: Synthetic workflow for a penthiopyrad analogue.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (5-bromothiophen-3-yl)carbamate (Boc-Protected Amine)
This protocol outlines the one-pot conversion of this compound to its Boc-protected amine derivative via a modified Curtius rearrangement.[8][13][14][15]
-
Materials and Reagents:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
tert-Butanol (t-BuOH)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (5-bromothiophen-3-yl)carbamate.
-
Protocol 2: Synthesis of the Target Fungicide Analogue
This protocol describes the deprotection of the Boc-protected amine and subsequent amide coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Materials and Reagents:
-
tert-butyl (5-bromothiophen-3-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard work-up and purification equipment
-
-
Procedure:
-
Deprotection: Dissolve tert-butyl (5-bromothiophen-3-yl)carbamate (1.0 eq) in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure to yield the crude 3-amino-5-bromothiophene salt.
-
Amide Coupling: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).
-
Add the crude 3-amino-5-bromothiophene salt to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to afford the target fungicide analogue.
-
Protocols for Biological Efficacy Screening
The following protocols provide standardized methods for the preliminary evaluation of the synthesized compounds for fungicidal, herbicidal, and insecticidal activity.
Fungicidal Activity Screening
Protocol 3: In Vitro Mycelial Growth Inhibition Assay [16]
This assay determines the direct inhibitory effect of the test compounds on the growth of various plant pathogenic fungi.
-
Materials and Reagents:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a DMSO-only control.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the colony diameter at regular intervals until the fungal growth in the control plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Caption: Workflow for in vitro fungicidal screening.
Herbicidal Activity Screening
Protocol 4: Pre-emergence Herbicidal Activity Assay [17]
This assay evaluates the effect of test compounds on seed germination and early seedling growth when applied to the soil before weed emergence.
-
Materials and Reagents:
-
Test compounds
-
Acetone or other suitable solvent
-
Tween-20 (surfactant)
-
Pots or trays filled with sterilized soil mix
-
Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Greenhouse or growth chamber with controlled conditions
-
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired application rates.
-
Sow the seeds of the indicator weed species in pots or trays at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a sprayer. Include a solvent-only control.
-
Place the pots or trays in a greenhouse or growth chamber with appropriate light, temperature, and humidity for weed growth.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0 = no effect, 100 = complete kill) and by measuring the fresh or dry weight of the surviving seedlings.
-
Insecticidal Activity Screening
Protocol 5: Larval Contact Toxicity Assay [18][19]
This assay assesses the toxicity of test compounds to insect larvae upon direct contact.
-
Materials and Reagents:
-
Test compounds
-
Acetone or other suitable solvent
-
Third-instar larvae of a model insect (e.g., Spodoptera exigua or Aedes aegypti)
-
Micro-applicator or pipette
-
Petri dishes with filter paper
-
Artificial diet or appropriate food source
-
Holding containers
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micro-applicator. Treat a control group with solvent only.
-
Place the treated larvae individually in petri dishes or wells of a multi-well plate containing a food source.
-
Maintain the larvae under controlled temperature and humidity.
-
Record mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded are considered dead.
-
Calculate the percentage mortality and, if a dose-response is conducted, determine the LC₅₀ (lethal concentration for 50% of the population).
-
Conclusion
This compound represents a highly valuable and versatile platform for the synthesis of novel agrochemicals. Its utility as a bioisosteric replacement for the phenyl ring, coupled with its amenability to diverse chemical transformations, makes it an attractive starting point for lead discovery and optimization programs. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate new thiophene-based compounds with the potential to address the ongoing challenges in crop protection.
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- 19. FUNGICIDAL HETEROCYCLIC COMPOUNDS - Patent 2521450 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromothiophene-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Bromothiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our focus is on the direct bromination of thiophene-3-carboxylic acid, a common yet nuanced electrophilic aromatic substitution.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis.
Question 1: My yield of this compound is significantly lower than expected (<40%). What are the likely causes and how can I improve it?
Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions.
-
Potential Cause 1: Over-bromination. The thiophene ring is highly activated towards electrophilic substitution, making it susceptible to reacting with more than one equivalent of bromine to form di-brominated or even tri-brominated species.[1][2] This is often the primary reason for low yields of the desired mono-brominated product.
-
Recommended Solutions:
-
Control Stoichiometry: Use a precise molar ratio of your brominating agent to the starting material. Do not exceed 1.05 to 1.1 equivalents of N-Bromosuccinimide (NBS) or bromine.[2]
-
Slow Reagent Addition: Add the brominating agent (dissolved in a suitable solvent) dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[2]
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0-10 °C). Lower kinetic energy increases the selectivity of the reaction, disfavoring the higher activation energy pathway to the di-brominated product.[2]
-
-
-
Potential Cause 2: Incomplete Reaction. Significant amounts of starting material remain in your final product mixture.
-
Recommended Solutions:
-
Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should only be quenched once the starting material is consumed.
-
Allow Sufficient Time: While avoiding excessively long reaction times is important, ensure the reaction has proceeded to completion. An additional 30-60 minutes of stirring after the final addition of the brominating agent can be beneficial.
-
-
-
Potential Cause 3: Product Loss During Workup/Purification. The desired product may be lost during extraction or recrystallization.
-
Recommended Solutions:
-
Aqueous Workup: When quenching the reaction with water, a precipitate of the crude product should form.[3] Ensure the volume of water is sufficient for complete precipitation. Chilling the mixture on an ice bath can further decrease the product's solubility.
-
Purification Strategy: For purification, recrystallization from an ethanol/water or acetic acid/water mixture is effective.[4] Alternatively, an acid-base extraction can be employed. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities (like di-brominated byproducts) behind. The aqueous layer can then be re-acidified to precipitate the pure product, which is collected by filtration.[5]
-
-
Question 2: My final product is contaminated with a significant amount of a di-brominated impurity. How do I identify and minimize this?
The primary di-brominated impurity is likely 2,5-dibromothiophene-3-carboxylic acid. The high reactivity of the thiophene ring means that once the first bromine is added at the 5-position, the ring is still active enough for a second bromination, which will preferentially occur at the other alpha-position (C2).
-
Minimization Strategies:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less reactive and more selective than elemental bromine (Br₂), reducing the likelihood of over-bromination.[2]
-
Optimize Reaction Conditions: As detailed in Question 1, strict control over stoichiometry and temperature is your best defense against di-bromination.[2]
-
-
Identification & Removal:
-
NMR Spectroscopy: The di-brominated product will have a distinct proton NMR signal. While this compound shows two doublets in the aromatic region, the 2,5-dibromo- adduct will show a singlet.
-
Purification: Careful recrystallization may separate the mono- and di-brominated products based on differences in solubility and crystal lattice energy. The acid-base extraction method described above is also highly effective.
-
Question 3: The reaction seems to have stalled, with a lot of starting material remaining even after several hours. What should I do?
-
Potential Cause 1: Inactive Brominating Agent. NBS can degrade over time, especially if exposed to moisture. Elemental bromine can also lose its potency.
-
Solution: Use a freshly opened bottle of NBS or purify older NBS by recrystallization from water. Ensure your bromine is of high quality.
-
-
Potential Cause 2: Sub-optimal Solvent. The choice of solvent is critical for reagent solubility and reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of thiophene-3-carboxylic acid, and why does substitution occur at the 5-position?
The reaction is a classic electrophilic aromatic substitution. The sulfur atom in the thiophene ring is electron-donating via resonance, which activates the ring towards electrophilic attack, particularly at the alpha-positions (C2 and C5).[6] Since the C3 position is already occupied by the deactivating carboxylic acid group, the electrophile (Br+) will preferentially attack the most activated and sterically accessible position, which is C5.[4]
Q2: Which brominating agent is superior: elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both reagents can be effective, but they offer a trade-off between reactivity and selectivity.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High | Moderate |
| Selectivity | Lower; higher risk of over-bromination[1] | Higher; generally preferred for mono-bromination[2] |
| Handling | Corrosive, volatile liquid. Requires careful handling. | Crystalline solid, easier and safer to handle. |
| Byproducts | HBr (corrosive gas) | Succinimide (water-soluble solid) |
| Typical Solvent | Glacial Acetic Acid[3] | Acetic Acid, CHCl₃, CCl₄, Acetonitrile[2] |
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (to keep the carboxylic acid protonated) typically gives good separation.
-
Visualization: Use a UV lamp (254 nm). The starting material and product are both UV active.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The product, this compound, will be less polar than the starting material and should have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Recommended Experimental Protocol
This protocol prioritizes yield and purity by using NBS as the brominating agent.
Materials:
-
Thiophene-3-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxylic acid (e.g., 5.0 g, 39.0 mmol, 1.0 eq.) in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Preparation: In a separate flask, dissolve NBS (7.3 g, 41.0 mmol, 1.05 eq.) in 50 mL of glacial acetic acid. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.
-
Slow Addition: Transfer the NBS solution to a dropping funnel. Add the NBS solution to the stirred thiophene-3-carboxylic acid solution dropwise over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress via TLC.
-
Quenching & Precipitation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing 300 mL of cold deionized water while stirring. A white or off-white precipitate will form.[3]
-
Isolation: Continue stirring the aqueous mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and succinimide.
-
Drying & Purification: Dry the crude product under vacuum. A reported yield for a similar bromination is around 41%, but this optimized procedure should provide a better result.[3][4] The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
- StudySmarter. (2023). Thiophene: Bromination & Reduction. StudySmarter.
- Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT investigation. Computational and Theoretical Chemistry, 113545.
- Lu, H.-K., Liu, T., Shi, Z., & Ye, K. (2023). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. European Journal of Organic Chemistry.
- Supporting Information. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
- Google Patents. (KR20110135663A). Method for Controlling Bromination of Thiophene Derivatives.
- Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry.
- Google Patents. (WO2011155679A1). A method of controlling the bromination of thiophene derivatives.
- Joule, J. A. Chapter 9, thiophene. University of Manchester.
- Reddit. (2020). Help with MonoBromination of 3-Thiophenecarboxylic acid. r/chemhelp.
- Organic Syntheses. 3-bromothiophene. Organic Syntheses Procedure.
- Slideshare. (2022). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
- ResearchGate. (2013). How can I purify carboxylic acid?.
Sources
Technical Support Center: Navigating Side Reactions in the Bromination of Thiophene-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Welcome to the comprehensive technical guide for the bromination of thiophene-3-carboxylic acid. This resource is tailored for professionals in the chemical and pharmaceutical sciences who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent electronic properties of the substituted thiophene ring often lead to a variety of side reactions, which can impact yield, purity, and scalability.
This support center offers in-depth, field-proven troubleshooting guides and frequently asked questions to empower you to anticipate and overcome common experimental challenges, ensuring a more efficient and successful synthesis.
Part 1: Troubleshooting Guide for Unwanted Side Reactions
This section addresses specific issues that may arise during the bromination of thiophene-3-carboxylic acid, providing detailed causes and actionable solutions.
Issue 1: Low Yield and Complex Crude Product Mixture
Symptoms:
-
The isolated yield of the desired 5-bromo-thiophene-3-carboxylic acid is significantly below theoretical expectations.
-
Analysis of the crude reaction mixture by TLC, LC-MS, or NMR reveals multiple spots or peaks, indicating a mixture of products.
Potential Causes and Recommended Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Over-bromination (Dibromination) | The initial product, 5-bromo-thiophene-3-carboxylic acid, is still susceptible to a second electrophilic attack, typically at the 2-position, yielding 2,5-dibromo-thiophene-3-carboxylic acid. This is exacerbated by excess brominating agent or prolonged reaction times. | 1. Strict Stoichiometric Control: Carefully measure and add the brominating agent. Use a slight excess (1.0-1.1 equivalents) to drive the reaction to completion without promoting significant double addition.[1] 2. Reaction Monitoring: Closely monitor the consumption of the starting material using TLC or LC-MS. Quench the reaction promptly upon its disappearance to minimize the formation of the dibrominated byproduct. |
| Formation of Isomers | While the 5-position is the electronically favored site for substitution due to the directing effect of the sulfur heteroatom, bromination can occur at other positions, primarily the 2-position, leading to a difficult-to-separate isomeric mixture. | 1. Solvent Selection: The choice of solvent can influence regioselectivity. Acetic acid is a common and effective solvent that can favor bromination at the desired position.[2][3] 2. Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). This enhances kinetic control, favoring the formation of the most stable intermediate and thus the major product. |
| Substrate or Product Degradation | Thiophene rings, particularly when functionalized with an electron-withdrawing group, can be sensitive to harsh, oxidative, or highly acidic conditions, leading to ring-opening or polymerization. | 1. Milder Brominating Agent: Utilize N-bromosuccinimide (NBS) as the bromine source. NBS is a solid that is safer to handle and is generally a milder, more selective electrophilic brominating agent than elemental bromine (Br₂).[4] 2. pH Consideration: When using Br₂, which generates HBr as a byproduct, be aware that the increasing acidity can catalyze side reactions. NBS produces succinimide, which is non-acidic. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Issue 2: Evidence of Decarboxylation
Symptoms:
-
Identification of bromothiophene or dibromothiophene (lacking the carboxylic acid group) in the crude product mixture by GC-MS or NMR analysis.
-
Observation of gas evolution (CO₂) during the reaction, particularly upon heating.
Potential Causes and Recommended Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Elevated Reaction Temperatures | Thiophene carboxylic acids can undergo thermal decarboxylation. This process can be catalyzed by acid. The resulting thiophene is highly activated towards electrophilic substitution and will be rapidly brominated. | 1. Strict Temperature Control: Maintain the reaction temperature at or below room temperature. Use an ice bath to dissipate any heat generated during the addition of the brominating agent. |
| Strongly Acidic Conditions | The presence of strong acids can facilitate decarboxylation by protonating the carboxyl group, making it a better leaving group. This is a known pathway for the halodecarboxylation of certain aromatic carboxylic acids.[5] | 1. Avoid Strong Acids: Do not use strong mineral acids as catalysts or solvents. 2. Choose Reagents Wisely: The use of Br₂ generates HBr, which increases the acidity of the reaction mixture over time. NBS is preferable as it does not produce an acidic byproduct. |
Competing Reaction Pathways
Caption: The sigma complex intermediate can either lose a proton (desired) or CO₂ (side reaction).
Part 2: Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for this reaction, NBS or Br₂?
A1: For the bromination of thiophene-3-carboxylic acid, N-bromosuccinimide (NBS) is generally the preferred reagent.
-
Selectivity: NBS is a milder electrophile than elemental bromine, which often leads to higher regioselectivity and a reduced risk of over-bromination.[1]
-
Handling and Safety: NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive, volatile, and toxic liquid bromine.[4]
-
Byproducts: The reaction with NBS yields succinimide, a non-acidic and relatively benign byproduct. In contrast, Br₂ generates hydrobromic acid (HBr), which can catalyze undesirable side reactions such as decarboxylation.
Q2: What is the optimal solvent for this bromination?
A2: The solvent choice is critical for substrate solubility and reaction selectivity.
-
Acetic Acid: This is a widely used and effective solvent, particularly for reactions with either Br₂ or NBS.[2][6] It provides good solubility for the carboxylic acid and helps to moderate the reaction.
-
Acetonitrile or Chloroform: These are excellent choices for reactions involving NBS.[1] They are polar enough to facilitate the reaction but are generally less reactive than acetic acid.
-
N,N-Dimethylformamide (DMF): DMF is another suitable solvent for NBS brominations, often allowing the reaction to proceed smoothly at room temperature.
Q3: My crude product is an oil and won't crystallize. How should I purify it?
A3: An oily crude product often indicates the presence of significant impurities, such as isomers or over-brominated species, which can inhibit crystallization.
-
1. Acid-Base Extraction: Before attempting crystallization or chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate). The desired carboxylic acid product will deprotonate and move into the aqueous layer. The organic layer, containing non-acidic impurities, can be discarded. Subsequently, re-acidify the aqueous layer with an acid like 1M HCl to precipitate or allow for the extraction of the purified carboxylic acid.
-
2. Column Chromatography: If isomeric purity is the main issue, silica gel chromatography is the most effective method. Use a mobile phase such as a gradient of ethyl acetate in hexanes. Adding a small amount of acetic acid (0.5-1%) to the mobile phase is highly recommended to suppress the deprotonation of the carboxylic acid on the silica, which prevents peak tailing and leads to better separation.
Part 3: Representative Experimental Protocol
This protocol provides a reliable method for the selective monobromination of thiophene-3-carboxylic acid using NBS.
Objective: To synthesize 5-bromo-thiophene-3-carboxylic acid.
Materials:
-
Thiophene-3-carboxylic acid
-
N-bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid (to a concentration of approximately 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 40% ethyl acetate/hexanes with 1% acetic acid eluent).
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water (approximately 10 volumes relative to the acetic acid).
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash twice with water, once with saturated NaHCO₃ solution, and finally once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography if necessary.
References
- Hoffmann, K., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
- Gronowitz, S. (1971).
- Taylor, R. (1990).
- BenchChem. (2025). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. BenchChem.
- Filo. (2024). The monobromination of thiophene-3-carboxylic acid gives only one product.. Filo.
- BenchChem. (2025).
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Royal Society of Chemistry. (2017). DOI: 10.1039/C7TC00947A. Royal Society of Chemistry.
- Reddit. (2020). Help with MonoBromination of 3-Thiophenecarboxylic acid. r/chemhelp.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Tokyo Chemical Industry UK Ltd.
- YouTube. (2019). N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main | Advanced | NEET | AIIMS. YouTube.
- Supporting Information. (n.d.).
- Organic Syntheses. (n.d.). 3-bromothiophene. Organic Syntheses.
- National Institutes of Health. (2020).
- Google Patents. (2020). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
Sources
Technical Support Center: Purification of Crude 5-Bromothiophene-3-carboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 5-bromothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important synthetic building block.[1] Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, will either be insoluble in the hot solvent or highly soluble in the cold solvent, allowing for their separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Solvent Selection & Initial Dissolution
Question 1: What is the best solvent for recrystallizing this compound?
Answer: The selection of an appropriate solvent is the most critical step for successful recrystallization.[3] For this compound, which is a polar, aromatic carboxylic acid, several solvent systems can be effective.[4] Published procedures have demonstrated successful recrystallization using water or a mixture of ethanol and water.[5]
-
Water: Due to the presence of the carboxylic acid group capable of hydrogen bonding, water can be a good choice.[6] this compound's solubility in water is low at room temperature but increases significantly upon heating.[5]
-
Ethanol/Water or Acetic Acid/Water Mixtures: A solvent-pair system is often employed when a single solvent does not provide the ideal solubility profile.[3][7] In this case, the compound is dissolved in a minimal amount of the "good" solvent (e.g., ethanol or acetic acid) at an elevated temperature, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate, and then allowed to cool slowly.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrO₂S | |
| Molecular Weight | 207.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 140-144 °C |
Question 2: My compound is not dissolving, even when I add a large amount of hot solvent. What should I do?
Answer: This issue can arise from a few factors:
-
Inappropriate Solvent Choice: The solvent you have selected may simply be a poor solvent for this compound, even at elevated temperatures. Re-evaluate your solvent choice based on the principles of "like dissolves like."
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.[8] If you observe that a portion of the material dissolves while some solid remains, this is a likely cause. In this case, you should perform a hot filtration to remove the insoluble impurities.[7][8]
-
Insufficient Heating: Ensure your solvent is at or near its boiling point to maximize the solubility of your compound.
Question 3: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[9] This is more common when the solution is supersaturated or cools too quickly. To remedy this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[9]
-
Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.
Crystallization & Isolation
Question 4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
Answer: The absence of crystal formation is a common issue, often due to:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[10] If an excess of solvent was used, the solution may not be supersaturated upon cooling. To fix this, you can boil off some of the solvent to concentrate the solution and then attempt to cool it again.[9][10]
-
Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site for crystal growth to begin.[10] You can induce crystallization by:
Question 5: The crystallization happened too quickly, and I have a fine powder instead of well-defined crystals. Is this a problem?
Answer: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[9] Ideally, crystal growth should occur slowly over a period of 20 minutes or more.[9] If your compound precipitates out of solution too quickly, you should:
-
Reheat the solution to redissolve the precipitate.
-
Add a small amount of extra solvent.[9]
-
Allow the solution to cool more slowly to promote the formation of larger, purer crystals.
Question 6: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer: If your purified this compound retains a colored tint, it is likely due to the presence of highly colored, polar impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed during the filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the overall yield.[9]
Purity & Yield
Question 7: My yield is very low after recrystallization. What are the possible causes?
Answer: A low yield can be frustrating, but it is often preventable. Common causes include:
-
Using too much solvent: As mentioned previously, this will result in a significant portion of your product remaining in the mother liquor.[9]
-
Premature crystallization: If the product crystallizes in the filter paper during hot filtration, it will be lost.[8][11] To prevent this, use a stemless funnel and preheat the filtration apparatus with hot solvent.[8]
-
Washing with the wrong solvent: When washing the isolated crystals, always use a small amount of ice-cold recrystallization solvent to minimize the dissolution of your product.[11]
Question 8: How can I assess the purity of my recrystallized this compound?
Answer: The purity of your final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of your recrystallized product to the literature value (140-144 °C). A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should appear as a single spot on the TLC plate. Due to the acidic nature of the carboxylic acid, it may streak on a standard silica gel plate.[11] To mitigate this, you can add a small amount of acetic or formic acid to the eluting solvent.[11]
-
Spectroscopic Methods: For a more quantitative assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is adapted from procedures for similar carboxylic acids and is a good starting point for the purification of this compound.[5][12]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot water until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This method is useful if a single solvent is not effective.[7][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified product.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization process.
Caption: Decision-making process for troubleshooting failed crystallization.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Liu, D., et al. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Journal of Materials Chemistry A.
- PubChem. (n.d.). This compound.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Study.com. (n.d.). Recrystallization Solvent.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- O'Neil, M. J., et al. (2018). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)
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- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
- J&K Scientific. (n.d.). This compound.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
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Technical Support Center: Column Chromatography Techniques for Purifying Thiophenecarboxylic Acids
Welcome to the dedicated technical support center for the purification of thiophenecarboxylic acids using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable heterocyclic compounds. Drawing from established principles and field-tested experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of thiophenecarboxylic acids, offering explanations for their causes and actionable solutions.
Issue 1: The thiophenecarboxylic acid is streaking or tailing badly on the column, leading to poor separation.
Question: I'm trying to purify a thiophenecarboxylic acid using a silica gel column, but the compound is streaking severely, resulting in broad fractions and cross-contamination. What is causing this and how can I fix it?
Answer:
This is a very common issue when purifying acidic compounds like thiophenecarboxylic acids on a standard silica gel stationary phase.
Causality: The streaking, or tailing, is primarily due to the interaction between the acidic proton of the carboxylic acid group and the slightly acidic surface of the silica gel (Si-OH groups).[1][2] This interaction can lead to a dynamic equilibrium between the protonated and deprotonated forms of your thiophenecarboxylic acid on the column. These two forms have different polarities and, therefore, different affinities for the stationary phase, causing the compound to spread out as a "streak" rather than eluting as a tight band.[3][4][5]
Solution: The key is to suppress the deprotonation of the carboxylic acid and ensure it elutes as a single, neutral species. This is achieved by acidifying the mobile phase.
Step-by-Step Protocol:
-
Mobile Phase Modification: Add a small amount of a volatile acid, such as acetic acid or formic acid , to your eluent system. A concentration of 0.5-1% is typically sufficient.[1]
-
TLC Verification: Before running the column, verify the effectiveness of the acidified mobile phase using Thin-Layer Chromatography (TLC). You should observe a more compact and well-defined spot for your thiophenecarboxylic acid compared to the TLC run with the un-acidified eluent.
-
Column Equilibration: Thoroughly equilibrate your packed column with the acidified mobile phase before loading your sample. This ensures a consistent environment throughout the separation.
Why this works: The added acid in the mobile phase increases the proton concentration, shifting the equilibrium of your thiophenecarboxylic acid towards its fully protonated (neutral) form. This single, less polar form will interact more consistently with the silica gel, resulting in a sharper band and improved separation.[3]
Issue 2: The thiophenecarboxylic acid is irreversibly stuck to the stationary phase.
Question: I've run my column, but I have very low recovery of my thiophenecarboxylic acid. It seems to have permanently adsorbed to the stationary phase. What happened?
Answer:
This issue often arises from the choice of stationary phase. While silica gel is the most common, other adsorbents can be problematic for carboxylic acids.
Causality: If you are using alumina (aluminum oxide) as your stationary phase, strong, irreversible binding of carboxylic acids can occur.[6][7][8][9][10] The Lewis acidic sites on the alumina surface can form strong coordinate bonds with the carboxylate group, leading to chemisorption that is difficult to reverse with standard mobile phases.[7][8][9][10]
Solution:
-
Primary Recommendation: For thiophenecarboxylic acids, silica gel is the preferred stationary phase. Its interactions are primarily through hydrogen bonding, which can be modulated by the mobile phase composition.
-
If Alumina Must Be Used: If for some reason alumina is your only option, consider deactivating it by adding a small percentage of water to the dry alumina powder before packing the column. However, this can be inconsistent and is not the ideal approach.
-
Alternative Strategy (Advanced): In some cases, converting the carboxylic acid to its corresponding methyl or ethyl ester before chromatography can be a viable strategy. The ester is less polar and less likely to interact strongly with the stationary phase. The ester can then be hydrolyzed back to the carboxylic acid after purification.
Issue 3: Poor separation between the thiophenecarboxylic acid and a similarly polar impurity.
Question: My thiophenecarboxylic acid is co-eluting with an impurity of very similar polarity. How can I improve the resolution?
Answer:
Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Causality: Insufficient resolution is a result of the mobile phase not being selective enough to differentiate between the subtle differences in the interactions of your target compound and the impurity with the stationary phase.
Solutions:
-
Fine-tune the Mobile Phase Polarity:
-
If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your mobile phase. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try a 20:80 or 15:85 mixture.
-
If your compounds are eluting too slowly (low Rf on TLC), gradually increase the mobile phase polarity.
-
-
Change the Solvent System: Sometimes, a different combination of solvents can offer better selectivity. Instead of an ethyl acetate/hexane system, consider trying:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Remember to add 0.5-1% acetic or formic acid to these systems as well.
-
-
Employ a Gradient Elution:
-
Start with a less polar mobile phase to allow the less polar compounds to elute first.
-
Gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar thiophenecarboxylic acid. This can sharpen the bands and improve resolution.
-
-
Optimize Column Parameters:
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Use a smaller particle size silica gel: This provides a higher surface area and more theoretical plates, leading to better resolution.
-
Ensure proper column packing: A well-packed column without any channels or air bubbles is crucial for good separation.[11]
-
Issue 4: The crude sample is not soluble in the chosen mobile phase.
Question: My crude reaction mixture containing the thiophenecarboxylic acid is not dissolving well in the hexane-based mobile phase I optimized from my TLC analysis. How should I load it onto the column?
Answer:
This is a common challenge, especially with larger scale purifications.[12] The solution is to use a technique called "dry loading."
Causality: The low polarity of the initial mobile phase, which is necessary for good separation, may not be sufficient to dissolve a concentrated, and often impure, crude sample. Wet loading (dissolving the sample in a small amount of mobile phase) would require a large volume, leading to a broad initial band and poor separation.
Solution: Dry Loading Protocol
-
Dissolve the Crude Sample: Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is readily soluble (e.g., dichloromethane, methanol, or acetone).
-
Adsorb onto Silica Gel: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Evaporate the Solvent: Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[13]
-
Load the Column: Carefully add this powdered sample to the top of your packed and equilibrated column.
-
Start Elution: Gently add your mobile phase and begin the elution process.
Why this works: Dry loading ensures that your sample is introduced to the column as a very narrow, concentrated band, which is essential for achieving optimal separation.[13][14]
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying thiophenecarboxylic acids?
A1: Silica gel is the most recommended stationary phase for the column chromatography of thiophenecarboxylic acids.[15][16] Its surface hydroxyl groups provide the necessary polarity for separation, and the potential for strong, irreversible binding is much lower than with alumina.[6][7][8][9][10]
Q2: How do I choose the right mobile phase for my thiophenecarboxylic acid purification?
A2: The selection of the mobile phase is crucial and should be guided by TLC analysis.[17]
-
Start with a standard solvent system: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Aim for an Rf value of 0.2-0.4: On your TLC plate, adjust the solvent ratio until your target thiophenecarboxylic acid has an Rf value in this range. This generally provides the best separation on a column.
-
Don't forget to add acid: As discussed in the troubleshooting section, always add 0.5-1% acetic or formic acid to your mobile phase to prevent streaking.[1][3][4][5]
Q3: Do I need to activate my silica gel before use?
A3: For most standard purifications of thiophenecarboxylic acids, using silica gel directly from a freshly opened container is sufficient. However, if you are experiencing inconsistent results, it might be due to varying water content in the silica gel. "Activation" involves heating the silica gel to remove adsorbed water.[15][18] A common procedure is to heat the silica gel at 120-150°C for several hours.[18][19] This increases the number of available silanol groups and can lead to stronger retention, which may require a more polar mobile phase.
Q4: Can I use reverse-phase chromatography for thiophenecarboxylic acids?
A4: Yes, reverse-phase chromatography is a viable and often excellent technique for purifying thiophenecarboxylic acids, especially for analytical purposes (HPLC) or for very polar compounds.[20][21][22]
-
Stationary Phase: A non-polar stationary phase, such as C18-bonded silica, is used.[23]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used.[20][21][22] The pH of the mobile phase is often adjusted with an acid like formic acid or phosphoric acid to control the ionization state of the carboxylic acid.[20][21][22]
Q5: What are some key physical properties of common thiophenecarboxylic acids?
A5: Knowing the properties of your target compound is helpful. Here are the properties for 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid:
| Property | 2-Thiophenecarboxylic Acid | 3-Thiophenecarboxylic Acid |
| CAS Number | 527-72-0[24][25] | 88-13-1[26][27] |
| Molecular Formula | C5H4O2S[24][25] | C5H4O2S[26][28] |
| Molecular Weight | 128.15 g/mol [24][25] | 128.15 g/mol [27] |
| Melting Point | 125-127 °C[24][25][29] | 136-141 °C[26] |
| pKa | ~3.5[24][29] | N/A |
| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in chloroform.[24][29] | Soluble in water (0.2 g/10 mL).[26] |
III. Experimental Protocols and Visualizations
General Protocol for Column Chromatography of a Thiophenecarboxylic Acid
This protocol outlines the key steps for a successful purification.
Troubleshooting Logic Diagram
This diagram helps diagnose and solve common issues.
References
- Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts - PubMed. (1969).
- Silica Gel In Chromatography - SSE Enterprise. (n.d.). SSE Enterprise.
- What is activated silica column for purification of organic compounds? - ResearchGate. (2015).
- 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook. (n.d.). ChemicalBook.
- Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies.
- Separation of 3-Thiophenecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016). Reddit.
- Carboxylic acids often produce a streak rather than a spot when analyzed .. - Filo. (n.d.). Filo.
- Solved Carboxylic acids often produce a streak rather than a | Chegg.com. (2018). Chegg.com.
- TLC tailing and carboxylic acid? - ResearchGate. (2018).
- The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem - NIH. (n.d.).
- 2-Thiophenecarboxylic acid - SIELC Technologies. (2018). SIELC Technologies.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). ChemistryViews.
- What are the mobile phases and stationary phases used in the chromatography of 2 - Thiopheneethanol? - Blog - HOPEMAX. (n.d.). HOPEMAX.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- The Production of Stable Hydrophobic Surfaces by the Adsorption of Hydrocarbone and Flurocarbon Carboxylic Acids onto Alumina Substrates | Request PDF - ResearchGate. (n.d.).
- Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Wikipedia.
- 3-Thiophenecarboxylic acid 99 88-13-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 3-Thiophenecarboxylic acid | CAS 88-13-1 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. (n.d.).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Control of α-Alumina Surface Charge with Carboxylic Acids - ACS Figshare. (2010).
- The production of stable hydrophobic surfaces by the adsorption of hydrocarbon and fluorocarbon carboxylic acids onto alumina substrates - The Australian National University. (2001).
- Control of Alpha-Alumina Surface Charge with Carboxylic Acids - ResearchGate. (2010).
- thiophene-2-carboxylic acid - ChemBK. (2024). ChemBK.
- Thiophene-2-carboxylic acid(527-72-0) - ChemicalBook. (n.d.). ChemicalBook.
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- 5. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 6. The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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How to prevent TLC smearing of acidic compounds on silica gel
Topic: How to Prevent TLC Smearing of Acidic Compounds on Silica Gel
Welcome to the technical support center for chromatography. As Senior Application Scientists, we understand the nuances of achieving perfect separations. This guide provides in-depth troubleshooting advice and practical solutions to a common challenge in thin-layer chromatography (TLC): the smearing or "tailing" of acidic compounds on silica gel plates.
Troubleshooting Guide: From Streaks to Spots
This section addresses the core issue of smearing in a direct question-and-answer format, providing not just the "how" but the critical "why" behind each corrective action.
Question: Why are my acidic compounds smearing or streaking on my silica gel TLC plate?
Answer:
Smearing, often referred to as tailing, of acidic compounds on a standard silica gel TLC plate is a frequent observation rooted in the fundamental chemistry of the stationary phase and the analyte. The primary cause is the interaction between your acidic compound and the acidic nature of the silica gel itself.[1][2][3]
Silica gel (SiO₂) is characterized by the presence of silanol groups (Si-OH) on its surface. These silanol groups are weakly acidic and can engage in strong hydrogen bonding or even deprotonate your acidic analyte (like a carboxylic acid, R-COOH) to its conjugate base (R-COO⁻).[4] This ionization significantly increases the polarity of the analyte.
During TLC development, an equilibrium is established between the neutral, less polar form of your acid (R-COOH) and its ionized, more polar form (R-COO⁻).[5] The neutral form has a lower affinity for the polar silica gel and travels further up the plate with the mobile phase. Conversely, the ionized form interacts strongly with the stationary phase, lagging behind. This continuous shifting between the two forms as the spot moves up the plate results in a continuous streak rather than a compact, well-defined spot.[4][5] Overloading the plate with too much sample can also exacerbate this issue, leading to a streaky appearance.[6][7][8]
Question: How can I prevent this smearing and achieve sharp, distinct spots for my acidic compounds?
Answer:
The most effective strategy to prevent smearing of acidic compounds is to suppress the ionization of your analyte. This is typically achieved by modifying the mobile phase with a small amount of a volatile acid.
Core Strategy: Mobile Phase Modification
By adding a stronger acid, such as acetic acid or formic acid, to your eluent, you effectively increase the acidity of the mobile phase.[5][9][10] According to Le Châtelier's principle, this excess of protons (H⁺) in the environment shifts the equilibrium of your acidic analyte back towards its neutral, protonated form (R-COOH).
R-COOH ⇌ R-COO⁻ + H⁺
This protonated form is less polar and has a significantly reduced affinity for the acidic silanol groups on the silica gel surface.[2][5] As a result, the analyte molecules travel more uniformly with the mobile phase, leading to a compact and well-resolved spot.
The diagram below illustrates the mechanism of smearing and the corrective action of an acidified mobile phase.
Caption: Interaction of acidic compounds with silica gel.
Experimental Protocol: Preparing an Acid-Modified Mobile Phase
This protocol provides a step-by-step guide to effectively prevent smearing.
Objective: To prepare a modified mobile phase for the TLC analysis of an acidic compound.
Materials:
-
Standard TLC developing chamber
-
Pre-coated silica gel TLC plates
-
Appropriate mobile phase solvents (e.g., a mixture of hexane and ethyl acetate)
-
Glacial acetic acid or formic acid
-
Graduated cylinders or pipettes for accurate measurement
-
Beaker for mixing
Procedure:
-
Determine the Base Mobile Phase: Start with a solvent system that gives a reasonable, albeit smeared, retention factor (Rf) for your compound. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Prepare the Mobile Phase Mixture: In a beaker, prepare your chosen mobile phase. For example, to make 100 mL of a 7:3 hexane:ethyl acetate mixture, you would combine 70 mL of hexane with 30 mL of ethyl acetate.
-
Add the Acidic Modifier: To this mixture, add a small volume of glacial acetic acid or formic acid. A typical starting concentration is 0.5% to 2% by volume.[6] For 100 mL of mobile phase, this would be 0.5 mL to 2 mL of acid.
-
Mix Thoroughly: Swirl the beaker gently to ensure the acidic modifier is completely homogenized within the mobile phase.
-
Equilibrate the TLC Chamber: Pour the newly prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development environment.
-
Spot and Develop the TLC Plate: Spot your sample on the TLC plate and place it in the equilibrated chamber. Allow the solvent front to ascend the plate.
-
Visualize: Once development is complete, remove the plate, mark the solvent front, and visualize the spots under a UV lamp or by using an appropriate staining agent. You should observe a significant reduction in smearing.
Frequently Asked Questions (FAQs)
Q1: What concentration of acid should I add to my mobile phase?
A1: The optimal concentration can vary, but a good starting point is typically between 0.5% and 2% (v/v) of acetic or formic acid.[6] It's best to start with a lower concentration (e.g., 0.5%) and increase it if tailing persists.
| Additive | Typical Concentration Range | Volatility | Notes |
| Acetic Acid | 0.5% - 2.0% v/v | High | Most common choice, effective for many carboxylic acids.[1][9] |
| Formic Acid | 0.1% - 1.0% v/v | Very High | More acidic than acetic acid; a lower concentration is often sufficient.[6][7] |
Q2: Can I use a non-volatile acid like sulfuric acid?
A2: It is strongly advised to use volatile acids like acetic or formic acid.[9] Non-volatile acids will remain on the TLC plate after the mobile phase has evaporated, which can interfere with subsequent analysis or purification steps and potentially degrade your compound.
Q3: Will adding acid to the mobile phase affect the Rf value?
A3: Yes, adding an acid will likely increase the Rf value of your acidic compound.[11] By keeping the compound in its less polar, protonated state, its affinity for the polar stationary phase is reduced, causing it to travel further up the plate with the mobile phase.
Q4: My compound is sensitive to acid. What are my alternatives?
A4: If your compound is acid-labile, adding acid to the mobile phase could cause decomposition, which might also appear as streaking.[1][12] In such cases, consider these alternatives:
-
Use a different stationary phase: Alumina plates can be basic, neutral, or acidic and might offer better separation without causing degradation.[1][9] Reversed-phase (e.g., C18) TLC plates are another option where a polar mobile phase is used.[6]
-
Deactivate the silica gel: While more common in column chromatography, the principle can apply. Pre-washing the plate with a solvent system containing a small amount of a non-volatile base (and then thoroughly drying it) is a possibility, though less common in routine TLC.
Q5: I've added acid, but I'm still seeing some smearing. What else could be the problem?
A5: If smearing persists after acid modification, consider the following:
-
Sample Overload: You may have spotted too much of your sample.[6][7][8] Try diluting your sample and spotting a smaller amount.
-
Poor Solubility: Your compound might have poor solubility in the mobile phase. As the spot moves, it may partially precipitate and then redissolve, causing a streak. Try a different solvent system with better solubilizing power for your compound.
-
Compound Decomposition: Your compound may be unstable on silica gel, regardless of the mobile phase pH.[1][12] This can be tested by spotting the compound, letting it sit on the plate for some time before development, and observing if new spots or streaks appear.
By understanding the chemical interactions at play and systematically applying these troubleshooting steps, you can overcome the challenge of smearing and achieve clean, reliable TLC separations for your acidic compounds.
References
- ResearchGate. (2016). How can i prevent peak fronting of acidic compound in TLC?[Link]
- Chemistry LibreTexts. (2022).
- Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?[Link]
- ChemBAM. (n.d.). TLC troubleshooting. [Link]
- LCGC International. (n.d.).
- Chegg. (2020). How does the acetic acid added to the mobile phase (in thin layer chromatography) affect the silica and analgesics?[Link]
- ResearchGate. (2013). Tailing in TLC - can anyone help?[Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ResearchGate. (2002). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- pharmashare.in. (n.d.). Troubleshooting TLC. [Link]
- ResearchGate. (2018). TLC tailing and carboxylic acid?[Link]
- Quora. (2019).
- Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]
- YouTube. (2020).
- YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Biotage. (2023).
- Agilent. (n.d.).
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Technical Support Center: Optimizing Solvent Systems for Recrystallization of Thiophene Derivatives
Welcome to the technical support center for the purification of thiophene derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the recrystallization of this important class of heterocyclic compounds. Here, you will find practical, in-depth guidance rooted in the principles of physical organic chemistry to help you overcome common purification hurdles and achieve your desired product quality.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of thiophene derivatives.
Q1: What is the first principle of selecting a recrystallization solvent?
The fundamental principle is that the ideal solvent should exhibit high solubility for your thiophene derivative at an elevated temperature (near the solvent's boiling point) and low solubility at reduced temperatures (e.g., room temperature or 0 °C).[1][2] This temperature-dependent solubility differential is what drives the crystallization process and allows for the separation of the desired compound from soluble impurities.[1]
Q2: Thiophene itself is nonpolar. Should I only use nonpolar solvents?
Not necessarily. While thiophene is relatively nonpolar and dissolves readily in solvents like benzene and toluene[3], its derivatives can possess a wide range of functional groups (e.g., carboxylates, amides, hydroxyl groups) that significantly alter their polarity. The "like dissolves like" principle is a good starting point, meaning a solvent with a similar polarity to your target molecule is often a good choice.[1] However, the best solvent is always determined empirically.
Q3: My compound won't crystallize from any single solvent. What should I do?
This is a common issue, especially with compounds that have intermediate polarity or are highly soluble in many common solvents. The solution is often to use a two-solvent (or co-solvent) system.[4] This involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy (the point of saturation).[4][5][6] Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.
Q4: What are the most common reasons for a failed recrystallization?
The most frequent causes include:
-
Using too much solvent: This prevents the solution from becoming saturated upon cooling, resulting in low or no yield.[7][8]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an oil.[9][10]
-
Inappropriate solvent choice: The solubility profile in the chosen solvent does not allow for a significant recovery of the material upon cooling.[11]
-
High impurity load: A large amount of impurity can suppress crystallization or lead to "oiling out".[12]
Q5: How can I remove colored impurities during recrystallization?
If your solution is colored by impurities, a small amount of activated charcoal (decolorizing carbon) can be added to the hot solution.[13] The highly porous surface of the charcoal adsorbs the colored impurity molecules.[14] The charcoal is then removed by hot gravity filtration before the solution is cooled to induce crystallization.[13][15]
Troubleshooting Guides
This section provides in-depth, structured guidance for specific experimental problems.
Guide 1: Problem - The Compound "Oils Out" Instead of Crystallizing
Issue: Upon cooling, your thiophene derivative separates from the solution as a liquid or a viscous oil rather than forming solid crystals.
Scientific Rationale: "Oiling out" occurs when a supersaturated solution is formed at a temperature above the melting point of the impure solid.[12][16] Impurities can significantly depress the melting point of a compound, making this a common problem.[16] It can also be caused by very high supersaturation levels or a poor match between the solute and solvent.[10][17] Oiled-out products are often impure because the liquid phase can trap impurities more effectively than a growing crystal lattice.[16]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing "oiling out".
Guide 2: Problem - No Crystals Form Upon Cooling
Issue: The solution remains clear even after cooling to room temperature and then in an ice bath.
Scientific Rationale: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is supersaturated but requires nucleation to begin crystal growth.[8] Using too much solvent is the most common error leading to an unsaturated solution.[7][8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for failure to form crystals.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently determining the ideal single or co-solvent system for a novel thiophene derivative.
Objective: To identify a solvent that dissolves the compound when hot but not when cold.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude thiophene derivative into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, up to ~0.5 mL. Agitate the tube. Note if the solid dissolves completely at room temperature.
-
Interpretation: If the solid dissolves, the solvent is unsuitable as a single solvent but may be a "good" solvent for a co-solvent pair.[11]
-
-
Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Interpretation: If the solid dissolves completely, this is a promising candidate solvent. If it does not dissolve even in a large volume of boiling solvent, it is unsuitable.[11]
-
-
Cooling: Allow the test tubes with dissolved solids to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals.
Data Presentation: Solvent Selection Guide
The following table provides properties of common laboratory solvents to guide your screening process. Thiophene derivatives, depending on their substitution, can vary widely in polarity. It is recommended to screen solvents from across the polarity spectrum.
| Solvent | Boiling Point (°C)[18] | Polarity Index (P')[19] | Dielectric Constant | Notes & Safety |
| n-Hexane | 69 | 0.1 | 1.9 | Good for nonpolar derivatives. Neurotoxin, highly flammable. |
| Toluene | 111 | 2.4 | 2.4 | Good for aromatic, moderately nonpolar compounds. Flammable, toxic. |
| Diethyl Ether | 35 | 2.8 | 4.3 | Low boiling point can lead to poor recovery. Extremely flammable. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Excellent general-purpose solvent for medium-polarity compounds. Flammable. |
| Acetone | 56 | 5.1 | 21 | Tends to dissolve many compounds; often too good of a solvent. Flammable. |
| Isopropanol | 82 | 3.9 | 18 | Good for moderately polar compounds. Flammable. |
| Ethanol | 78 | 4.3 | 24.5 | Often used in a co-solvent system with water. Flammable. |
| Methanol | 65 | 5.1 | 33 | Polar solvent, good for more polar derivatives. Toxic and flammable. |
| Water | 100 | 10.2 | 80 | Suitable only for very polar, H-bonding derivatives. Non-flammable. |
Note: Data for Dielectric Constant and Polarity Index are compiled from various sources for relative comparison.[19][20][21][22][23]
References
- Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- CUNY. (2025). Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Nichols, L. (n.d.). Recrystallization.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- Solubility of Things. (n.d.). Thiophene.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.
- Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.
- Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Unknown Source. (n.d.). Polarity of Solvents.
- Scribd. (n.d.). Solvent Polarity Table - Miller | PDF.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- World Journal of Advanced Research and Reviews. (2025, June 1).
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (n.d.).
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- International Journal of Pharmaceutical Research. (n.d.).
- Burdick & Jackson. (n.d.). Polarity Index.
- Unknown Source. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Wired Chemist. (n.d.). Recrystallization.
- YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
- RM@Schools. (n.d.).
- Unknown Source. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- Unknown Source. (n.d.).
- ResearchGate. (2025, April 14).
- University of Rochester. (n.d.).
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
- ACS Publications. (n.d.).
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Technical Support Center: Navigating the Challenges in the Amidation of 5-Bromothiophene-3-carboxylic Acid
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals tackling the amidation of 5-bromothiophene-3-carboxylic acid. This resource is designed to provide in-depth, field-proven insights into overcoming the specific hurdles associated with this reaction. We will move beyond generic protocols to explore the underlying chemical principles, troubleshoot common failures, and equip you with the knowledge to achieve consistent and high-yielding results.
The Underlying Challenge: Reactivity of the Thiophene Core
A critical factor governing the amidation of thiophene-based carboxylic acids is the position of the carboxyl group. Computational and experimental studies have suggested a difference in reactivity between thiophene-2-carboxylic and thiophene-3-carboxylic acids. Thiophene-2-carboxylic acid often exhibits higher reactivity, potentially due to the ability of a conformer to form an internal hydrogen bond with the thiophene sulfur, which polarizes the acid function and facilitates nucleophilic attack.[1] Consequently, the amidation of this compound may present a greater challenge due to the inherent electronic properties of the starting material.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the amidation of this compound in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Formation
Question: My reaction shows a low yield or no formation of the desired amide product. What are the likely causes and how can I rectify this?
Answer: Low or non-existent product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Inefficient Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid. If this is incomplete, the subsequent reaction with the amine will be sluggish or fail altogether.
-
Causality: this compound can be less reactive than its 2-isomer, requiring more potent activating agents. Standard carbodiimide reagents like DCC or EDC may not be sufficient.
-
Solution:
-
Upgrade Your Coupling Reagent: Switch to a more powerful uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are often more effective for heteroaromatic carboxylic acids.[2]
-
Implement a Pre-activation Step: Allow the this compound to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes at room temperature before introducing the amine.[2] This is particularly crucial when using HATU to prevent the formation of a guanidinium byproduct from the reaction of HATU with the amine.[2]
-
Consider Acyl Chloride Formation: For a more robust activation, convert the carboxylic acid to its corresponding acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] This can often be done in a one-pot procedure.[3][4]
-
-
-
Amine-Related Issues: The properties of your amine partner are equally critical.
-
Causality:
-
Solution:
-
Utilize a Non-Nucleophilic Base: The addition of a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial to neutralize the carboxylic acid and liberate the free amine for nucleophilic attack.[2]
-
Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy.[5]
-
Employ a Stronger Base: A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may facilitate the reaction with weakly nucleophilic amines.[2]
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The presence of moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and failure of the reaction. The choice of solvent can also impact solubility and reaction rates.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Solvent Selection: Anhydrous DMF or DCM are common choices for amidation reactions.[2] For poorly soluble starting materials, DMF is often preferred.
-
-
Issue 2: Formation of Persistent Side Products
Question: I am observing significant side products that are difficult to separate from my desired amide. What are these byproducts and how can I minimize their formation and facilitate purification?
Answer: The formation of side products is a common issue, particularly with carbodiimide-based coupling reagents.
-
N-acylurea Formation (with DCC/EDC):
-
Causality: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with DCC or EDC, can rearrange to a stable and often difficult-to-remove N-acylurea byproduct.
-
Solution:
-
Add HOBt or HOAt: The inclusion of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) as an additive can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more stable activated ester.[2]
-
Aqueous Workup: For EDC, the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[6]
-
Filtration: In the case of DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[6]
-
-
-
Guanidinylation of Amine (with HATU):
-
Causality: If the amine is present during the initial activation of the carboxylic acid with HATU, it can react directly with the HATU to form a guanidinium byproduct, thereby consuming the amine and reducing the yield of the desired amide.[2]
-
Solution:
-
Pre-activation is Key: As mentioned previously, pre-activating the carboxylic acid with HATU and a base before adding the amine is the most effective way to prevent this side reaction.[2]
-
-
Issue 3: Purification Challenges
Question: My crude product is difficult to purify, with the desired amide co-eluting with starting materials or byproducts. What purification strategies are recommended?
Answer: Purification of 5-bromothiophene-3-carboxamides can be challenging due to the polarity of the amide and potential similarities in polarity with starting materials and byproducts.
-
Chromatography Optimization:
-
Solution:
-
Solvent System Exploration: Experiment with different solvent systems and gradients for column chromatography. A less polar eluent may be necessary to retain the product on the column while more polar impurities elute.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
-
-
Recrystallization:
-
Solution: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing trace impurities.
-
-
Aqueous Workup:
-
Solution: A thorough aqueous workup is crucial for removing water-soluble byproducts, such as the urea from EDC, and unreacted HOBt. Sequential washes with dilute acid (e.g., 1M HCl) to remove unreacted amine and base (e.g., DIPEA), followed by a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, and finally a brine wash, is a standard and effective procedure.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the amidation of this compound?
A1: A robust starting point is to use a potent coupling reagent like HATU. A typical procedure would involve dissolving this compound in anhydrous DMF, adding HATU (1.1 eq.) and DIPEA (2.0 eq.), and stirring for 15-30 minutes to pre-activate the acid. Then, add the amine (1.2 eq.) and continue stirring at room temperature, monitoring the reaction by TLC or LC-MS.[2]
Q2: What is the role of the base in this reaction?
A2: The base serves two primary functions: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate, which then attacks the coupling reagent, and it neutralizes any acidic byproducts generated during the reaction, which drives the equilibrium towards product formation.[2] Non-nucleophilic bases like DIPEA or TEA are preferred to avoid competing reactions.[2]
Q3: My reaction is very slow. What can I do to accelerate it?
A3: If the reaction is sluggish, you can try gently heating the mixture (e.g., to 40-50 °C).[5] Alternatively, consider using a more potent coupling reagent or a stronger, non-nucleophilic base like DBU.[2]
Q4: Are there any concerns about side reactions involving the bromine atom on the thiophene ring?
A4: Under standard amidation conditions using common coupling reagents, the bromine atom at the 5-position is generally stable. However, if using palladium-based catalysts (which is not typical for this transformation but could be considered in specific contexts) or very strong bases and high temperatures, there could be a risk of side reactions such as cross-coupling or elimination. It is always advisable to use the mildest conditions that afford a good yield of the desired product.
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: One-Pot Amidation via Acyl Chloride Formation using Thionyl Chloride
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene), add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gently reflux until the conversion to the acyl chloride is complete (this can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester).
-
Cool the reaction mixture to 0 °C and add a solution of the amine (1.2 eq.) and a non-nucleophilic base like triethylamine or pyridine (2.2 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Perform an aqueous workup as described in the previous protocols.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Coupling Reagent | Additive | Base | Key Advantages | Common Side Products |
| HATU/HBTU | None | DIPEA, TEA | High efficiency, especially for challenging substrates.[2] | Guanidinylation of amine (if not pre-activated).[2] |
| EDC | HOBt, HOAt | DIPEA, TEA | Water-soluble urea byproduct, easy removal.[6] | N-acylurea (minimized with additives).[2] |
| DCC | HOBt, HOAt | DIPEA, TEA | Inexpensive. | Insoluble DCU byproduct, can be filtered. N-acylurea.[6] |
| SOCl₂ | Catalytic DMF | Pyridine, TEA | Forms highly reactive acyl chloride, effective for unreactive acids.[3][4] | Requires careful handling of corrosive reagent. |
Visualizing the Workflow
Caption: A generalized workflow for the amidation of this compound.
References
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(78), 74553–74560.
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- BenchChem. (2025). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016).
- Profeta, S. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 556-564.
- Mioc, A., et al. (2023).
- Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-13.
- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
- Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- Ismail, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- SciSpace. (n.d.).
- Kestell, T. J., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(30), 16186-16198.
- Bibi, S., et al. (2023). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.
- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
- Perrin, D. M. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Sabatini, M. (n.d.).
- Sun, X., Chen, J., & Ritter, T. (2018). Catalytic dehydrogenative decarboxyolefination of carboxylic acids.
- Ali, A., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19), 6529.
- UCL Discovery. (n.d.).
- RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions.
- J&K Scientific. (n.d.). This compound.
- Li, B., et al. (2023). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions.
- ResearchGate. (n.d.). Amidation of heterocyclic carboxylic acids with TMTD.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- Sigma-Aldrich. (n.d.). Thiophene-2-carboxylic acid (3-acetyl-phenyl)-amide.
- ResearchGate. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
- ResearchGate. (n.d.).
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Technical Support Center: Suzuki Coupling of Brominated Thiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of brominated thiophenes. Low yields in these reactions are a common challenge, often stemming from the unique electronic properties of the thiophene ring and its potential to interact with the palladium catalyst. This document offers field-proven insights and solutions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
Low product yield is the most frequently reported issue. The following table outlines common problems, their probable causes rooted in chemical principles, and actionable solutions to enhance your reaction's success.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Catalyst Inactivity/Decomposition: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by strongly coordinating to the metal center, blocking active sites.[1] Catalyst decomposition, often observed as the formation of palladium black, can also occur at elevated temperatures or with poor ligand stabilization.[2] 2. Inefficient Oxidative Addition: The C-Br bond on an electron-rich thiophene may be less reactive towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[3] | 1. Catalyst & Ligand Selection: • Use a robust pre-catalyst: Modern palladium pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the cross-coupling, minimizing catalyst decomposition time.[4] • Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can compensate for catalyst deactivation. • Ligand Choice: The ligand stabilizes the palladium catalyst.[5] Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[2][6] 2. Reaction Conditions: • Temperature: Gradually increase the reaction temperature, as this can facilitate oxidative addition. However, be mindful that higher temperatures can also accelerate side reactions.[4][6] |
| Significant Side Products | 1. Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, and is a major cause of reduced yields.[4][7] Thienylboronic acids are particularly susceptible to this side reaction, especially under strongly basic, aqueous conditions.[4] 2. Homocoupling: Dimerization of the boronic acid can occur, often promoted by the presence of oxygen or Pd(II) species.[8] 3. Dehalogenation: The bromothiophene starting material is converted to thiophene. This can be a significant issue in the presence of a proton source like water.[6][8][9] | 1. Mitigating Protodeboronation: • Use a milder base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as finely ground K₃PO₄ or K₂CO₃.[4][10] • Use stable boron reagents: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are more resistant to protodeboronation.[6][7][11] • Control water content: While some water is often necessary for the Suzuki cycle, excessive amounts can promote protodeboronation.[4][9] 2. Preventing Homocoupling: • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.[2][5] 3. Minimizing Dehalogenation: • Limit Water: Using minimal amounts of water is key to preventing dehalogenation.[9] |
| Reaction Stalls | 1. Poor Solubility: One or more of the reaction components (bromothiophene, boronic acid, base) may not be fully soluble in the chosen solvent system, leading to a stalled reaction.[6] 2. Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be active enough for the specific substrates under the applied conditions. | 1. Optimize Solvent System: • Solvent Choice: A mixture of an organic solvent and water is common.[5] Polar aprotic solvents like 1,4-dioxane, THF, or DMF are frequently used.[10][12] Toluene can also be effective.[5] Ensure the chosen solvent system fully dissolves all reactants at the reaction temperature. 2. Enhance Catalyst Activity: • Screen Ligands: Employ more electron-rich and bulky phosphine ligands to boost catalyst performance.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with bromothiophene so much less efficient than with bromobenzene?
A1: The sulfur atom in the thiophene ring is a key factor. It can act as a Lewis base and coordinate to the palladium catalyst, a phenomenon known as catalyst poisoning.[1] This interaction can block the active sites on the catalyst, preventing the substrates from reacting and thereby slowing down or halting the catalytic cycle.[1]
Q2: I observe the formation of thiophene as a major byproduct. What is causing this?
A2: The formation of thiophene from your bromothiophene starting material is due to a side reaction called dehalogenation.[6][8] This occurs when the bromine atom is replaced by a hydrogen atom. This process is often facilitated by the presence of a proton source, such as water, in the reaction mixture.[9] To minimize dehalogenation, it is crucial to carefully control the amount of water in the reaction.[9]
Q3: My boronic acid seems to be decomposing during the reaction. How can I prevent this?
A3: This is likely due to protodeboronation, a common side reaction where the carbon-boron bond is cleaved.[4][7] Thiophene boronic acids are particularly prone to this.[4] To mitigate this, you can:
-
Use a milder base: Strong bases accelerate protodeboronation.[4] Switching to K₃PO₄ or K₂CO₃ is often effective.[10]
-
Lower the reaction temperature: Elevated temperatures increase the rate of decomposition.[4]
-
Use a more stable boronic acid derivative: Pinacol esters or MIDA boronates are more robust and less prone to protodeboronation.[7][11]
Q4: Can the position of the bromine atom on the thiophene ring affect the reaction yield?
A4: Yes, the position of the bromine atom can influence reactivity. For instance, in some dibromothiophenes, the bromine at the 5-position can be more reactive than a bromine at another position due to electronic effects within the thiophene ring.[13]
Q5: Is it necessary to rigorously degas my reaction mixture?
A5: Absolutely. Oxygen can promote the oxidative homocoupling of your boronic acid, leading to the formation of undesired dimers and reducing the yield of your target product.[8] Additionally, oxygen can contribute to the deactivation of the Pd(0) catalyst. Therefore, thoroughly degassing your solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical.[5][6]
Visualizing the Process: Reaction and Workflow
To better understand the underlying chemistry and the decision-making process in troubleshooting, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for addressing low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a bromothiophene. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Conditions for Suzuki Coupling
This protocol is a robust starting point for coupling bromothiophenes with arylboronic acids.
Materials:
-
Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)[3]
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the bromothiophene, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.[3][5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to confirm the consumption of the starting material.[5]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][5]
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol employs a more active catalyst system suitable for less reactive substrates or to overcome catalyst inhibition.
Materials:
-
Bromothiophene (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) (or a suitable Buchwald pre-catalyst)
-
Finely ground K₃PO₄ (3.0 equiv)[4]
-
Toluene/Water (10:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the bromothiophene, arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried reaction vessel.
-
Solvent Addition: Add the thoroughly degassed toluene and water mixture.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C.[5] The use of a highly active catalyst often allows for lower temperatures and shorter reaction times.
-
Monitoring: Monitor the reaction closely by LC-MS, checking for both product formation and potential decomposition of starting materials.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
References
- A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem.
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem.
- Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene - Benchchem.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene - Benchchem.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds - Benchchem.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate.
- Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate.
- Protodeboronation - Wikipedia.
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... - ResearchGate.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Suzuki Coupling Mechanism - YouTube.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- How to remove excess of thiophene boronic acid from reaction mixture? - ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Suzuki Coupling - Organic Chemistry Portal.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Oiling Out" During Product Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for crystallization processes. As a Senior Application Scientist, I understand that "oiling out" or liquid-liquid phase separation (LLPS) during recrystallization is a frequent and frustrating challenge in the laboratory and in scale-up operations.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to diagnose, prevent, and resolve oiling out events, ensuring the integrity of your crystalline product.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out"?
"Oiling out" is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) rather than as solid crystals.[1] This occurs when the solute-enriched phase separates from the solute-lean solvent phase.[4] This oily phase is a liquid form of your compound, often containing trapped impurities and solvent.[5][6]
Q2: Why is oiling out a problem for my crystallization?
Oiling out can significantly compromise your product's quality and the efficiency of your process for several reasons:
-
Low Purity: The oily droplets can act as a good solvent for impurities, which then get trapped when the oil eventually solidifies.[7][8] This bypasses the impurity rejection that is a primary goal of recrystallization.[7][8]
-
Poor Yield: The resulting product is often a sticky, amorphous, or gum-like solid that is difficult to handle, filter, and dry, leading to yield losses.[7][8]
-
Scale-Up Challenges: Processes that exhibit oiling out are often difficult to control and scale up because the formation and size of the oil droplets are highly dependent on mixing and vessel geometry.[7][8]
-
Inconsistent Product Quality: The spontaneous solidification of the oil can lead to agglomeration and an undesirable impurity profile in the final product.[7][8]
Q3: What are the primary causes of oiling out?
Several factors can contribute to oiling out, often in combination:
-
High Supersaturation: Creating supersaturation too quickly, for example, through rapid cooling or fast anti-solvent addition, is a major driver.[7][8][9]
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of your compound.[6][10] If the solution temperature is above this depressed melting point when the compound begins to separate, it will do so as a liquid.[5][6]
-
Inappropriate Solvent Choice: The solvent system may not be ideal for the compound, leading to poor solute-solvent interactions.[1][5][11] This is more likely when using mixed solvent systems with very different polarities.[2]
-
Kinetically Hindered Nucleation: The integration of solute molecules into a crystal lattice can be slow, favoring the formation of a disordered liquid phase.[7][8]
Q4: Can I salvage my experiment if oiling out has already occurred?
In many cases, yes. The most common immediate remedy is to:
-
Reheat the solution: Gently warm the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of the "good" or primary solvent to decrease the supersaturation level.[1][6][10]
-
Attempt a slower, more controlled recrystallization: Allow the solution to cool much more slowly to favor the formation of crystals over oil.[5][12]
In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to resolving oiling out issues.
Problem 1: My product oiled out upon cooling.
Initial Diagnosis:
-
Question: Was the cooling rate rapid?
-
Probable Cause: High supersaturation was generated too quickly, exceeding the metastable zone width and favoring liquid-liquid phase separation over nucleation and crystal growth.[7][8][13]
-
Solution:
-
Reheat to redissolve the oil.
-
Add a small amount of additional solvent (10-20% more) to ensure the compound stays in solution longer during cooling.[6]
-
Cool the solution very slowly. Insulate the flask or use a programmable cooling bath. A slower cooling rate allows the system to remain in the metastable zone longer, promoting controlled crystal growth.[9][12][14]
-
-
-
Question: Is your compound known to have a low melting point, or is the crude material highly impure?
-
Probable Cause: The melting point of the impure solid is lower than the temperature at which it is coming out of solution (melting point depression).[6][10]
-
Solution:
-
Change the solvent system: Select a solvent with a lower boiling point.[1]
-
Remove impurities: If colored impurities are present, consider an activated charcoal treatment.[6][12] For other impurities, a preliminary purification step like column chromatography might be necessary.
-
Use more solvent: Dissolving the compound in a larger volume of solvent will lower the saturation temperature, potentially to below the melting point of the impure compound.[6]
-
-
Troubleshooting Workflow: Oiling Out on Cooling
Caption: Decision tree for troubleshooting oiling out during cooling.
Problem 2: My product oils out, but even with slow cooling, it persists.
Advanced Diagnosis & Solutions:
-
Question: Have you tried seeding the solution?
-
Probable Cause: Spontaneous nucleation is kinetically hindered. The energy barrier for forming a new crystal is higher than for forming a liquid droplet.
-
Solution: Implement a Seeding Strategy. Seeding provides a template for crystal growth, bypassing the difficult primary nucleation step and allowing crystallization to occur at a lower level of supersaturation.[9][15]
-
Experimental Protocol: Seeding to Prevent Oiling Out
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a temperature where it is slightly supersaturated (within the metastable zone).[9]
-
Add a small amount (0.1-2% by weight) of finely ground, pure seed crystals.[9]
-
Continue to cool the solution slowly, allowing the seed crystals to grow.
-
-
-
-
Question: Is your solvent system appropriate for your compound?
-
Probable Cause: Poor solute-solvent interaction. The solvent may be too non-polar or too different in nature from your compound, leading to immiscibility.[5][11]
-
Solution: Re-evaluate and Screen Solvents.
-
Solvent Screening Protocol:
-
In small vials, test the solubility of your compound in a range of solvents with varying polarities at room temperature and at their boiling points.
-
An ideal single solvent will show high solubility at high temperatures and low solubility at low temperatures.[16]
-
If a single solvent is not suitable, explore mixed solvent systems (co-solvents or anti-solvents).[5][17]
-
-
Using a Co-solvent: If a non-polar solvent is causing oiling out, adding a small amount of a more polar co-solvent can sometimes stabilize the system.[9]
-
Anti-Solvent Addition: If using an anti-solvent, add it very slowly to the solution of your compound in the "good" solvent, preferably at a slightly elevated temperature, to avoid creating localized areas of high supersaturation.[9]
-
-
Data Presentation: Solvent Selection Guide
| Solvent Property | Implication for Preventing Oiling Out | Example Solvents |
| Polarity | Should be matched to the polarity of the solute to ensure good interaction.[11] | Polar Protic: Water, Ethanol, Methanol.[1] Polar Aprotic: Acetone, Ethyl Acetate. Non-polar: Hexane, Toluene. |
| Boiling Point | A solvent with a boiling point well above the compound's melting point increases the risk of oiling out.[5][10] | Lower boiling point solvents are generally preferred for low-melting solids. |
| Hydrogen Bonding | Solvents capable of hydrogen bonding with the solute can help stabilize the transition to a crystalline state. | Alcohols, Water. |
Problem 3: I'm using an anti-solvent, and oiling out occurs upon addition.
Diagnosis & Solutions:
-
Question: How quickly are you adding the anti-solvent?
-
Probable Cause: Rapid addition of the anti-solvent creates localized, extremely high supersaturation, forcing the compound out of solution as an oil before it can nucleate.
-
Solution:
-
Slow down the addition rate significantly. Use a syringe pump for controlled, dropwise addition.
-
Increase the stirring rate to ensure rapid dispersion of the anti-solvent and prevent localized concentration gradients.
-
Add the anti-solvent at a slightly elevated temperature, then cool the entire mixture slowly.[9]
-
Reverse the addition: Try adding the solution of your compound to the anti-solvent, especially if seeding into the anti-solvent is possible.[4]
-
-
Experimental Workflow: Anti-Solvent Addition
Caption: Comparison of standard vs. optimized anti-solvent addition.
Summary of Key Strategies to Prevent Oiling Out
| Strategy | Mechanistic Rationale |
| Control Supersaturation | Prevents the system from entering a state where liquid-liquid phase separation is kinetically or thermodynamically favored over crystallization.[4][7][8] |
| Slow Cooling/Anti-Solvent Addition | Allows time for solute molecules to orient and integrate into a crystal lattice rather than aggregating into a disordered liquid.[9][12] |
| Seeding | Provides a low-energy pathway for crystallization by eliminating the need for primary nucleation, allowing growth to occur at lower supersaturation.[9][18] |
| Rational Solvent Selection | Ensures favorable solute-solvent interactions that stabilize the dissolved state until controlled crystallization is induced.[5][11] |
| Impurity Removal | Increases the melting point of the solid and removes species that might interfere with crystal lattice formation.[6][12][19] |
By systematically addressing these factors, researchers can effectively troubleshoot and prevent oiling out, leading to higher purity products and more robust, scalable crystallization processes.
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Creative Biostructure. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development.
- ACS Publications. (2020, February 19). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development.
- ACS Publications. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development.
- Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization.
- CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Gauth. (n.d.). Why might oiling out occur during a recrystallization process?.
- Reddit. (2011, October 5). What can cause "oiling out"?. r/chemistry.
- LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization.
- ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of Cincinnati. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation.
- ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- ResearchGate. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation.
- ACS Publications. (2021, February 24). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design.
- ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process.
- ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development.
- California State University, Stanislaus. (n.d.). Recrystallization.
- ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes.
- University of California, Irvine. (n.d.). Recrystallization.
- ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.
- Chemjobber. (2012, March 14). Process Wednesday: Oiling out.
- University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
Sources
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- 2. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
- 12. brainly.com [brainly.com]
- 13. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
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- 16. people.chem.umass.edu [people.chem.umass.edu]
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- 18. catsci.com [catsci.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Eluent Modification for Polar Thiophene Separation
Welcome to the technical support center for advanced chromatographic separation of polar thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation for this unique class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and develop robust analytical methods.
The inherent polarity of many thiophene derivatives, especially those with functional groups like hydroxyls, carboxyls, or amines, presents a significant challenge in traditional reversed-phase liquid chromatography (RP-LC). Common issues include poor retention, inadequate peak shape, and insufficient resolution. This guide provides a series of troubleshooting steps and frequently asked questions focused on strategic eluent modification to overcome these obstacles.
Troubleshooting Guide: Common Separation Problems & Solutions
This section addresses the most frequent issues encountered during the analysis of polar thiophenes, presented in a practical question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My polar thiophene peaks, particularly those with basic amine groups, are showing significant tailing on a C18 column. What are the likely causes and how can I fix this by modifying the eluent?
Answer: Peak tailing for polar, basic compounds is a classic problem in reversed-phase HPLC.[1][2][3] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
-
Causality: Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface. A protonated basic thiophene can interact strongly with an ionized, negatively charged silanol group (Si-O⁻). This strong, non-specific binding leads to a portion of the analyte molecules being retained longer than the main peak, resulting in tailing.[1]
Solutions via Eluent Modification:
-
pH Adjustment to Suppress Silanol Ionization: The most direct approach is to control the mobile phase pH. By lowering the pH, you can suppress the ionization of the silanol groups, minimizing their ability to interact with your basic analyte.
-
Mechanism: At a low pH (typically between 2 and 4), the silanol groups are protonated (Si-OH), making them neutral and far less interactive with positively charged basic analytes.[4] While your basic thiophene will be fully protonated and positively charged, eliminating the strong ionic secondary interaction is often the key to restoring peak symmetry.
-
Caveat: Ensure your column is stable at the chosen pH. Most modern silica columns are robust down to pH 2, but operating outside the manufacturer's recommended range can irreversibly damage the stationary phase.[5]
-
-
Using a Competitive Base Additive: An alternative to pH adjustment is to add a small amount of a "sacrificial" or competitive base to the mobile phase.
-
Mechanism: A small, basic additive like Triethylamine (TEA) will preferentially interact with the active silanol sites, effectively shielding them from your thiophene analyte. This allows the primary reversed-phase separation mechanism to dominate, leading to improved peak shape.
-
Typical Concentration: Start with a low concentration, such as 0.1% (v/v) TEA in your mobile phase, and optimize as needed.
-
Workflow for Troubleshooting Peak Tailing
Sources
Technical Support Center: Purification of Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical step of isolating a desired product from unreacted starting materials. The following content provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to empower you to make informed decisions and execute effective purification strategies.
Introduction: The Rationale Behind Purification
The success of any chemical synthesis is ultimately measured by the purity of the final compound. Unreacted starting materials can interfere with subsequent reaction steps, complicate product characterization, and, in the context of drug development, pose significant safety risks. The choice of a purification strategy is therefore not a trivial step but a critical decision that hinges on the distinct physicochemical properties of the components in your reaction mixture. This guide will explore the most common and effective techniques to achieve high levels of purity.
Section 1: Foundational Purification Techniques
The selection of an appropriate purification method is dictated by the differences in physical and chemical properties between your product and the unreacted starting materials. Key properties to consider include polarity, solubility, volatility, and thermal stability.
Liquid-Liquid Extraction: Exploiting Differential Solubility
Liquid-liquid extraction is a workhorse technique that separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of solvent is critical and should be based on the principle of "like dissolves like."
When to Use Extraction:
-
When the product and starting material have significantly different polarities.
-
For the initial work-up of a reaction mixture to remove water-soluble or water-insoluble impurities.
-
When one component is ionizable (acidic or basic) and the other is not.
Troubleshooting Common Extraction Issues:
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Allow the mixture to stand. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Filter the mixture through a pad of Celite. |
| Poor Separation | Solvents are partially miscible. | Choose a more nonpolar organic solvent (e.g., switch from ethyl acetate to dichloromethane). |
| Product in Wrong Layer | Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous layer to ensure the desired compound is in its neutral, more organic-soluble form. |
Experimental Protocol: Acid-Base Extraction
This protocol is effective for separating a neutral organic product from an acidic starting material.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the deprotonated, water-soluble salt of the acidic starting material.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Logical Flow of an Acid-Base Extraction
Caption: Workflow for separating a neutral product from an acidic starting material.
Column Chromatography: Separation by Adsorption
Column chromatography is a powerful and versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the stationary phase.
Choosing the Right Solvent System (Eluent):
The key to a successful separation is selecting an appropriate eluent system. This is often determined by thin-layer chromatography (TLC). The ideal solvent system will result in a good separation of spots on the TLC plate, with the product having an Rf value between 0.25 and 0.35.
Troubleshooting Common Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity using TLC. A gradient elution (gradually increasing polarity) may be necessary. |
| Cracked Column Bed | Running the column dry. | Ensure the top of the stationary phase is always covered with eluent. |
| Streaking of Bands | Overloading the column; compound is sparingly soluble in the eluent. | Use less sample. Choose a solvent system in which the compound is more soluble. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a faster rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Chromatography Method Selection
Caption: Decision-making process for selecting a chromatographic method.
Distillation: Leveraging Differences in Boiling Points
Distillation is an effective method for purifying liquids with different boiling points. Simple distillation is suitable when the boiling points of the components differ by more than 25 °C. For compounds with closer boiling points, fractional distillation is required.
When to Use Distillation:
-
When both the product and starting material are liquids.
-
When there is a significant difference in the boiling points of the components.
-
For removing a volatile solvent from a non-volatile product.
Troubleshooting Common Distillation Issues:
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling. | Add boiling chips or use a magnetic stirrer. |
| No Condensation | Insufficient cooling of the condenser. | Ensure a steady flow of cold water through the condenser jacket. |
| Poor Separation | Boiling points are too close for simple distillation. | Use a fractionating column packed with glass beads or Raschig rings. |
Crystallization and Precipitation: Exploiting Differential Solubility
Crystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly, causing the pure compound to form crystals while the impurities remain in the solution. Precipitation is a related technique where a substance is caused to come out of solution as a solid.
Choosing a Crystallization Solvent:
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable.
Troubleshooting Common Crystallization Issues:
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Cool the solution in an ice bath. |
| Oiling Out | Compound is melting before dissolving. | Use a larger volume of solvent. Add a co-solvent to decrease the polarity of the crystallization medium. |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My product and starting material have very similar polarities. How can I separate them?
A1: This is a common and challenging scenario. If the polarity difference is too small for effective separation by standard column chromatography, consider using High-Performance Liquid Chromatography (HPLC), which offers much higher resolution. Alternatively, you might explore derivatization of either the product or the starting material to alter its polarity significantly, allowing for an easier separation. After separation, the derivatizing group can be removed.
Q2: How do I know which purification technique is best for my specific reaction?
A2: The choice depends on the properties of your compounds. A good starting point is to analyze the structures of your product and starting materials.
-
Different functional groups? Consider acid-base extraction if one is acidic/basic and the other is neutral.
-
Different boiling points? Distillation is a good option for liquids.
-
Both are solids with different solubilities? Crystallization is likely the best approach.
-
Similar properties? Column chromatography is the most versatile technique.
Q3: I performed a column and my product came out with the starting material. What went wrong?
A3: This indicates that the chosen eluent system did not provide adequate separation. Before running a column, it is crucial to optimize the solvent system using TLC. You are looking for a solvent mixture that gives a clear separation between the spot for your product and the spot for the starting material. If the spots are too close together on the TLC plate, they will co-elute from the column. Try a less polar solvent system.
Q4: Can I use multiple purification techniques?
A4: Absolutely. It is often necessary to use a combination of techniques to achieve the desired purity. For example, you might perform an initial extraction to remove the bulk of the impurities, followed by column chromatography for fine purification, and finally, a crystallization step to obtain a highly pure, crystalline solid.
References
- LibreTexts. (2023). 4.3: Overview of Extraction. Chemistry LibreTexts. [Link]
- BYU-I. (n.d.). Column Chromatography. Brigham Young University - Idaho. [Link]
- LibreTexts. (2023). 5.
- JoVE. (n.d.). Liquid-Liquid Extraction. [Link]
- LibreTexts. (2023). 3.
Navigating Regioselectivity in Bromination: A Technical Support Guide
Welcome to the Technical Support Center for Managing Reaction Temperature in Regioselective Bromination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on controlling the outcome of your bromination reactions. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, offering explanations grounded in reaction kinetics and thermodynamics, along with actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Bromination - Obtaining a Mixture of Isomers.
Question: I'm attempting to brominate an activated aromatic ring and I'm getting a mixture of ortho and para isomers, with a significant amount of the undesired ortho product. How can I improve the para-selectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution. The formation of both ortho and para isomers is common because both positions are activated by electron-donating groups.[1][2][3] However, you can significantly favor the para product by carefully controlling the reaction temperature.
Causality & Solution:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction is under kinetic control, meaning the product distribution is determined by the rates of the competing pathways. The transition state leading to the ortho product often has a slightly lower activation energy, but collisions are more frequent at this position. Higher temperatures provide enough energy to overcome the activation barriers for both ortho and para attack, leading to a mixture of products.[4][5][6]
-
Lowering the Temperature for Thermodynamic Control: By significantly lowering the reaction temperature, you shift the reaction towards thermodynamic control.[5][6][7] The para isomer is generally the more thermodynamically stable product due to reduced steric hindrance. At lower temperatures, only the most favorable, lowest-energy pathway is effectively traversed.
Practical Steps:
-
Cool the Reaction Mixture: Perform the reaction at the lowest effective temperature. For many electrophilic aromatic brominations, this can be as low as -30°C to -78°C.[4][8] For example, the bromination of catechol with N-bromosuccinimide (NBS) and fluoroboric acid at -30°C yields 100% of the 4-bromo product.[4][8]
-
Slow Reagent Addition: Add the brominating agent slowly to the cooled solution of your substrate. This helps to maintain a consistent low temperature and prevent localized heating from the exothermic reaction.[9]
-
Solvent Screening: The polarity of the solvent can influence regioselectivity. It is advisable to screen a variety of solvents to find the optimal conditions for your specific substrate.[8][10]
| Substrate Example | Brominating Agent | Temperature | Outcome |
| Catechol | NBS/HBF₄ | -30°C | 100% para-bromination[4][8] |
| Substituted Phenol | Tetraalkylammonium tribromides | Room Temperature | Highly para-selective[4] |
| Toluene Derivative | Br₂/Zeolite Catalyst | Varies | High para-selectivity[4] |
Key Takeaway: For enhanced para-selectivity in electrophilic aromatic bromination, lower reaction temperatures are your most powerful tool.
Issue 2: Lack of Selectivity in Free-Radical Bromination (Allylic/Benzylic Positions).
Question: My free-radical bromination of a complex molecule with multiple potential sites is giving me a mixture of products. How can I improve selectivity for the desired tertiary or benzylic position?
Answer: The high regioselectivity of free-radical bromination is a key advantage over chlorination, but it is still highly dependent on temperature.
Causality & Solution:
-
Hammond's Postulate and Transition State: The hydrogen abstraction step in free-radical bromination is endothermic. According to Hammond's postulate, this means the transition state more closely resembles the alkyl radical product.[8] The stability of the resulting radical (tertiary > secondary > primary; benzylic/allylic > alkyl) has a significant influence on the activation energy, leading to greater selectivity.[8][11]
-
Temperature's Impact on Selectivity: While higher temperatures increase the reaction rate, they also decrease selectivity.[12] At elevated temperatures, there is sufficient energy to overcome the activation barriers for abstraction of less-favored secondary or primary hydrogens, leading to a product mixture.
Practical Steps:
-
Optimize Temperature: For many N-bromosuccinimide (NBS) brominations, starting at room temperature or slightly elevated temperatures is a good approach.[9] For highly reactive substrates, lowering the temperature to 0°C can improve selectivity.[9]
-
Gradual Temperature Increase for Low Conversion: If you are experiencing low conversion, the reaction temperature may be too low. In such cases, gradually increase the temperature in 10°C increments and monitor the reaction closely by TLC or GC-MS to avoid over-bromination.[9]
-
Initiation Method: For benzylic brominations, photochemical initiation with a simple household compact fluorescent lamp can be effective at milder temperatures (e.g., 20°C to 40°C), which can improve selectivity compared to thermal initiation at higher reflux temperatures.[13]
Experimental Workflow: Temperature Optimization for Benzylic Bromination
Caption: Workflow for optimizing temperature in benzylic bromination.
Issue 3: Runaway Reaction and Side Product Formation.
Question: My bromination reaction is highly exothermic, and I'm having trouble controlling the temperature, leading to the formation of multiple byproducts. What can I do?
Answer: Many bromination reactions are exothermic, and uncontrolled heat generation can lead to a loss of selectivity and the formation of decomposition products.[8] Effective temperature control is critical for a successful and safe reaction.
Causality & Solution:
-
Exothermic Nature: The formation of C-Br and H-Br bonds releases a significant amount of energy. If this heat is not dissipated effectively, the reaction temperature can rise rapidly, leading to a runaway reaction.
-
Heat Management Strategies: The key is to control the rate of heat generation and ensure efficient heat removal.
Practical Steps:
-
Slow Addition of Reagents: Add the brominating agent (e.g., NBS or a solution of Br₂) portion-wise or via a dropping funnel to control the rate of the reaction and subsequent heat generation.[9]
-
Efficient Cooling: Utilize an ice bath, a dry ice/acetone bath, or a cryostat to maintain a constant, low temperature.[9]
-
Vigorous Stirring: Ensure efficient agitation to promote even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.[9]
-
Solvent Choice: Select a solvent with a suitable boiling point that can help dissipate heat through reflux.[9]
-
Continuous Flow Chemistry: For highly exothermic reactions, a continuous flow reactor can offer superior temperature control due to the high surface-area-to-volume ratio, allowing for rapid heat exchange.[13][14]
Frequently Asked Questions (FAQs)
Q1: Why is N-bromosuccinimide (NBS) often preferred over liquid bromine (Br₂)?
A1: NBS is a solid, making it significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[8][15] For allylic and benzylic brominations, NBS is particularly advantageous because it provides a low, steady concentration of Br₂ through its reaction with the HBr byproduct, which minimizes competing electrophilic addition to double bonds.[15][16][17]
Q2: How does solvent choice impact the regioselectivity of bromination?
A2: The polarity of the solvent can have a significant effect on regioselectivity, particularly in electrophilic aromatic bromination.[8][10] For instance, in the NBS bromination of some substituted anilines, the solvent polarity can dramatically alter the ratio of ortho and para isomers.[10] In the α-bromination of acetophenones using NBS with microwave irradiation, dichloromethane was found to be the optimal solvent for achieving high selectivity for the monobrominated product.[18][19] It is always recommended to perform a solvent screen for your specific substrate and reaction conditions.
Q3: Can I use temperature to control for monobromination vs. di- or polybromination?
A3: Yes, temperature is a key factor. Higher reaction temperatures often decrease the selectivity for monobromination and favor the formation of di- and polybrominated products.[9] Lowering the reaction temperature can significantly improve selectivity for the desired monobrominated compound.[9] For example, in a continuous flow benzylic bromination, increasing the temperature from 40°C to 60°C led to a notable decrease in selectivity for the monobrominated product.[13]
Q4: What is the mechanistic basis for the high regioselectivity of free-radical bromination compared to chlorination?
A4: The higher regioselectivity of free-radical bromination is explained by Hammond's postulate. The hydrogen abstraction step in bromination is endothermic, resulting in a "late" transition state that closely resembles the alkyl radical product.[8][20] This means that the stability of the resulting radical (tertiary > secondary > primary) has a more pronounced effect on the activation energy, leading to greater selectivity. In contrast, the hydrogen abstraction in chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate.[8][20]
Q5: Are there alternatives to thermal or chemical initiation for radical brominations?
A5: Yes, photochemical initiation is a powerful alternative, especially for benzylic brominations.[13] Using a light source, such as a household compact fluorescent lamp, can initiate the radical chain reaction under milder temperature conditions.[13] This can be particularly useful for improving selectivity and for substrates that are sensitive to higher temperatures.
Experimental Protocols
Protocol 1: Regiospecific para-Bromination of Catechol
This protocol is adapted from a method demonstrating excellent regioselectivity through temperature control.[4][8]
Materials:
-
Catechol
-
N-bromosuccinimide (NBS)
-
Fluoroboric acid (HBF₄)
-
Acetonitrile
-
Round-bottom flask with magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve catechol in acetonitrile in the round-bottom flask.
-
Cool the solution to -30°C using the cooling bath.
-
Slowly add N-bromosuccinimide and a catalytic amount of fluoroboric acid to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to yield 4-bromobenzene-1,2-diol.[4][8]
Protocol 2: Selective Benzylic Bromination of a Toluene Derivative
This protocol provides a general procedure for selective benzylic bromination using NBS.
Materials:
-
Substituted toluene
-
N-bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Dry, non-protic solvent (e.g., carbon tetrachloride or acetonitrile)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller or UV lamp for photochemical initiation
Procedure:
-
Ensure all glassware is dry.
-
Dissolve the toluene derivative in the chosen solvent in the flask.
-
Add NBS and the radical initiator.
-
If using thermal initiation, bring the reaction mixture to the desired temperature (e.g., reflux) using the heating mantle.[21] If using photochemical initiation, irradiate the flask with a UV lamp at a controlled, lower temperature.[13][22]
-
Stir the mixture vigorously.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the organic layer.
-
Purify the product by distillation or chromatography.
Decision Tree for Bromination Strategy
Caption: Decision tree for selecting temperature conditions in bromination.
References
- BenchChem. (n.d.). Temperature control strategies for regioselective bromination.
- BenchChem. (n.d.). Managing reaction temperature for selective benzylic bromination.
- Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3400-3428. [Link]
- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12133–12139. [Link]
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
- Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. University of California, Riverside.
- Gemoets, H. P. L., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 189-193. [Link]
- BenchChem. (n.d.). Effect of temperature on the selectivity of α-bromination of acetophenones.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- da Silva, F. K., et al. (2015). Effect of solvent and temperature on the α-bromination of acetophenone with NBS under microwave irradiation.
- Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- StackExchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Ortho/para director.
- LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Illustrated Glossary of Organic Chemistry - Ortho/para director [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.ucr.edu [chemistry.ucr.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Bromination - Common Conditions [commonorganicchemistry.com]
- 22. orgosolver.com [orgosolver.com]
Technical Support Center: Bromination of Thiophene-3-carboxylic Acid
Welcome to the Technical Support Center for the bromination of thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Nuances of Brominating Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid presents a unique challenge in electrophilic aromatic substitution. The thiophene ring is inherently electron-rich and highly activated towards electrophiles, while the carboxylic acid at the 3-position is an electron-withdrawing group. This dichotomy governs the regioselectivity and reactivity of bromination reactions. The sulfur heteroatom strongly directs electrophilic attack to the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C4). The deactivating effect of the carboxylic acid group modulates this inherent reactivity.
This guide will explore the use of common and alternative brominating agents, address potential side reactions like over-bromination and decarboxylation, and provide robust protocols to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the monobromination of thiophene-3-carboxylic acid?
The major monobrominated product is typically 5-bromo-thiophene-3-carboxylic acid . The sulfur atom activates the C2 and C5 positions for electrophilic attack. With the C3 position occupied, the C2 and C5 positions are electronically favored. Steric hindrance from the adjacent carboxylic acid group at C3 can slightly disfavor the C2 position, leading to a preference for substitution at C5.
Q2: Which is a better brominating agent: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both are effective, but the choice depends on the desired selectivity and safety considerations.
-
Elemental Bromine (Br₂): Often used in solvents like acetic acid, it is a powerful brominating agent.[1][2] While effective, it can be less selective and may lead to over-bromination if not carefully controlled.[1] It is also highly corrosive and requires specialized handling.
-
N-Bromosuccinimide (NBS): Generally considered a milder and safer alternative to liquid bromine.[1] It is a solid, making it easier to handle, and often provides higher regioselectivity, especially for monobromination.[1][3] Common solvents for NBS bromination include chloroform, acetonitrile, and acetic acid.[1]
Q3: Is it possible to achieve dibromination to synthesize 2,5-dibromo-3-thiophenecarboxylic acid?
Yes, dibromination at the 2 and 5 positions is readily achievable. This typically requires using at least two equivalents of the brominating agent.[4] For instance, reacting thiophene-3-carboxylic acid with an excess of NBS can yield 2,5-dibromo-3-thiophenecarboxylic acid.[4]
Q4: What are some less common but effective alternative brominating agents?
Beyond Br₂ and NBS, other reagents can be employed, often for specific applications or improved selectivity:
-
Bromine in the presence of a catalyst: Using catalysts can enhance the reactivity of bromine.
-
Photocatalytic Bromination: Systems like Acr⁺–Mes with aqueous HBr under visible light offer a greener alternative to toxic bromine sources.[5]
-
Electrochemical Bromination: This method can generate the brominating species in situ from salts like ammonium bromide, offering a high degree of control.[5]
-
Lithiation followed by Bromination: For highly specific regioselectivity, the thiophene ring can be lithiated at a targeted position using a strong base like n-butyllithium (n-BuLi), followed by quenching with a bromine source like carbon tetrabromide (CBr₄).[2]
Q5: Is decarboxylation a significant side reaction?
Decarboxylation, the loss of the CO₂ group, is not typically a major issue during monobromination under mild conditions.[1] However, the risk increases under harsh conditions, such as:
-
High reaction temperatures.[1]
-
Prolonged reaction times.[1]
-
The presence of multiple electron-withdrawing bromine atoms on the ring, which can destabilize the carboxylate intermediate.[1]
If decarboxylation is a concern, especially during polybromination, consider protecting the carboxylic acid as an ester, performing the bromination, and then hydrolyzing the ester back to the acid under mild conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Monobrominated Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.[1] |
| Over-bromination: Formation of dibromo- or polybrominated products. | Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.[1] Add the brominating agent portion-wise or as a dilute solution.[1] Conduct the reaction at a lower temperature to enhance selectivity.[1] | |
| Degradation: Harsh reaction conditions leading to decomposition. | Use a milder brominating agent like NBS instead of elemental bromine.[1] Avoid excessively high temperatures and prolonged reaction times.[1] | |
| Formation of Multiple Products (Low Regioselectivity) | Reaction Conditions: Certain solvents or temperatures may favor the formation of other isomers. | For NBS brominations, solvents like chloroform or acetonitrile are often used.[1] For Br₂, acetic acid is common.[1] Screening different solvents can optimize regioselectivity. |
| Kinetic vs. Thermodynamic Control: The reaction may be under thermodynamic control, leading to a mixture of isomers. | Running the reaction at lower temperatures (e.g., 0 °C) generally favors the kinetically controlled product, which is often the more desired isomer. | |
| Evidence of Decarboxylation | Harsh Conditions: High temperatures or extended reaction times. | Maintain a controlled, lower reaction temperature. Minimize the reaction time once the starting material is consumed and work up the reaction promptly.[1] |
| Product Instability: Polybrominated products can be prone to decarboxylation. | If polybromination is the goal, consider converting the carboxylic acid to an ester before bromination, then hydrolyzing under mild conditions.[1] | |
| Reaction Fails to Initiate | Inactive Reagents: The brominating agent may have degraded. | Use a fresh bottle of NBS or purify the existing stock. Ensure Br₂ is of appropriate quality. |
| Insufficient Activation: The reaction conditions may not be sufficient to initiate electrophilic substitution. | For unreactive substrates, a stronger brominating system or the addition of a Lewis acid catalyst might be necessary. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 5-bromo-3-thiophenecarboxylic acid using NBS
This protocol prioritizes safety and selectivity by using N-Bromosuccinimide.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-bromo-3-thiophenecarboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thiophene-3-carboxylic acid (1.0 eq.) in acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,5-dibromo-3-thiophenecarboxylic acid using Br₂
This protocol is a more classical approach for achieving dibromination.
Workflow Diagram:
Caption: Workflow for the synthesis of 2,5-dibromo-3-thiophenecarboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add elemental bromine (2.2 eq.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice water. The product may precipitate.
-
Isolation: Filter the solid product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture).
Mechanistic Insights
The bromination of thiophene-3-carboxylic acid proceeds via a classical electrophilic aromatic substitution mechanism.
Mechanism Diagram:
Caption: General mechanism for the electrophilic bromination of thiophene.
The key steps involve:
-
Generation of the Electrophile: The brominating agent (NBS or Br₂) generates an electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
-
Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the thiophene ring and yielding the brominated product.
Computational studies, such as those using Density Functional Theory (DFT), have further elucidated the favorability of pathways involving the formation of a bromonium ion for the bromination of thiophenes with NBS.[6][7]
References
- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry. [Link]
- A novel method for the bromination of thiophenes.
- Method for Controlling Bromination of Thiophene Derivatives.
- A method of controlling the bromination of thiophene derivatives.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
- Thiophene: Bromin
- Mechanisms of bromination between thiophenes and NBS: A DFT investig
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
- Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with...
- 3-bromothiophene. Organic Syntheses Procedure. [Link]
- DOI: 10.1039/C7TC02652A. The Royal Society of Chemistry. [Link]
- Help with MonoBromination of 3-Thiophenecarboxylic acid. Reddit. [Link]
- Chapter 9, thiophene. University of Glasgow. [Link]
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- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 5-Bromothiophene-3-carboxylic Acid by High-Performance Liquid Chromatography
This guide provides a detailed, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 5-Bromothiophene-3-carboxylic acid. As a critical building block in medicinal chemistry and materials science, ensuring the purity of this compound is paramount for the integrity of downstream applications, from drug development to the synthesis of conductive polymers.[1] This document explores two distinct reversed-phase HPLC (RP-HPLC) approaches, detailing the scientific rationale behind method selection and providing actionable protocols for immediate implementation in a research or quality control setting.
Foundational Principles: Chromatographic Behavior of an Acidic Thiophene Derivative
This compound (MW: 207.05 g/mol ) is a polar, acidic, aromatic compound.[2] Its chromatographic behavior in a reversed-phase system is governed primarily by its polarity and its state of ionization, which is dictated by the mobile phase pH relative to the compound's dissociation constant (pKa).
The Critical Role of Mobile Phase pH: In reversed-phase chromatography, analyte retention is driven by hydrophobic interactions with the nonpolar stationary phase. The carboxylic acid moiety of our target compound is ionizable.
-
At a pH above its pKa , the carboxylic acid group will be deprotonated (ionized), forming a negatively charged carboxylate. This ionized form is highly polar and will have minimal interaction with the C18 stationary phase, leading to poor retention and early elution, often near the solvent front.
-
At a pH below its pKa , the carboxylic acid remains in its neutral, protonated form. This significantly reduces the molecule's overall polarity, promoting stronger interaction with the stationary phase and resulting in good retention and peak shape.[3]
A cardinal rule in the HPLC analysis of acidic compounds is to maintain the mobile phase pH at least 2 units below the analyte's pKa to ensure complete protonation and achieve reproducible results.[4] This is typically accomplished by acidifying the aqueous component of the mobile phase with agents like phosphoric acid, formic acid, or trifluoroacetic acid (TFA).
Comparative HPLC Methodologies
The choice of stationary phase can offer unique selectivities, which is particularly useful for resolving closely related impurities. Here, we compare a conventional C18 column with a modern mixed-mode stationary phase designed to enhance the retention of polar acidic compounds.
Method A: The Industry Standard - C18 Reversed-Phase Chromatography
This approach utilizes a traditional C18 (octadecylsilane) stationary phase, the workhorse of reversed-phase HPLC. Its reliability and wide availability make it the primary choice for initial method development. The key to success with this method lies in the precise control of the mobile phase to suppress the ionization of the acidic analyte.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): Provides a nonpolar environment for the retention of the moderately nonpolar thiophene ring.
-
Mobile Phase Acidification: The use of phosphoric acid ensures the analyte remains in its neutral, more retained form, leading to a good peak shape and reliable retention time.[5]
-
Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol as it typically provides better peak efficiency (sharper peaks) and lower backpressure.[6] The ratio of acetonitrile to acidified water is adjusted to achieve an optimal retention time (k' value).
Method B: Enhanced Retention - Mixed-Mode Chromatography
For challenging separations where impurities may co-elute with the main peak, an alternative selectivity is required. Mixed-mode columns, such as those incorporating both C18 ligands and positively charged functional groups, offer a powerful solution.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase (e.g., Atlantis PREMIER BEH C18 AX): This type of column provides two mechanisms for retention. The C18 ligands provide standard reversed-phase interactions, while the positively charged anion-exchange (AX) moieties create an ionic interaction with the negatively charged carboxylate group of the analyte (if the pH is appropriately chosen).[9] This dual interaction can dramatically increase retention for polar acids and alter the elution order of impurities compared to a standard C18 column.[7]
-
Buffered Mobile Phase: Mixed-mode chromatography often benefits from a buffered mobile phase (e.g., ammonium formate) to control both pH and ionic strength, which influence both the reversed-phase and ion-exchange retention mechanisms.[9]
Data Summary: Method Comparison
| Parameter | Method A: Standard C18 RP-HPLC | Method B: Mixed-Mode RP-HPLC |
| Stationary Phase | Standard C18, 5 µm | Mixed-Mode C18 / Anion-Exchange, <5 µm |
| Primary Retention | Hydrophobic Interaction | Hydrophobic & Ionic Interaction |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Acetonitrile / Water with Ammonium Formate Buffer (e.g., 20 mM, pH 3.0) |
| Advantages | Robust, widely available, simple mobile phase. | Enhanced retention for polar acids, alternative selectivity for impurities, compatible with 100% aqueous mobile phases.[7] |
| Disadvantages | Potential for poor retention of very polar impurities. | More complex method development (pH and buffer concentration are critical), potentially higher cost.[9] |
| Best For | Routine QC, analysis of moderately nonpolar impurities. | Resolving closely eluting polar impurities, complex sample matrices. |
Detailed Experimental Protocol: Method A
This section provides a comprehensive, step-by-step protocol for the purity assessment of this compound using the standard C18 RP-HPLC method.
Materials and Reagents
-
Reference Standard: this compound, >98% purity.
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Acidifier: Phosphoric Acid (H₃PO₄), ACS Grade or higher.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., PerfectSil Target ODS-3 or equivalent).[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 999 mL of deionized water. Filter through a 0.45 µm membrane filter and degas.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the sample diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the sample diluent.
System Suitability and Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard solution.
-
Verify the System Suitability Test (SST) criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Once SST criteria are met, inject the sample solution in duplicate.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: General workflow for the HPLC purity analysis of this compound.
Trustworthiness and Method Validation
The protocol described is designed as a self-validating system. The mandatory System Suitability Test (SST) ensures that the chromatographic system (pump, column, detector) is performing adequately before any sample analysis begins. By verifying parameters like peak shape (tailing factor) and injection precision (RSD of peak area), the analyst can have high confidence in the quality and reliability of the data generated for the test sample. For regulatory purposes, this method would require full validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- Phenomenex, Inc. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex, Inc.
- HELIX Chromatography. (2017-2025). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Lan, S. J., El-Shourbagy, T. A., & Lin, F. T. (1986). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Sigma-Aldrich. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Phenomenex, Inc. (2025).
- SIELC Technologies. (2018). Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column.
- Wang, Y., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Food Science and Technology.
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- BLD Pharm. (n.d.). 100523-84-0|this compound.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- BenchChem. (2025).
- Biotage. (2023).
- ACS Publications. (2024).
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- 5. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 8. helixchrom.com [helixchrom.com]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to NMR and LC-MS Analysis of Synthesized Thiophene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds are cornerstones of scientific rigor. Thiophene derivatives, a critical scaffold in numerous pharmaceuticals, demand robust analytical characterization. This guide provides an in-depth comparison of two indispensable analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present field-proven protocols, and offer comparative data to empower you in the comprehensive analysis of your synthesized thiophene derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules.[1] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For thiophene derivatives, NMR is essential to confirm the substitution pattern on the heterocyclic ring and to characterize the nature of the appended functional groups.[2]
Expertise & Experience: The "Why" Behind NMR Experimental Choices
The quality of NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. Here, we explore the rationale behind these critical decisions.
Solvent Selection: More Than Just Dissolving Your Sample
The choice of a deuterated solvent is the first and one of the most crucial steps in preparing an NMR sample.[3] The ideal solvent must not only fully dissolve the analyte but also be chemically inert to it.
-
Solubility and Polarity : Thiophene derivatives span a wide range of polarities. Non-polar derivatives will readily dissolve in deuterated chloroform (CDCl₃) or benzene-d₆. For more polar thiophenes, deuterated dimethyl sulfoxide (DMSO-d₆), methanol-d₄, or acetone-d₆ are more suitable choices.[4][5] CDCl₃ is often the first choice due to its ability to dissolve a broad range of organic compounds and its volatility, which simplifies sample recovery.[3][6]
-
Minimizing Solvent Interference : Since no deuterated solvent is 100% isotopically pure, residual proton signals from the solvent will be present in the ¹H NMR spectrum.[3] It is critical to select a solvent whose residual peaks do not overlap with the signals of interest from the thiophene derivative.[5] For instance, the residual peak of CDCl₃ appears at ~7.26 ppm, which could potentially obscure signals from aromatic protons.[6] In such cases, switching to acetone-d₆ (residual peak at ~2.05 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm) would be a logical choice.[6]
-
Chemical Exchange : For thiophene derivatives with labile protons, such as those in hydroxyl or amine groups, the choice of solvent can influence the rate of chemical exchange. In solvents like DMSO-d₆, these exchangeable protons often appear as broader signals.
Internal Standard: The Unwavering Reference
Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons give rise to a single, sharp signal that is defined as 0.00 ppm.[7] Its chemical inertness and volatility (allowing for easy removal) make it an ideal reference point against which all other chemical shifts are measured.[7]
Trustworthiness: A Self-Validating NMR Protocol
This protocol is designed to yield high-quality, reproducible NMR spectra for the structural confirmation of synthesized thiophene derivatives.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation :
-
Ensure the sample is free of residual solvents from the synthesis by drying it under high vacuum.[4]
-
Accurately weigh 5-10 mg of the purified thiophene derivative.
-
Dissolve the sample in 0.6-0.8 mL of an appropriate deuterated solvent containing 0.03% (v/v) TMS in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; sonication may be required.
-
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is indicative of a homogeneous magnetic field and will result in high-resolution spectra.
-
-
¹H NMR Data Acquisition :
-
Use a standard single-pulse sequence.[7]
-
Set the spectral width to encompass all expected proton signals (typically -2 to 12 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[7]
-
Employ a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.[7]
-
-
¹³C NMR Data Acquisition :
-
Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in a single peak for each unique carbon atom.[7]
-
Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.[7][8]
-
A longer relaxation delay of 2-5 seconds is often required for quaternary carbons to ensure their complete relaxation and accurate integration.[7]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).[7]
-
Phase correct the spectrum to ensure all peaks are in the positive phase.[7]
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[7]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.[7]
-
Authoritative Grounding: Interpreting the NMR Spectra of Thiophene Derivatives
The electronic environment of the thiophene ring is significantly influenced by the nature and position of its substituents, which is directly reflected in the ¹H and ¹³C NMR spectra.[7][8]
¹H NMR Spectral Data Comparison
The protons on the thiophene ring typically resonate in the aromatic region (6.5-8.5 ppm). The substitution pattern dictates the multiplicity and coupling constants of these signals.
| Substituent at C3 | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | J(2,5) (Hz) | J(4,5) (Hz) | J(2,4) (Hz) |
| -H | 7.18 (dd) | 6.99 (dd) | 7.18 (dd) | 2.8 | 4.9 | 1.0 |
| -CH₃ | 6.87 (m) | 6.86 (m) | 7.17 (dd) | ~1.3 | 4.9 | ~1.3 |
| -Br | 7.35 (dd) | 7.15 (dd) | 7.52 (dd) | |||
| Data presented is illustrative and recorded in CDCl₃. Chemical shifts and coupling constants can vary with solvent and other substituents.[8] |
¹³C NMR Spectral Data Comparison
The chemical shifts of the carbon atoms in the thiophene ring are also sensitive to the electronic nature of the substituents.[8] Carbons directly attached to electron-withdrawing groups will be shifted downfield (higher ppm), while those attached to electron-donating groups will be shifted upfield (lower ppm). The carbons of an unsubstituted thiophene ring typically appear around 125-127 ppm.[9]
| Substituent at C3 | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) |
| -H | 125.6 | 127.3 | 127.3 | 125.6 |
| -CH₃ | 121.2 | 137.5 | 129.1 | 125.9 |
| -Br | 110.8 | 127.8 | 131.0 | 126.5 |
| Data presented is illustrative and recorded in CDCl₃.[8] |
Visualization of Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alliance for Purity Assessment and Confirmation
LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[10] This technique is invaluable for assessing the purity of synthesized thiophene derivatives, confirming their molecular weight, and providing insights into their fragmentation patterns, which can further support structural assignments.[11]
Expertise & Experience: The "Why" Behind LC-MS Experimental Choices
The success of an LC-MS analysis is heavily dependent on the chromatographic conditions and the ionization method.
Mobile Phase Selection: Driving Separation and Ionization
In reversed-phase HPLC, the mobile phase is typically a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[12] The composition of the mobile phase is critical for achieving good separation of the target compound from impurities and for ensuring efficient ionization in the mass spectrometer.[12]
-
Optimizing Separation : A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a range of polarities.[12] This ensures that both polar and non-polar impurities are effectively resolved from the main product.
-
Enhancing Ionization : The addition of modifiers to the mobile phase can significantly improve the ionization efficiency in the electrospray ionization (ESI) source.[13]
-
Acidic Modifiers : For positive ion mode, adding a small amount of an acid like formic acid (0.1%) or acetic acid helps to protonate the analyte, forming the [M+H]⁺ ion, which is readily detected by the mass spectrometer.[13][14]
-
Buffers : In some cases, a buffer such as ammonium acetate or ammonium formate is used to control the pH and improve peak shape.[13][14] Ammonium ions can also form adducts, [M+NH₄]⁺, which can aid in molecular weight confirmation.[13]
-
Ionization Method: From Liquid to Gas-Phase Ions
Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of small organic molecules like thiophene derivatives. It is a "soft" ionization method, meaning it typically results in minimal fragmentation in the source, allowing for the clear observation of the molecular ion (or a related adduct).[15]
Trustworthiness: A Self-Validating LC-MS Protocol
This protocol is designed for the reliable purity assessment and molecular weight confirmation of synthesized thiophene derivatives.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation :
-
Prepare a stock solution of the synthesized thiophene derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
-
-
Instrumentation and Conditions :
-
HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a C18 reversed-phase column.
-
Mobile Phase A : Water + 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid
-
Gradient : A typical gradient might start at 5% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate : 0.3-0.5 mL/min for analytical columns.
-
Column Temperature : Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Mass Spectrometer : An ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode : Positive ion mode is typically used for thiophene derivatives.
-
Data Acquisition : Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
-
Data Analysis :
-
Purity Assessment : Integrate the peak area of the thiophene derivative in the total ion chromatogram (TIC) and express it as a percentage of the total peak area.
-
Molecular Weight Confirmation : Examine the mass spectrum corresponding to the main peak. The presence of an ion with an m/z value corresponding to the expected [M+H]⁺ (or other adducts like [M+Na]⁺ or [M+NH₄]⁺) confirms the molecular weight of the synthesized compound.
-
Fragmentation Analysis : If fragmentation is observed in the source or induced via tandem MS (MS/MS), the fragmentation pattern can provide additional structural information. Common fragmentations include the loss of small neutral molecules or cleavage at weaker bonds.[16][17]
-
Authoritative Grounding: Interpreting LC-MS Data
A successful LC-MS analysis provides two key pieces of information: the retention time and the mass spectrum.
Data Presentation: Purity and Molecular Weight Confirmation
| Parameter | Observation | Interpretation |
| Retention Time | A single major peak in the chromatogram at a specific time. | Indicates the presence of one primary compound. |
| Peak Area % | >95% | A common threshold for considering a compound as "pure" for many research purposes. |
| Mass Spectrum | A prominent ion with an m/z corresponding to the calculated mass of the protonated molecule ([M+H]⁺). | Confirms the molecular weight of the synthesized compound. |
Interpreting Fragmentation Patterns
While ESI is a soft ionization technique, some in-source fragmentation can occur. For thiophene derivatives, fragmentation may involve the cleavage of bonds on the substituents. The thiophene ring itself is relatively stable, but fragmentation can be induced in MS/MS experiments to gain further structural insights. The observed fragments must correspond to logical losses of neutral fragments from the parent ion.[16]
Visualization of Experimental Workflow
Caption: Workflow for LC-MS analysis and data interpretation.
Part 3: A Comparative Analysis: NMR vs. LC-MS
While both NMR and LC-MS are powerful analytical techniques, they provide complementary information and have distinct strengths and weaknesses in the context of characterizing synthesized thiophene derivatives.
| Feature | NMR Spectroscopy | LC-MS |
| Primary Application | Definitive structural elucidation. | Purity assessment and molecular weight confirmation. |
| Information Provided | Detailed atomic connectivity, stereochemistry, and quantitative analysis. | Retention time, molecular weight, and fragmentation data. |
| Sensitivity | Relatively low (requires mg quantities). | High (can detect pg to ng quantities). |
| Sample Purity Requirement | High purity is preferred for unambiguous spectral interpretation. | Can analyze complex mixtures and identify components. |
| Isomer Differentiation | Excellent at distinguishing between structural isomers. | Can often separate isomers chromatographically, but may have identical mass spectra. |
| Validation Context | Essential for confirming the chemical identity of a new compound. | Crucial for reaction monitoring, purity analysis, and supporting identity confirmation.[10] |
For the comprehensive characterization of synthesized thiophene derivatives, NMR and LC-MS should not be viewed as competing techniques, but rather as a synergistic pairing. LC-MS provides a rapid and highly sensitive method to assess the success of a reaction, determine the purity of the product, and confirm its molecular weight. Following purification, NMR delivers the unequivocal structural proof, elucidating the precise arrangement of atoms in the molecule. Adherence to rigorous, well-reasoned analytical protocols, such as those outlined in this guide, is fundamental to ensuring the integrity and reproducibility of research in drug discovery and development, in line with the principles of analytical method validation outlined by guidelines such as those from the International Council for Harmonisation (ICH).[18][19]
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- NMR solvent selection - that also allows sample recovery. BioChromato.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
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A Comparative Guide to the Reactivity of 5-Bromothiophene-3-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. The strategic placement of functional groups on the thiophene ring dictates the molecule's electronic properties and, consequently, its reactivity in key synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of two isomeric compounds: 5-bromothiophene-3-carboxylic acid and 5-bromothiophene-2-carboxylic acid. By examining their behavior in various reaction classes, supported by experimental data and theoretical principles, this document aims to inform substrate selection and reaction design for researchers in drug development and synthetic organic chemistry.
Introduction: Structural and Electronic Considerations
This compound and 5-bromothiophene-2-carboxylic acid are structural isomers, differing only in the position of the carboxylic acid group on the thiophene ring. This seemingly subtle difference has profound implications for the electron distribution within the ring and the reactivity of both the carbon-bromine bond and the carboxylic acid moiety.
The thiophene ring is an electron-rich aromatic system, inherently more reactive towards electrophiles than benzene. However, the presence of an electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack and influences the regioselectivity of such reactions. Conversely, this electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution.
Theoretical studies comparing the parent thiophene-2-carboxylic and thiophene-3-carboxylic acids provide valuable insights into their intrinsic electronic differences. Density functional theory (DFT) and Hartree-Fock calculations have revealed that thiophene-2-carboxylic acid is inherently more reactive towards nucleophiles. This is attributed to a conformer stabilized by an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom, which polarizes the acid function and presents a favorable angle for nucleophilic attack[1][2]. These foundational electronic differences are expected to influence the reactivity of their 5-bromo derivatives.
Physicochemical Properties
| Property | This compound | 5-Bromothiophene-2-carboxylic acid |
| CAS Number | 100523-84-0 | 7311-63-9 |
| Molecular Formula | C₅H₃BrO₂S | C₅H₃BrO₂S |
| Molecular Weight | 207.05 g/mol | 207.05 g/mol |
| Appearance | Solid | White to light yellow crystalline powder |
| Melting Point | 140-144 °C | 138-144 °C |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The reactivity of the C-Br bond in both isomers is central to their utility as building blocks in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures[3][4]. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl, making bromothiophenes valuable substrates.
5-Bromothiophene-2-carboxylic acid has been extensively studied in Suzuki cross-coupling reactions. A common strategy to enhance reactivity and prevent potential catalyst inhibition by the free carboxylic acid is to first convert it to an ester. For instance, the esterified acid has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to yield 5-arylthiophene-2-carboxylate derivatives in moderate to good yields[4][5].
This compound is also a viable substrate for Suzuki coupling, though less documented. The electron-withdrawing nature of the carboxylic acid group influences the reactivity of the C-Br bond. While direct comparative quantitative data is scarce, the general principles of palladium catalysis suggest that it will readily participate in such reactions, likely after esterification to improve solubility and prevent catalyst deactivation.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 71.5 | [5] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75 | [5] |
| This compound derivative | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 69-93 | [6] |
Note: The data for the 3-carboxylic acid derivative is from a study on a similar, but not identical, substrate and serves as a representative example.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions (Heck, Sonogashira, Buchwald-Hartwig)
The reactivity of these bromothiophenes extends to other important cross-coupling reactions:
-
Heck Reaction: Forms a C-C bond between an aryl halide and an alkene. Both isomers are expected to be competent substrates, with reaction conditions influencing yields and regioselectivity.
-
Sonogashira Coupling: Couples an aryl halide with a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties.
-
Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.
For 5-bromothiophene-2-carboxylic acid , these reactions are well-established, often proceeding with good yields, particularly when the carboxylic acid is protected as an ester[7]. For This compound , while specific examples are less common in the literature, the reactivity of 3-bromothiophenes in these transformations is documented, suggesting its viability as a substrate[1][8]. The presence of the electron-withdrawing carboxylic acid group is expected to influence the oxidative addition step, a key step in the catalytic cycles of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). Both the carboxylic acid and the bromine atom on the thiophene ring play a role in this reactivity.
The carboxylic acid group, being electron-withdrawing, increases the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). The stability of this intermediate is key to the reaction's feasibility.
For 5-bromothiophene-2-carboxylic acid , the bromine at the 5-position is para to the carboxylic acid at the 2-position. This geometric arrangement allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate upon nucleophilic attack at the C5 position, facilitating the displacement of the bromide.
For This compound , the bromine at the 5-position is meta to the carboxylic acid at the 3-position. This positioning is less effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. Consequently, This compound is expected to be significantly less reactive than its 2-isomer in SNAr reactions.
Generalized mechanism for nucleophilic aromatic substitution (SₙAr).
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation in organometallic chemistry, often used to generate organolithium or Grignard reagents for subsequent reactions with electrophiles. This reaction is typically very fast, especially with organolithium reagents like n-butyllithium or t-butyllithium.
For both 5-bromothiophene-2-carboxylic acid and its 3-carboxylic acid isomer, the presence of the acidic carboxylic acid proton complicates direct metal-halogen exchange with organolithium reagents. The strong base will first deprotonate the carboxylic acid. Subsequently, a second equivalent of the organolithium reagent can effect the bromine-lithium exchange to form a dianion. This dianionic species can then react with various electrophiles. Studies have shown that deprotonation is faster than the metal-halogen exchange for bromothiophene-2-carboxylic acids using t-BuLi[9][10].
This two-step process of deprotonation followed by metal-halogen exchange allows for the regioselective functionalization of these molecules at the 5-position.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality in both isomers undergoes standard transformations, including:
-
Esterification: Conversion to esters is often a prerequisite for improving solubility and yields in subsequent cross-coupling reactions. This can be achieved using methods like Steglich esterification with DCC and DMAP[4].
-
Amidation: Activation with coupling agents (e.g., DCC, HATU) allows for the formation of amides upon reaction with primary or secondary amines.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The position of the carboxylic acid group (C2 vs. C3) generally has a minor influence on the intrinsic reactivity of the carboxyl group itself in these standard transformations. However, the overall steric environment and electronic properties of the molecule can affect reaction rates and yields.
Experimental Protocols
Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic Acid
This protocol is a representative procedure for the esterification of 5-bromothiophene-2-carboxylic acid, a common step before its use in cross-coupling reactions[4][5].
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Amyl alcohol (or other desired alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add amyl alcohol (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Suzuki-Miyaura Coupling of Esterified 5-Bromothiophene-2-carboxylic Acid
The following is a general protocol for the Suzuki coupling of a 5-bromothiophene-2-carboxylate ester with an arylboronic acid[4][5].
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate (or other ester)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
To a Schlenk flask, add the pentyl 5-bromothiophene-2-carboxylate (1 equivalent), arylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), and Pd(PPh₃)₄ (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-arylthiophene-2-carboxylate product.
A typical experimental workflow for the functionalization of 5-bromothiophene-2-carboxylic acid.
Conclusion
The isomeric relationship between this compound and 5-bromothiophene-2-carboxylic acid gives rise to distinct reactivity profiles that are crucial for synthetic planning.
-
5-Bromothiophene-2-carboxylic acid is the more extensively studied and, based on theoretical and available experimental data, the more reactive isomer in nucleophilic aromatic substitution reactions due to favorable electronic stabilization. It is a versatile building block in palladium-catalyzed cross-coupling reactions, with well-established protocols often involving a preliminary esterification step.
-
This compound , while less documented, is also a valuable synthetic intermediate. It is expected to participate readily in palladium-catalyzed cross-coupling reactions, analogous to its 2-isomer. However, its reactivity in SNAr reactions is predicted to be significantly lower due to less effective resonance stabilization of the Meisenheimer intermediate.
For drug development professionals and synthetic chemists, the choice between these two isomers will depend on the desired synthetic outcome. The 2-isomer is the preferred substrate for reactions requiring high reactivity at the C-Br bond, particularly in SNAr transformations. The 3-isomer, while potentially less reactive in certain contexts, offers a different substitution pattern that is essential for accessing a diverse range of molecular architectures. Further experimental studies directly comparing the reactivity of these two isomers under identical conditions would be highly beneficial to the scientific community.
References
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A Comparative Guide to the Synthesis of Bromothiophene Carboxylic Acids: Direct Bromination vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothiophene carboxylic acids are invaluable building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Their utility stems from the presence of two key functional groups on the thiophene ring: a bromine atom, which is amenable to a variety of cross-coupling reactions, and a carboxylic acid, which allows for amide bond formation, esterification, and other derivatizations.[4][5] This guide provides a comparative analysis of the common synthetic strategies employed to produce these vital intermediates, focusing on the direct bromination of thiophene carboxylic acids versus alternative, multi-step synthetic routes. An in-depth understanding of these methodologies is crucial for selecting the most efficient, scalable, and regioselective approach for a given synthetic target.
The Strategic Importance of Regioselectivity
The thiophene ring, an electron-rich aromatic system, is highly susceptible to electrophilic attack.[1] The position of bromination is dictated by the directing effects of the substituents on the ring. A carboxylic acid group is typically a deactivating, meta-directing group in benzene chemistry. However, in the five-membered thiophene ring, the sulfur heteroatom's activating effect, primarily at the C2 and C5 positions, often overrides the directing effect of the carboxylic acid.[6] This interplay of electronic effects makes the selective synthesis of specific bromothiophene carboxylic acid isomers a significant chemical challenge.
Comparative Analysis of Synthetic Routes
Direct Bromination: The Electrophilic Aromatic Substitution Approach
Direct bromination is often the most straightforward and atom-economical method for introducing a bromine atom onto the thiophene ring of a thiophene carboxylic acid. This method typically involves the treatment of the corresponding thiophene carboxylic acid with an electrophilic bromine source.
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich thiophene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.
Common Brominating Agents:
-
Elemental Bromine (Br₂): Often used in a solvent like glacial acetic acid, which can also act as a catalyst.[1] While effective, Br₂ is highly corrosive and can lead to over-bromination if the reaction conditions are not carefully controlled.[6]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent than elemental bromine.[6][7][8] It is often the reagent of choice for laboratory-scale synthesis to minimize the formation of di- or polybrominated side products.[6] Reactions with NBS are typically carried out in solvents like acetic acid, chloroform, or acetonitrile.[6][7]
Regioselectivity of Direct Bromination:
-
Thiophene-2-carboxylic acid: Electrophilic bromination preferentially occurs at the 5-position, which is para to the carboxylic acid and the position of highest electron density, activated by the sulfur atom.[1][6] This high regioselectivity makes direct bromination an excellent method for the synthesis of 5-bromothiophene-2-carboxylic acid.
-
Thiophene-3-carboxylic acid: The directing effects are more complex. While the sulfur atom activates the 2- and 5-positions, the carboxylic acid at C3 deactivates the ring. Experimental evidence shows that direct bromination of thiophene-3-carboxylic acid with bromine in acetic acid yields 5-bromothiophene-3-carboxylic acid.[9][10]
Advantages of Direct Bromination:
-
Simplicity: Often a one-step procedure from a readily available starting material.
-
Atom Economy: High atom economy, especially when using Br₂.
-
Scalability: Can be suitable for large-scale preparations, particularly with NBS.[7][8]
Disadvantages of Direct Bromination:
-
Limited Regiocontrol for Some Isomers: The synthesis of certain isomers, such as 2-bromo-3-thiophenecarboxylic acid or 4-bromothiophene-2-carboxylic acid, is not directly achievable through this method.
-
Potential for Over-bromination: The formation of di- and polybrominated byproducts can be a significant issue, especially with highly reactive thiophene substrates or harsh reaction conditions.[6]
-
Harsh Reagents: The use of elemental bromine and strong acids can be hazardous and may not be compatible with sensitive functional groups.
Visualizing Direct Bromination Pathways
Caption: Reaction schemes for the direct bromination of thiophene carboxylic acids.
Alternative Synthetic Routes: Multi-step Strategies for Regiocontrol
When direct bromination fails to provide the desired isomer or when milder conditions are required, alternative multi-step synthetic routes are employed. These methods often involve the strategic introduction of functional groups to direct the bromination or the construction of the brominated thiophene ring itself.
a) Lithiation-Bromination:
This powerful technique offers excellent regiocontrol and is particularly useful for synthesizing isomers that are inaccessible through direct bromination.
Mechanism: The process begins with the deprotonation of a specific carbon on the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive thienyllithium intermediate. This intermediate is then quenched with an electrophilic bromine source, such as carbon tetrabromide (CBr₄) or 1,2-dibromoethane, to introduce the bromine atom at the lithiated position.[9]
Key Considerations:
-
Directed Ortho-Metalation (DoM): Functional groups such as amides or carboxylic acids can direct the lithiation to the adjacent ortho position. For example, treatment of thiophene-3-carboxylic acid with two equivalents of a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 2-position, allowing for the synthesis of 2-bromo-3-thiophenecarboxylic acid upon quenching with a bromine source.[9]
-
Halogen-Metal Exchange: A pre-existing bromine or iodine atom on the thiophene ring can be exchanged with lithium using an organolithium reagent. This is a common strategy in the synthesis of complex thiophene derivatives.[11]
-
Low Temperatures: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediates.[9][12]
Advantages of Lithiation-Bromination:
-
High Regioselectivity: Allows for the precise placement of the bromine atom.
-
Versatility: Can be used to synthesize a wide range of bromothiophene isomers.
Disadvantages of Lithiation-Bromination:
-
Strictly Anhydrous and Inert Conditions: Requires the use of dry solvents and an inert atmosphere (e.g., argon or nitrogen) due to the high reactivity of organolithium reagents.[13]
-
Strong Bases: The use of pyrophoric organolithium reagents requires specialized handling procedures.
-
Multiple Steps: Generally involves more synthetic steps compared to direct bromination.
b) Grignard Reagent Formation and Carboxylation:
This approach involves the formation of a Grignard reagent from a brominated thiophene, followed by reaction with carbon dioxide to introduce the carboxylic acid group.
Mechanism: A bromothiophene is reacted with magnesium metal in an anhydrous ether solvent to form a thienylmagnesium bromide (Grignard reagent). This nucleophilic organometallic species then attacks carbon dioxide, and subsequent acidic workup yields the desired thiophene carboxylic acid.[13]
Application: This method is particularly useful for preparing thiophene carboxylic acids from commercially available bromothiophenes. For instance, 2-bromo-3-thiophenecarboxylic acid can be synthesized from 2,3-dibromothiophene by first forming the Grignard reagent at the 3-position (via halogen-metal exchange) and then carboxylating.
Advantages of Grignard-based Routes:
-
Good Availability of Starting Materials: A wide variety of brominated thiophenes are commercially available.
-
Reliable Transformation: The formation of Grignard reagents and their reaction with CO₂ are generally high-yielding and well-established reactions.
Disadvantages of Grignard-based Routes:
-
Anhydrous Conditions Required: Grignard reagents are sensitive to moisture.
-
Multi-step Process: Involves at least two distinct reaction steps.
Visualizing Alternative Synthetic Pathways
Caption: Alternative multi-step syntheses of bromothiophene carboxylic acids.
Experimental Data and Comparison
| Synthetic Route | Target Product | Starting Material | Key Reagents | Typical Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| Direct Bromination | 5-Bromothiophene-2-carboxylic acid | Thiophene-2-carboxylic acid | Br₂ or NBS, Acetic Acid | Variable, can be high[1] | High (5-position)[1][6] | Simple, one-step | Potential for over-bromination, limited scope[6] |
| Direct Bromination | This compound | Thiophene-3-carboxylic acid | Br₂, Acetic Acid | ~75%[9] | High (5-position)[9][10] | Simple, one-step | Not suitable for other isomers |
| Lithiation-Bromination | 2-Bromo-3-thiophenecarboxylic acid | Thiophene-3-carboxylic acid | LDA, CBr₄ | ~52%[9] | High (2-position)[9] | Excellent regiocontrol | Requires stringent anhydrous/inert conditions, strong base |
| Grignard Carboxylation | 2-Bromo-3-thiophenecarboxylic acid | 2,3-Dibromothiophene | Mg, CO₂ | Moderate to Good | High | Utilizes available starting materials | Multi-step, requires anhydrous conditions |
Detailed Experimental Protocols
Protocol 1: Direct Bromination for the Synthesis of 5-Bromothiophene-2-carboxylic Acid[1]
Materials:
-
Thiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Prepare a solution of NBS (1.05 eq.) in glacial acetic acid.
-
Slowly add the NBS solution to the stirred solution of thiophene-2-carboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water.
-
A precipitate of crude 5-bromothiophene-2-carboxylic acid will form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 5-bromothiophene-2-carboxylic acid.
-
Dry the purified product under vacuum.
Safety Precautions:
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.[1]
-
NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
The reaction is exothermic; therefore, controlled addition of the brominating agent is crucial to prevent overheating.[1]
Protocol 2: Lithiation-Bromination for the Synthesis of 2-Bromo-3-thiophenecarboxylic Acid[9]
Materials:
-
Thiophene-3-carboxylic acid
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard Schlenk line glassware and syringes for handling air-sensitive reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of thiophene-3-carboxylic acid (1.0 eq.) in anhydrous THF to the cooled flask.
-
To this solution, slowly add LDA solution (2.0 eq.) via syringe while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
In a separate flask, prepare a solution of CBr₄ (1.0 eq.) in anhydrous THF.
-
Slowly add the CBr₄ solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction by acidifying with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol-water mixture to afford 2-bromo-3-thiophenecarboxylic acid.
Safety Precautions:
-
LDA and other organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Carbon tetrabromide is toxic and should be handled in a fume hood.
Conclusion
The choice between direct bromination and alternative synthetic routes for the preparation of bromothiophene carboxylic acids is a critical decision in synthetic planning. Direct bromination offers a rapid and atom-economical pathway to certain isomers, such as 5-bromothiophene-2-carboxylic acid and this compound, where the inherent regioselectivity of the thiophene ring aligns with the desired product. However, for isomers that are not favored by the electronics of the thiophene ring, such as 2-bromo-3-thiophenecarboxylic acid, more sophisticated, multi-step strategies like lithiation-bromination are indispensable. These alternative routes provide the necessary regiocontrol at the cost of increased synthetic complexity and the need for more stringent reaction conditions. A thorough evaluation of the target molecule, available starting materials, and the required scale of the synthesis will ultimately guide the researcher to the most appropriate and efficient synthetic strategy.
References
- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.
- Hoffmann, R. and Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610.
- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (1999). Synthetic Communications, 29(9).
- 2-Bromo-3-thiophenecarboxylic Acid | Properties, Uses, Safety, Supplier China - Quinoline.
- Liu, D., et al. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Journal of the American Chemical Society, Supporting Information.
- The monobromination of thiophene-3-carboxylic acid gives only one product. - Filo. (2024).
- Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid - Benchchem.
- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem.
- Method for Controlling Bromination of Thiophene Derivatives. (2011). Google Patents. KR20110135663A.
- Asiri, A. M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8875369.
- 2-Bromo-3-thiophenecarboxylic acid - Chem-Impex.
- Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1.
- CAS 7311-63-9: 5-Bromo-2-thiophenecarboxylic acid - CymitQuimica.
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A Comparative Spectroscopic Guide to 5-Bromothiophene-3-carboxylic Acid and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic data for 5-bromothiophene-3-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. We will explore its characteristic spectral features and compare them against structurally related analogs to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for structural characterization and quality control.
Introduction: The Significance of Substituted Thiophenes
This compound and its derivatives are versatile intermediates in organic synthesis. The thiophene ring is a common scaffold in pharmaceuticals, and the presence of both a carboxylic acid and a bromine atom at specific positions allows for a wide range of subsequent chemical modifications, such as amidation, esterification, and cross-coupling reactions (e.g., Suzuki, Stille).[1] Accurate structural elucidation is paramount, and a thorough understanding of the compound's spectroscopic signature is the first line of defense against misidentification. This guide explains the causality behind the observed spectral data and provides standardized protocols for reproducible analysis.
Spectroscopic Profile of this compound
The unique electronic environment created by the sulfur heteroatom, the electron-withdrawing carboxylic acid, and the halogen substituent gives this compound a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.
-
¹H NMR Analysis: In a typical deuterated solvent like DMSO-d₆, the spectrum is deceptively simple, showing three distinct signals.[2]
-
A very broad singlet is observed in the downfield region (around 12.9 ppm), which is characteristic of the acidic proton of the carboxylic acid group.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.
-
The two aromatic protons on the thiophene ring appear as two distinct signals. The proton at the C2 position (H2) typically appears more downfield (around 8.28 ppm) than the proton at the C4 position (H4, around 7.50 ppm).[2] This is because the C2 position is situated between the electron-withdrawing sulfur atom and the carboxylic acid group. These protons appear as sharp singlets (or very narrow doublets, depending on resolution) due to the small long-range coupling constant between them.
-
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.
-
The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 162.0 ppm.[2]
-
The four carbons of the thiophene ring appear in the aromatic region. The carbon bearing the bromine (C5) is found at a relatively upfield position for a substituted aromatic carbon (around 108.6 ppm) due to the "heavy atom effect" of bromine.[2] The other ring carbons (C2, C3, and C4) are observed at approximately 131.0, 128.3, and 125.6 ppm, respectively.[2]
-
Caption: Structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The key absorbances for this compound are:
-
O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3]
-
C=O Stretch: A strong, sharp absorption band typically found between 1760-1690 cm⁻¹.[3] This is one of the most prominent peaks in the spectrum.
-
C-O Stretch & O-H Bend: Absorbances in the 1320-1210 cm⁻¹ and 950-910 cm⁻¹ regions, corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group, respectively.[3]
-
Aromatic C-H & C=C Stretches: Medium to weak bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, corresponding to the thiophene ring.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak: For this compound (C₅H₃BrO₂S), the expected monoisotopic mass is approximately 205.9 Da.[4]
-
Isotopic Pattern: A key feature is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), one at m/z ~206 and the other at m/z ~208. This pattern is a definitive indicator of the presence of a single bromine atom. An ESI-MS result shows a peak at m/z 206.9.[2]
Comparative Analysis with Alternative Compounds
To fully appreciate the spectroscopic features of this compound, it is instructive to compare it with its parent compound and other halogenated analogs. The electronic effects of the substituent at the 5-position significantly influence the chemical shifts of the ring protons.
| Compound | H2 Chemical Shift (ppm) | H4 Chemical Shift (ppm) | Key Differentiating Feature |
| Thiophene-3-carboxylic Acid | ~8.24 | ~7.34 | Absence of halogen; H5 proton signal present (~7.57 ppm).[5] |
| This compound | ~8.28 | ~7.50 | Presence of a single bromine atom confirmed by MS isotopic pattern.[2] |
| 5-Chlorothiophene-3-carboxylic Acid | Varies | Varies | Chlorine has isotopes ³⁵Cl and ³⁷Cl (~3:1 ratio), leading to a characteristic M/M+2 pattern in MS, but with a less intense M+2 peak compared to the bromo-analog.[6] |
| 5-Iodothiophene-3-carboxylic Acid | Varies | Varies | Iodine is monoisotopic (¹²⁷I), so no isotopic pattern is observed for the halogen in the MS. The C-I bond is the weakest, potentially leading to easier fragmentation.[7] |
Note: Exact chemical shifts are solvent-dependent. The data presented serves as a representative comparison.
The electron-withdrawing nature of the halogens generally causes a downfield shift in the adjacent proton (H4) compared to the unsubstituted parent compound.
Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols outline standardized methods for acquiring high-quality spectroscopic data for these compounds.
Caption: A generalized workflow for spectroscopic analysis.
NMR Data Acquisition Protocol
This protocol is adapted from standard practices for small molecule analysis.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Causality: DMSO is often chosen for carboxylic acids as it readily dissolves them and its residual solvent peak does not obscure key signals. CDCl₃ can also be used, but the acidic proton may exchange more rapidly.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup (¹H NMR):
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Lock and shim the instrument on the deuterated solvent signal.
-
Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
-
Instrument Setup (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence.
-
Acquire the spectrum with a wider spectral width (e.g., 0-200 ppm), a greater number of scans (1024 or more) to achieve adequate signal-to-noise, and a relaxation delay of 2 seconds.
-
IR Data Acquisition Protocol
-
Method Selection: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of solid samples. Alternatively, prepare a KBr pellet.
-
Causality: ATR is a modern, fast, and non-destructive technique requiring minimal sample preparation. The KBr pellet method is a traditional alternative that can sometimes yield higher resolution spectra.
-
-
Background Scan: Perform a background scan with no sample on the ATR crystal or with a blank KBr pellet.
-
Sample Scan: Place a small amount of the solid sample directly on the ATR crystal and apply pressure, or place the prepared KBr pellet in the sample holder.
-
Data Collection: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry Data Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Choose an appropriate ionization technique. Electrospray Ionization (ESI) is a soft technique suitable for observing the molecular ion, often in its protonated [M+H]⁺ or deprotonated [M-H]⁻ form.[2] Electron Impact (EI) is a harder technique that may provide more fragmentation data.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring sufficient resolution to observe the isotopic pattern of bromine.
Conclusion
The structural validation of this compound and its derivatives is straightforward when a systematic, multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition, particularly through the distinct isotopic pattern of bromine. By comparing the data against that of related analogs, researchers can gain a deeper understanding of structure-property relationships and ensure the identity and purity of their synthetic intermediates.
References
- PubChem. 5-Chlorothiophene-3-carboxylic acid.
- Liu, D., et al. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. [Link]
- ChemBK. 5-chlorothiophene-3-carboxylic acid. [Link]
- PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate.
- PubChem. Methyl 5-bromothiophene-2-carboxylate.
- PubChem. Thiophene-3-carboxylic acid.
- SpectraBase. 5-Iodo-thiophene-2-carboxylic acid. [Link]
- Naureen, S., et al. (2023). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- PubChem. 5-Chloro-2-thiophenecarboxylic acid.
- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- The Royal Society of Chemistry.
- PubChemLite. 5-iodothiophene-3-carboxylic acid (C5H3IO2S). [Link]
- University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
- INDOFINE Chemical Company, Inc. 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID. [Link]
- PubChem. This compound.
- MDPI.
- MDPI.
- ResearchGate.
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A Comparative Guide to the Synthesis of 5-Arylthiophene-2-Carboxylate Derivatives: Suzuki, Heck, and Direct C-H Arylation Methods
Introduction: The Significance of 5-Arylthiophene-2-Carboxylates
The 5-arylthiophene-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Furthermore, their conjugated π-system makes them valuable building blocks for organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficient and reliable synthesis of these compounds is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of three prominent palladium-catalyzed cross-coupling methods for the synthesis of 5-arylthiophene-2-carboxylate derivatives: the Suzuki-Miyaura coupling, the Heck coupling, and Direct C-H Arylation. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each method, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most suitable synthetic strategy for their specific research objectives.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to 5-arylthiophene-2-carboxylates is often a trade-off between substrate availability, reaction efficiency, cost, and environmental impact. Here, we dissect the three leading methods.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely adopted method for the formation of C-C bonds. It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of 5-arylthiophene-2-carboxylates, this translates to the reaction of a 5-halothiophene-2-carboxylate with an arylboronic acid.
Causality Behind Experimental Choices: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is crucial as it readily undergoes oxidative addition with the thiophene halide. A base, commonly potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center. A mixed solvent system, such as 1,4-dioxane and water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
The Heck Coupling Reaction
The Heck reaction provides a pathway to form a C-C bond between an unsaturated halide and an alkene. To synthesize 5-arylthiophene-2-carboxylates, a two-step approach is generally required: a Heck reaction to install a styrenyl group at the 5-position of the thiophene, followed by oxidation of the double bond. Alternatively, and more directly for other aryl substitutions, a decarboxylative Heck coupling can be employed. For the purpose of this guide, we will focus on a representative protocol for the coupling of a 5-halothiophene-2-carboxylate with an alkene.
Causality Behind Experimental Choices: Palladium(II) acetate [Pd(OAc)₂] is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and influence its reactivity. An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. This method circumvents the need for pre-functionalized starting materials (like organoborons or organotins) by directly coupling an aryl halide with a C-H bond of the thiophene ring.
Causality Behind Experimental choices: The direct arylation of thiophenes can be catalyzed by palladium complexes, often in the presence of a phosphine ligand and a base. The regioselectivity of the arylation (at the C5 position) is a key consideration and can be influenced by the directing effect of the carboxylate group and the reaction conditions. Pivalic acid is often used as an additive to facilitate the C-H activation step through a concerted metalation-deprotonation mechanism.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the three synthetic methods, based on representative literature data.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Direct C-H Arylation |
| Starting Materials | 5-Halothiophene-2-carboxylate, Arylboronic acid | 5-Halothiophene-2-carboxylate, Alkene | Thiophene-2-carboxylate, Aryl halide |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-3 mol% |
| Typical Base | K₃PO₄, Na₂CO₃ | Et₃N, K₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Typical Solvent | 1,4-Dioxane/Water, Toluene | DMF, NMP | DMAc, Toluene |
| Reaction Temperature | 80-110 °C | 80-140 °C | 100-150 °C |
| Reaction Time | 4-24 hours | 12-24 hours | 16-48 hours |
| Yields | Good to Excellent (60-95%)[1] | Moderate to Good (40-80%) | Moderate to Good (50-85%) |
| Functional Group Tolerance | Excellent | Good | Good |
| Atom Economy | Moderate | Good | Excellent |
| Byproducts | Boron-containing salts | Halide salts | Halide salts |
Experimental Protocols: Step-by-Step Methodologies
The following are detailed, representative protocols for each synthetic method.
Protocol 1: Suzuki-Miyaura Synthesis of Ethyl 5-phenylthiophene-2-carboxylate
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Synthesis.
Methodology:
-
To a stirred solution of ethyl 5-bromothiophene-2-carboxylate (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) are added phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford ethyl 5-phenylthiophene-2-carboxylate.
Protocol 2: Heck Coupling Synthesis of Ethyl 5-styrylthiophene-2-carboxylate
Workflow Diagram:
Caption: Workflow for Heck Coupling Synthesis.
Methodology:
-
A mixture of ethyl 5-bromothiophene-2-carboxylate (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (10 mL) is prepared in a sealed tube.
-
The mixture is degassed with nitrogen and heated at 100 °C for 18 hours.
-
After cooling, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield ethyl 5-styrylthiophene-2-carboxylate.
Protocol 3: Direct C-H Arylation Synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Workflow Diagram:
Caption: Workflow for Direct C-H Arylation.
Methodology:
-
In a glovebox, a mixture of methyl thiophene-2-carboxylate (1.0 mmol), 4-iodoanisole (1.2 mmol), Pd(OAc)₂ (0.03 mmol), pivalic acid (0.3 mmol), and K₂CO₃ (2.0 mmol) in anhydrous DMAc (5 mL) is prepared in a sealed vial.
-
The vial is removed from the glovebox and heated at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the reaction mechanism is key to optimizing reaction conditions and troubleshooting synthetic challenges.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the 5-halothiophene-2-carboxylate to a Pd(0) complex, followed by transmetalation with the arylboronic acid (facilitated by a base), and finally reductive elimination to yield the 5-arylthiophene-2-carboxylate product and regenerate the Pd(0) catalyst.
Heck Coupling Mechanism
Caption: Catalytic cycle of the Heck reaction.
The Heck reaction mechanism involves the oxidative addition of the 5-halothiophene-2-carboxylate to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the arylated alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base.
Direct C-H Arylation Mechanism (Concerted Metalation-Deprotonation)
Caption: Plausible mechanism for Direct C-H Arylation.
One of the proposed mechanisms for direct C-H arylation is the concerted metalation-deprotonation (CMD) pathway. In this mechanism, the C-H bond of the thiophene is cleaved with the assistance of a carboxylate or carbonate base, forming a palladacycle intermediate. This intermediate then reacts with the aryl halide, and subsequent reductive elimination affords the 5-arylthiophene-2-carboxylate and regenerates the active palladium catalyst.
Conclusion: Selecting the Optimal Synthetic Path
The synthesis of 5-arylthiophene-2-carboxylate derivatives can be effectively achieved through several palladium-catalyzed cross-coupling reactions.
-
The Suzuki-Miyaura coupling stands out for its high yields, excellent functional group tolerance, and the vast commercial availability of boronic acids, making it a reliable and versatile choice for many applications.
-
The Heck reaction offers a valuable alternative, particularly when the corresponding alkene is readily available, and it benefits from good atom economy.
-
Direct C-H arylation represents the most atom-economical and environmentally friendly approach, eliminating the need for pre-functionalized substrates. As this field continues to develop, it is poised to become an increasingly attractive method for large-scale synthesis.
Ultimately, the selection of the most appropriate method will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and efficiently synthesize these valuable compounds.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979, 12 (4), 146–151. [Link]
- Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 2010, 110 (2), 1147–1169. [Link]
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102 (5), 1359–1470. [Link]
- Iqbal, N.; et al. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. European Journal of Medicinal Chemistry, 2021, 225, 113740. [Link]
- Doucet, H.; et al. Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100 (8), 3009–3066. [Link]
- Al-Masum, M.; et al. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 2022, 1265, 133423. [Link]
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 2016, 138 (5), 1594–1603. [Link]
- Ali, A.; et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 2021, 26 (23), 7305. [Link]
Sources
A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in Bromothiophene Synthesis
For researchers, scientists, and professionals in drug development, the isomeric purity of reagents and intermediates is not merely a matter of academic curiosity—it is a critical determinant of reaction efficiency, product safety, and ultimately, the efficacy of the final active pharmaceutical ingredient (API). Bromothiophenes, key building blocks in a plethora of pharmaceuticals and advanced materials, are a case in point. The subtle difference in the position of the bromine atom on the thiophene ring, distinguishing 2-bromothiophene from its 3-bromo isomer, can drastically alter the downstream reaction pathways and the properties of the resulting molecules. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for the identification and quantification of isomeric impurities in bromothiophene synthesis, grounded in experimental data and field-proven insights.
The Synthetic Challenge: Regioselectivity and the Inevitability of Isomeric Impurities
The crux of the analytical challenge in bromothiophene synthesis lies in the inherent reactivity of the thiophene ring. Direct electrophilic bromination of thiophene is highly regioselective, yielding predominantly 2-bromothiophene due to the preferential stabilization of the cationic intermediate at the α-position (C2). Consequently, the synthesis of 3-bromothiophene necessitates a more circuitous route, often involving a multi-step process that inadvertently creates opportunities for the formation of isomeric impurities.
A widely adopted and scalable method for the synthesis of 3-bromothiophene involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by a selective reductive debromination at the more reactive α-positions (C2 and C5) using a reducing agent like zinc dust in acetic acid. While effective, this process is not always perfectly selective, and trace amounts of the starting tribrominated thiophene or the undesired 2-bromothiophene isomer can persist in the final product.
The isomerization of 2-bromothiophene to 3-bromothiophene is another synthetic strategy, though it can also lead to a mixture of isomers that are challenging to separate due to their similar boiling points. This underscores the critical need for robust analytical methods to accurately assess the isomeric purity of the synthesized bromothiophene.
A Comparative Analysis of Analytical Techniques for Isomeric Impurity Profiling
The choice of analytical technique for the analysis of bromothiophene isomers is dictated by a balance of factors including the required sensitivity, the need for structural confirmation, and the desired sample throughput. Here, we compare the three most powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification
GC-MS stands out as a particularly powerful technique for the analysis of volatile and semi-volatile compounds like bromothiophenes. It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Principle of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and affinities for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for unambiguous identification.
Causality in Experimental Choices: The key to successfully separating bromothiophene isomers with GC-MS lies in the selection of the GC column. While non-polar columns can provide some separation, more polar stationary phases often yield superior resolution for regioisomers. For instance, a trifluoropropylmethyl polysiloxane stationary phase (like an Rtx-200) can enhance the separation of isomers that co-elute on standard non-polar columns. The temperature program of the GC oven is also a critical parameter that must be optimized to achieve baseline separation of the isomers.
Self-Validating System: A robust GC-MS method is self-validating through the combination of retention time and mass spectral data. The retention time provides a primary indication of the compound's identity, while the mass spectrum serves as a definitive confirmation. The characteristic isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) in the mass spectrum of bromothiophenes provides an additional layer of confidence in the identification.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Quantification
HPLC is a highly versatile and widely used technique for the separation and quantification of a broad range of compounds. For the analysis of bromothiophenes, reversed-phase HPLC is the most common modality.
Principle of Separation and Detection: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. Separation is based on the hydrophobic interactions of the analytes with the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring exhibits strong UV absorbance.
Causality in Experimental Choices: The choice of a C8 or C18 column is a good starting point for the separation of bromothiophene isomers. The composition of the mobile phase, particularly the ratio of organic solvent to water, is a critical parameter that must be optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate compounds with a wider range of polarities. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility.
Self-Validating System: An HPLC method's robustness is ensured by consistent retention times and peak shapes for known standards. The use of a diode array detector (DAD) can provide additional validation by acquiring the UV spectrum of each eluting peak, which can aid in peak identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in a molecule, making it an invaluable tool for differentiating isomers.
Principle of Differentiation: ¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin will align with an external magnetic field and can absorb radiofrequency radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the electronic environment of the nucleus. The distinct substitution pattern of 2- and 3-bromothiophene results in unique chemical shifts and coupling patterns for the protons and carbons in the thiophene ring, allowing for their clear differentiation.
Causality in Spectral Differences: In 2-bromothiophene, the bromine atom is at the C2 position, leading to a characteristic set of three proton signals in the aromatic region of the ¹H NMR spectrum. In contrast, 3-bromothiophene exhibits a different substitution pattern, resulting in a distinct set of three proton signals with different chemical shifts and coupling constants. Similarly, the ¹³C NMR spectra of the two isomers show unique chemical shifts for the four carbon atoms of the thiophene ring.
Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system for structural confirmation. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, along with the number and chemical shifts of the signals in the ¹³C spectrum, must all be consistent with the proposed structure.
Data Presentation: A Head-to-Head Comparison
To facilitate an objective comparison of these techniques, the following tables summarize their performance characteristics and the key spectral data for the differentiation of 2- and 3-bromothiophene.
Table 1: Performance Comparison of Analytical Techniques for Bromothiophene Isomer Analysis
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by volatility and polarity, detection by mass | Separation by polarity, detection by UV absorbance | Differentiation by nuclear magnetic properties |
| Primary Application | Separation, identification, and quantification | Quantification and purity analysis | Structural elucidation and confirmation |
| Sensitivity | High (ppb to ppm) | Moderate (ppm) | Low (requires mg quantities) |
| Resolution of Isomers | Excellent with appropriate column | Good to excellent with method optimization | Not a separation technique, but provides unambiguous differentiation |
| Structural Information | High (mass spectrum provides fragmentation pattern) | Low (UV spectrum is not highly specific) | Very High (provides detailed connectivity information) |
| Quantitative Accuracy | Good to excellent with appropriate calibration | Excellent with appropriate calibration | Good for relative quantification, requires internal standard for absolute quantification |
| Sample Throughput | High | High | Low |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2- and 3-Bromothiophene in CDCl₃
| Compound | Nucleus | H2/C2 | H3/C3 | H4/C4 | H5/C5 |
| 2-Bromothiophene | ¹H | - | ~7.15 (dd) | ~6.95 (dd) | ~7.25 (dd) |
| ¹³C | ~112.5 | ~128.0 | ~127.5 | ~130.0 | |
| 3-Bromothiophene | ¹H | ~7.20 (dd) | - | ~7.00 (dd) | ~7.28 (dd) |
| ¹³C | ~122.9 | ~110.1 | ~129.0 | ~126.0 |
Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration. Data is compiled from multiple spectral databases.[1][2][3]
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step methodologies for the analysis of bromothiophene isomers using GC-MS, HPLC, and NMR.
Protocol 1: GC-MS Analysis of Bromothiophene Isomers
-
Sample Preparation:
-
Dissolve approximately 1 mg of the bromothiophene sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample further to be within the linear range of the detector.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-250 amu
-
-
Data Analysis:
-
Identify the peaks corresponding to 2- and 3-bromothiophene based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol 2: HPLC Analysis of Bromothiophene Isomers
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromothiophene sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks for 2- and 3-bromothiophene by comparing their retention times with those of known standards.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Protocol 3: NMR Analysis of Bromothiophene Isomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified bromothiophene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically employed.
-
Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of the carbon nuclei.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualization of Workflows and Synthetic Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic pathways for bromothiophenes and the analytical workflows.
Caption: Synthetic pathways for 2- and 3-bromothiophene.
Caption: Comparative analytical workflows for bromothiophene isomer analysis.
Conclusion: An Integrated Approach to Ensuring Purity
In the synthesis of bromothiophenes, the potential for isomeric impurities necessitates a robust analytical strategy. While GC-MS offers unparalleled separation and identification capabilities, and NMR provides definitive structural elucidation, HPLC serves as a workhorse for routine purity analysis and quantification. The optimal approach often involves a combination of these techniques. For instance, GC-MS can be used to identify and confirm the presence of isomeric impurities, while a validated HPLC method can be employed for routine quality control and release testing. NMR remains the ultimate arbiter for structural confirmation, particularly for novel derivatives. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the isomeric purity of their bromothiophene intermediates, thereby safeguarding the integrity of their research and the quality of their final products.
References
- PubChem. (n.d.). 2-Bromothiophene.
Sources
A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. Pyridinium Tribromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms into molecular frameworks is a cornerstone transformation. This functionalization opens gateways to a multitude of subsequent reactions, making the choice of brominating agent a critical decision that dictates reaction outcomes, yields, and overall efficiency. Among the arsenal of available reagents, N-bromosuccinimide (NBS) and pyridinium tribromide (PyBr₃) stand out as two of the most versatile and widely employed solid brominating agents.
This guide offers an in-depth, objective comparison of NBS and PyBr₃, moving beyond a simple cataloging of uses to explore the mechanistic underpinnings that govern their reactivity and selectivity. By understanding the "why" behind their application, researchers can make more informed decisions, optimizing their synthetic strategies for robustness and success.
The Contenders: A Head-to-Head Introduction
At first glance, both NBS and PyBr₃ offer a significant practical advantage over elemental bromine (Br₂): they are crystalline solids, which are far easier and safer to handle, weigh, and dispense than the volatile, highly corrosive, and toxic liquid Br₂.[1] However, their utility and applications diverge significantly due to their distinct chemical natures and reaction mechanisms.
-
N-Bromosuccinimide (NBS) is a powerhouse for free-radical brominations.[2] Its primary application lies in the selective bromination of positions allylic and benzylic to double bonds or aromatic rings, a transformation known as the Wohl-Ziegler reaction.[3][4] It can also serve as an electrophilic brominating agent under specific conditions.[5]
-
Pyridinium Tribromide (PyBr₃) , also known as pyridinium hydrobromide perbromide, is a stable salt that acts as a solid, convenient source of molecular bromine.[6][7] Its forte is electrophilic bromination, making it an excellent choice for the α-bromination of ketones and the bromination of alkenes, alkynes, and electron-rich aromatic systems like phenols.[1][8]
Performance Comparison: A Data-Driven Analysis
The choice between NBS and PyBr₃ is fundamentally a choice of reaction mechanism. This dictates the optimal substrate, solvent, and reaction conditions.
| Feature | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (PyBr₃) |
| Primary Use | Allylic & Benzylic Bromination (Radical)[9] | α-Bromination of Ketones, Bromination of Alkenes/Alkynes (Electrophilic)[10] |
| Form | White crystalline solid[1] | Red-orange crystalline solid[1] |
| Mechanism | Primarily Radical Chain Reaction[11] | Electrophilic (in-situ source of Br₂)[6] |
| Handling | Moisture and light-sensitive; lachrymator.[12] | Stable solid, but hygroscopic and corrosive upon decomposition.[7][13] |
| Byproducts | Succinimide (often insoluble, can aid in monitoring reaction completion)[4] | Pyridinium hydrobromide (typically water-soluble, simplifying workup) |
| Typical Solvents | Non-polar (e.g., CCl₄, CH₂Cl₂) for radical reactions[14] | Polar (e.g., THF, CH₃COOH, CH₃OH) for electrophilic reactions[15] |
Mechanism of Action: Radical Pathways vs. Electrophilic Delivery
N-Bromosuccinimide: The Master of Radical Bromination
The celebrated Wohl-Ziegler reaction hinges on the ability of NBS to maintain a very low, steady-state concentration of molecular bromine (Br₂).[14] This is the key to favoring radical substitution over competitive electrophilic addition to double bonds.[5]
The reaction is initiated by a radical initiator, such as AIBN or light, which generates a small number of bromine radicals (Br•).[3] These radicals then propagate a chain reaction.
The Wohl-Ziegler Radical Chain Mechanism involves:
-
Initiation: Homolytic cleavage of a Br-Br bond to form two bromine radicals (Br•).
-
Propagation Step 1: A bromine radical abstracts a hydrogen atom from an allylic or benzylic position, which is favored due to the resonance stabilization of the resulting allylic or benzylic radical.[11] This step also produces HBr.
-
Propagation Step 2: The newly formed allylic/benzylic radical reacts with a molecule of Br₂ to yield the brominated product and another bromine radical, which continues the chain.
-
The Role of NBS: The HBr generated in the first propagation step reacts with NBS to regenerate the molecular bromine needed for the second propagation step.[14] This clever recycling maintains the requisite low concentration of Br₂.
Pyridinium Tribromide: A Tamed Source of Electrophilic Bromine
Pyridinium tribromide serves as a solid, stable complex that, in solution, exists in equilibrium with pyridinium hydrobromide and molecular bromine.[6] This equilibrium provides a controlled release of Br₂, which then acts as the electrophile in addition reactions.
PyH⁺Br₃⁻ ⇌ PyH⁺Br⁻ + Br₂
This in-situ generation of bromine makes PyBr₃ a much safer and more manageable alternative to using liquid Br₂ directly, especially for reactions like the bromination of alkenes, which proceeds through a classic bromonium ion intermediate.[16]
The Electrophilic Addition Mechanism involves:
-
Release of Br₂: PyBr₃ dissociates in solution to provide a low concentration of Br₂.
-
Electrophilic Attack: The π-bond of an alkene attacks one of the bromine atoms of Br₂, displacing a bromide ion (Br⁻) and forming a cyclic bromonium ion intermediate.
-
Nucleophilic Attack: The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the initial bromine addition (anti-addition), opening the three-membered ring to give the vicinal dibromide product.
Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene using NBS
This procedure is representative of the Wohl-Ziegler reaction for forming an allylic bromide.
Workflow:
Step-by-Step Methodology:
-
To a solution of cyclohexene (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or trifluorotoluene, add N-bromosuccinimide (1.0 eq).[4] It is often beneficial to use freshly recrystallized NBS to minimize side reactions.[17]
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux with efficient stirring. The reaction can be initiated with a UV lamp if an initiator is not used.
-
Monitor the reaction progress. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide byproduct, which floats.[4]
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromocyclohexene. Further purification can be achieved by distillation.
Protocol 2: α-Bromination of Acetophenone using Pyridinium Tribromide
This procedure is a classic example of the electrophilic α-bromination of a ketone.
Workflow:
Step-by-Step Methodology:
-
Dissolve acetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (THF).[10][15]
-
To the stirred solution, add pyridinium tribromide (1.0 eq) portion-wise at room temperature. The solid reagent is easy to handle and weigh.[1]
-
Continue stirring the mixture. The reaction progress can often be monitored by the disappearance of the red-orange color of the PyBr₃.
-
Once the reaction is complete, pour the mixture into a beaker of ice-water to precipitate the product and dissolve the pyridinium hydrobromide byproduct.
-
Collect the solid α-bromoacetophenone by vacuum filtration.
-
Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Safety and Handling
A crucial aspect of reagent selection is safety and ease of handling.
-
N-Bromosuccinimide (NBS): While a solid, NBS is a lachrymator and should be handled in a well-ventilated fume hood.[18] It is sensitive to moisture and light and should be stored in a cool, dark, dry place.[12] Over time, it can decompose, turning yellow or brown due to the formation of Br₂, which can affect its reactivity.[17] It is classified as an oxidizer and can cause severe skin burns and eye damage.[19]
-
Pyridinium Tribromide (PyBr₃): Generally considered a safer alternative to liquid bromine, PyBr₃ is a stable, non-volatile solid.[13] However, it is still a corrosive substance that causes severe skin burns and eye damage and should be handled with appropriate personal protective equipment (PPE).[20][21][22] It is hygroscopic and can release bromine upon decomposition.[7]
Choosing the Right Reagent: A Decision Guide
The selection between NBS and PyBr₃ is almost always determined by the desired transformation. The following decision tree summarizes the selection process based on the substrate and the target product.
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A Researcher's Guide to Analyzing Structural and Electronic Properties with DFT Calculations
In the landscape of computational chemistry and materials science, Density Functional Theory (DFT) stands as a cornerstone methodology for investigating the electronic structure of many-body systems.[1] This guide provides an in-depth comparison of DFT approaches for analyzing structural and electronic properties, offering insights into the theoretical underpinnings and practical considerations that are paramount for researchers, scientists, and drug development professionals.
The Foundation: Understanding Density Functional Theory
At its core, DFT provides an approximate solution to the Schrödinger equation for a many-body system, enabling the investigation of structural, magnetic, and electronic properties of molecules and materials.[2] The central tenet of DFT is that the ground-state energy of a many-electron system is a unique functional of the electron density.[2][3] This is a significant departure from traditional wavefunction-based methods, as it simplifies the problem from a complex N-electron wavefunction to a more manageable 3-dimensional electron density.
The total energy in DFT is expressed as a sum of several components: the kinetic energy of the electrons, the potential energy of the ion-electron and ion-ion interactions, the classical electron-electron Coulomb repulsion, and the exchange-correlation energy.[2] The exchange-correlation term accounts for the quantum mechanical effects of electron exchange and correlation, and its exact form is unknown, necessitating the use of approximations.
The DFT Workflow: A Step-by-Step Protocol
A typical DFT calculation involves a series of well-defined steps, from initial structure setup to the final analysis of properties. The following protocol outlines a general workflow for performing DFT calculations to analyze structural and electronic properties.
Experimental Protocol: Standard DFT Workflow
-
Structure Preparation:
-
Obtain the initial atomic coordinates of the molecule or crystal structure. This can be from experimental data (e.g., X-ray crystallography) or by building the structure using molecular modeling software.
-
For solid-state calculations, define the lattice parameters and atomic positions within the unit cell.
-
-
Input File Generation:
-
Create an input file that specifies the computational parameters for the DFT software. Key parameters include:
-
Method: Specify the exchange-correlation functional (e.g., B3LYP, PBE).
-
Basis Set: Choose an appropriate basis set to represent the atomic orbitals (e.g., 6-31G(d), cc-pVTZ).
-
Charge and Multiplicity: Define the total charge and spin multiplicity of the system.[4]
-
Calculation Type: Specify the desired calculation, such as geometry optimization, frequency calculation, or single-point energy calculation.[4]
-
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure. This involves iteratively calculating the forces on the atoms and adjusting their positions until a stable configuration is reached.
-
The optimized geometry provides crucial structural information, including bond lengths, bond angles, and lattice parameters.[4][5]
-
-
Property Calculation:
-
Once the geometry is optimized, perform single-point energy calculations to determine various electronic properties. These can include:
-
Total Energy: The ground-state energy of the system.[4]
-
Band Structure and Density of States (DOS): For periodic systems, these calculations reveal the electronic band gap and the distribution of electronic states.[6][7]
-
Molecular Orbitals (HOMO/LUMO): For molecules, this analysis provides insights into chemical reactivity.[3]
-
-
-
Post-Processing and Analysis:
-
Analyze the output files to extract the desired structural and electronic properties.[4]
-
Visualization software can be used to view the optimized structure, molecular orbitals, and electron density plots.
-
Diagram: A Generalized DFT Workflow
Caption: A visual representation of the hierarchy of DFT functionals.
Interpreting the Results: From Raw Data to Scientific Insight
The output of a DFT calculation provides a wealth of information about the structural and electronic properties of the system under investigation. [8] Structural Properties:
-
Optimized Geometry: The final atomic coordinates from a geometry optimization represent the equilibrium structure. From this, one can determine bond lengths, bond angles, and dihedral angles. [9]* Lattice Parameters: For crystalline materials, the optimized lattice constants and cell volume are key structural parameters. [5]* Vibrational Frequencies: A frequency calculation can confirm that the optimized structure is a true minimum (no imaginary frequencies) and provides information about the vibrational modes of the system. [4] Electronic Properties:
-
Total Energy: The absolute total energy is useful for comparing the relative stability of different isomers or conformations. [4]* Band Structure: For periodic systems, the band structure plot shows the allowed electron energy levels as a function of momentum in the Brillouin zone. The presence and size of a band gap distinguish between metals, semiconductors, and insulators. [10]* Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. The partial DOS (PDOS) can be used to analyze the contribution of different atoms or orbitals to the electronic states. [11]* Molecular Orbitals: For molecules, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's excitability.
-
Electron Density: The electron density distribution can be visualized to understand chemical bonding and charge distribution within the system.
Conclusion
DFT calculations are a powerful tool for gaining fundamental insights into the structural and electronic properties of molecules and materials. By carefully selecting the appropriate functional, basis set, and software package, researchers can obtain accurate and reliable results. A thorough understanding of the underlying theory and the ability to critically interpret the computational output are essential for translating raw data into meaningful scientific discoveries.
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A Comparative Guide to the Characterization of 5-Bromothiophene-3-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the characterization of 5-bromothiophene-3-carboxylic acid esters, with a focus on their synthesis and spectroscopic properties. As versatile building blocks in medicinal chemistry and materials science, a thorough understanding of their characteristics is paramount for their effective utilization. This document offers a comparative analysis against isomeric alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.
Introduction: The Significance of Positional Isomerism in Bromothiophene Carboxylic Acids
Bromothiophene carboxylic acids are a critical class of heterocyclic compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and functional materials[1]. The thiophene scaffold is a well-established pharmacophore, and the presence of both a bromine atom and a carboxylic acid group provides two orthogonal points for chemical modification, typically through cross-coupling reactions and esterification or amidation, respectively[2].
The relative positions of the bromo and carboxyl substituents on the thiophene ring profoundly influence the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives. This guide focuses on the characterization of esters derived from this compound and provides a comparative analysis with two of its isomers: 2-bromothiophene-3-carboxylic acid esters and 5-bromothiophene-2-carboxylic acid esters. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous structure elucidation and quality control in a research and development setting.
Synthesis of Bromothiophene Carboxylic Acid Esters: A Comparative Overview
The synthesis of bromothiophene carboxylic acid esters typically involves a two-step process: the regioselective bromination of a thiophene carboxylic acid precursor, followed by esterification. The choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity.
Regioselective Bromination of Thiophene-3-carboxylic Acid
The synthesis of this compound commences with the electrophilic bromination of thiophene-3-carboxylic acid. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of the five-membered thiophene ring, the directing effects are more nuanced. Bromination preferentially occurs at the 5-position, which is para to the carboxylic acid, due to the activating effect of the sulfur atom directing electrophiles to the α-positions (2- and 5-positions)[3].
Caption: Synthesis of this compound.
Esterification Methodologies
The esterification of bromothiophene carboxylic acids can be achieved through various standard methods. A common and effective approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is mild and generally provides good yields.
Experimental Protocols
Protocol 1: Synthesis of this compound[3]
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxylic acid (10 g, 78 mmol) in glacial acetic acid (60 mL).
-
Bromination: In a separate flask, prepare a solution of bromine (5.61 g, 35.1 mmol) in glacial acetic acid (30 mL). Slowly add the bromine solution to the stirred solution of thiophene-3-carboxylic acid.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1 hour.
-
Work-up and Purification: Pour the reaction mixture into 300 mL of cold water and stir for 15 minutes. Collect the resulting solid by vacuum filtration and wash with water. Recrystallize the crude product from water to yield pure this compound.
Protocol 2: Synthesis of Methyl 5-Bromothiophene-3-carboxylate (General Procedure)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be further purified by column chromatography.
Comparative Spectroscopic Analysis
The position of the bromine and ester groups on the thiophene ring leads to distinct patterns in NMR, IR, and Mass Spectrometry, allowing for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the bromine atom and the ester group, along with the influence of the sulfur heteroatom, dictates the spectral features.
¹H NMR Spectral Data Comparison
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) | J (Hz) |
| Methyl 5-bromothiophene-3-carboxylate | ~8.15 (d) | ~7.55 (d) | - | ~3.85 (s, 3H, OCH₃) | J₂₄ ≈ 1.5 |
| Methyl 2-bromothiophene-3-carboxylate | - | ~7.10 (d) | ~7.45 (d) | ~3.90 (s, 3H, OCH₃) | J₄₅ ≈ 5.7 |
| Methyl 5-bromothiophene-2-carboxylate | - | ~7.15 (d) | ~7.60 (d) | ~3.88 (s, 3H, OCH₃) | J₃₄ ≈ 4.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Causality of Chemical Shifts:
-
In methyl 5-bromothiophene-3-carboxylate , the H-2 proton is deshielded due to its proximity to the electron-withdrawing ester group at C-3 and the sulfur atom. The H-4 proton is also deshielded by the adjacent ester group.
-
For methyl 2-bromothiophene-3-carboxylate , the H-5 proton is significantly deshielded by the adjacent bromine atom.
-
In methyl 5-bromothiophene-2-carboxylate , the H-3 proton is deshielded by the adjacent ester group, and the H-4 proton is influenced by both the sulfur and the bromine atom.
¹³C NMR Spectral Data Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C=O (ppm) | OCH₃ (ppm) |
| This compound [3] | ~131.0 | ~128.3 | ~125.6 | ~108.6 | ~162.0 | - |
| Ethyl 2-bromothiophene-3-carboxylate [4] | ~119.0 | ~130.7 | ~132.5 | ~128.2 | ~163.2 | 14.3, 61.2 |
| Methyl 5-bromothiophene-2-carboxylate | ~130.0 | ~134.0 | ~124.0 | ~116.0 | ~162.0 | ~52.0 |
Note: Data is compiled from various sources and may be for different ester derivatives. Direct comparison should be made with caution.
Influence of Substituent Position on ¹³C NMR:
The carbon directly attached to the bromine atom (the ipso-carbon) experiences a significant shielding effect, known as the "heavy atom effect," causing its resonance to appear at a lower chemical shift than might be expected based on electronegativity alone[5]. This is evident in the upfield shift of C-5 in this compound (~108.6 ppm). The carbonyl carbon chemical shifts are all in the expected region for esters (~162-163 ppm).
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified ester and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube[6].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.
Characteristic IR Absorptions
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C=O (ester) | 1715-1730 | Strong, sharp absorption |
| C-O (ester) | 1200-1300 | Strong absorption |
| C-Br | 500-600 | Medium to weak absorption |
| Thiophene C-H | ~3100 | Weak to medium absorption |
| Thiophene C=C | 1400-1500 | Medium absorptions |
The exact position of the C=O stretch is influenced by the electronic effects of the substituents on the thiophene ring. Generally, electron-withdrawing groups will slightly increase the C=O stretching frequency.
Protocol 4: IR Spectroscopy Sample Preparation
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the ester and other functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.
Expected Fragmentation Patterns
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion, M⁺ and [M+2]⁺, with approximately equal intensity, which is indicative of the presence of a single bromine atom.
-
Loss of Alkoxy Group: A common fragmentation pathway for esters is the loss of the alkoxy group (-OR) to form an acylium ion [R-C≡O]⁺.
-
Loss of the Ester Group: Fragmentation may also involve the loss of the entire ester group.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation.
Caption: Key steps in the mass spectrometric analysis of bromothiophene esters.
Performance in Drug Development: A Comparative Perspective
The choice of isomer can have a significant impact on the biological activity and pharmacokinetic properties of a drug candidate. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been investigated for their spasmolytic activity[7]. In a comparative study on the antiviral activity against norovirus, 5-chloro- and 5-bromothiophene-2-carboxamide derivatives showed comparable efficacy, suggesting that in some cases, the specific halogen may not be a critical determinant of activity[8].
The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions is also a key consideration. The electronic environment of the C-Br bond, influenced by the position of the ester group, can affect the rate and efficiency of these reactions, which are fundamental in the synthesis of diverse compound libraries for drug discovery.
Conclusion
The characterization of this compound esters requires a multi-faceted analytical approach. NMR spectroscopy is the most powerful tool for unambiguous isomer identification, with the chemical shifts and coupling constants of the thiophene protons providing a clear fingerprint for each substitution pattern. IR spectroscopy and mass spectrometry provide valuable complementary data for functional group identification and molecular weight confirmation.
For researchers in drug development, a thorough understanding of the synthesis and characterization of these building blocks is essential. The choice of a particular bromothiophene carboxylic acid isomer should be guided by the desired synthetic route, the expected influence on biological activity, and the distinct spectroscopic properties that will enable confident characterization of the final products. This guide provides the foundational knowledge and practical protocols to navigate these considerations effectively.
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A Comparative Guide to the Biological Activity of Functionalized Thiophenes
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for benzene and other aromatic systems have cemented its status as a "privileged pharmacophore".[1] This guide offers a comparative analysis of the biological activities of various functionalized thiophene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents. We will delve into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Thiophene-containing compounds have shown a wide array of pharmacological effects, leading to several FDA-approved drugs for various conditions.[1]
The versatility of the thiophene ring allows for the synthesis of a vast library of derivatives with diverse biological activities. The nature and position of the functional groups appended to the thiophene core are critical in determining the specific biological target and the potency of the compound. This guide aims to elucidate these structure-activity relationships, providing a valuable resource for the rational design of novel thiophene-based therapeutics.
Antimicrobial Activity: A Broad Spectrum of Action
Thiophene derivatives have demonstrated significant activity against a wide range of microbial pathogens, including drug-resistant strains.[3][4] This section compares the antimicrobial efficacy of several functionalized thiophenes, with a focus on their minimum inhibitory concentrations (MICs).
Comparative Analysis of Antimicrobial Thiophenes
The following table summarizes the MIC values of representative thiophene derivatives against various bacterial strains. Lower MIC values indicate greater potency.
| Compound ID | Functionalization | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene 1 | 2-(ortho-piperidin-4-yloxy)benzamide | A. baumannii | 32 | [4] |
| E. coli | 64 | [4] | ||
| Thiophene 4 | Specific benzamide and piperidin-4-yloxy derivative | Colistin-Resistant A. baumannii | 16 (MIC50) | [3][4] |
| Colistin-Resistant E. coli | 8 (MIC50) | [3][4] | ||
| Thiophene 5 | Specific benzamide and piperidin-4-yloxy derivative | Colistin-Resistant A. baumannii | 16 (MIC50) | [3][4] |
| Colistin-Resistant E. coli | 32 (MIC50) | [3][4] | ||
| Thiophene 8 | Specific benzamide and piperidin-4-yloxy derivative | Colistin-Resistant A. baumannii | 32 (MIC50) | [3][4] |
| Colistin-Resistant E. coli | 32 (MIC50) | [3][4] | ||
| Spiro-indoline-oxadiazole 17 | Thiophene-2-carbohydrazide derivative | C. difficile | 2-4 µg/mL | [5] |
Expert Insights: The data clearly indicates that specific substitutions on the thiophene ring are crucial for potent antimicrobial activity. For instance, the position of the piperidin-4-yloxy group on the benzamide substituent significantly impacts the MIC values.[4] Notably, thiophenes 4 and 5 exhibit promising activity against colistin-resistant Gram-negative bacteria, a critical area of unmet medical need.[3][4] Furthermore, the spiro-indoline-oxadiazole derivative of thiophene shows highly specific and potent activity against C. difficile, highlighting the potential for developing narrow-spectrum antibiotics.[5]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7][8][9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[7][8]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the functionalized thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard. This is then diluted to the final desired concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]
Workflow Diagram:
Caption: Broth microdilution workflow.
Anticancer Activity: Targeting Multiple Pathways of Cell Proliferation
Functionalized thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[2] These mechanisms include the inhibition of kinases like VEGFR-2 and the disruption of microtubule assembly.[2]
Comparative Analysis of Anticancer Thiophenes
The following table presents the half-maximal inhibitory concentration (IC50) values for several thiophene derivatives against different cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1m | Thiophene pyridine based | MCF-7 (Breast) | 0.09 | [1] |
| Thienopyrimidine 3b | Thienopyrimidine | HepG2 (Liver) | 3.105 ± 0.14 | [10] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [10] | ||
| Thieno[3,2-b]pyrrole 4c | Thieno[3,2-b]pyrrole | HepG2 (Liver) | 3.023 ± 0.12 | [10] |
| PC-3 (Prostate) | 3.12 ± 0.15 | [10] | ||
| Thiophene Carboxamide 2b | Thiophene carboxamide | Hep3B (Liver) | 5.46 | [11] |
| Thiophene Carboxamide 2e | Thiophene carboxamide | Hep3B (Liver) | 12.58 | [11] |
| BU17 | Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung) | Not specified, potent | [2] |
| BZ02 | 2-Iodobenzamide tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | [2] |
| BZA09 | Benzylamine tetrahydrobenzo[b]thiophene | A549 (Lung) | 2.73 | [2] |
Expert Insights: The data showcases the broad-spectrum anticancer potential of functionalized thiophenes. The thienopyrimidine and thieno[3,2-b]pyrrole derivatives demonstrate low micromolar activity against both liver and prostate cancer cell lines.[10] The thiophene carboxamides are also effective against liver cancer cells.[11] Furthermore, the tetrahydrobenzo[b]thiophene derivatives, particularly the benzylamine BZA09, exhibit potent cytotoxicity against lung cancer cells.[2] The diverse chemical scaffolds highlight the tunability of the thiophene core for targeting different cancer types.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the functionalized thiophene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Workflow Diagram:
Caption: MTT assay workflow for cytotoxicity.
Target-Specific Assays: VEGFR-2 Kinase and Tubulin Polymerization
For a deeper understanding of the mechanism of action, target-specific assays are crucial.
-
VEGFR-2 Kinase Assay: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis. The assay typically involves incubating recombinant VEGFR-2 with a substrate and ATP, and then quantifying the amount of phosphorylated substrate.[13][14][15][16]
-
Tubulin Polymerization Assay: This assay assesses the effect of a compound on the assembly of tubulin into microtubules. It can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[17][18][19][20]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22]
Comparative Analysis of Anti-inflammatory Thiophenes
The following table summarizes the in vivo anti-inflammatory activity of selected thiophene derivatives in the carrageenan-induced paw edema model.
| Compound ID | Functionalization | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound 15 | Morphine ring at 2-amino position | 50 | 58.46 | [21][23] |
| Compound 16 | Methyl and chlorine substituents | Not specified | 48.94 | [21][23] |
| Compound 17 | Methyl and chlorine substituents | Not specified | 47 | [21][23] |
| Indomethacin | Standard NSAID | Not specified | 47.73 | [21] |
| Sodium Diclofenac | Standard NSAID | Not specified | Comparable to 16 & 17 | [21][23] |
| Compound 21 | Specific derivative | Not specified | More effective than celecoxib | [21] |
Expert Insights: The in vivo data highlights the significant anti-inflammatory potential of functionalized thiophenes. Compound 15, with a morphine moiety, shows superior activity to the standard NSAID indomethacin.[21][23] The presence of methyl and chlorine groups, as in compounds 16 and 17, also confers potent anti-inflammatory effects, comparable to sodium diclofenac.[21][23] Furthermore, compound 21 demonstrates greater efficacy than celecoxib in an in vivo model, suggesting a promising profile for further development.[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[24][25][26][27][28]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[26][27]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the functionalized thiophene derivative or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection, at a predetermined time before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Workflow Diagram:
Caption: Carrageenan-induced paw edema workflow.
Neuroprotective Activity: A Gleam of Hope for Neurodegenerative Diseases
Thiophene derivatives are being investigated for their potential to combat neurodegenerative disorders.[29][30] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the modulation of amyloid-β aggregation.[29][30]
Comparative Analysis of Neuroprotective Thiophenes
While extensive comparative tables with IC50 values for neuroprotection are still emerging in the literature, several studies have highlighted promising candidates. For instance, certain thiophene oligomer derivatives have shown neuroprotective effects against beta-amyloid-induced toxicity.[31]
Expert Insights: The exploration of thiophenes for neurodegenerative diseases is a rapidly evolving field. The ability of these compounds to cross the blood-brain barrier is a significant advantage.[32] Multi-target approaches, where a single thiophene derivative can address multiple pathological features of a neurodegenerative disease (e.g., cholinergic deficit and amyloid plaques), are particularly promising.[29][30]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to screen for AChE inhibitors.[33][34][35][36]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[33]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, the thiophene test compound at various concentrations, AChE, and DTNB.
-
Initiation of Reaction: Start the reaction by adding the acetylthiocholine substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can then be calculated.
Workflow Diagram:
Caption: Acetylcholinesterase inhibition assay workflow.
Conclusion: The Future of Thiophene-Based Therapeutics
This guide has provided a comparative overview of the diverse biological activities of functionalized thiophenes, supported by experimental data and detailed protocols. The evidence strongly supports the continued exploration of the thiophene scaffold in drug discovery. The ability to fine-tune the biological activity through targeted functionalization makes thiophenes an incredibly versatile platform for developing novel therapeutics against a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of promising thiophene derivatives to translate their in vitro and in vivo efficacy into clinically successful drugs.
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A Senior Application Scientist's Guide to Amidation Protocols: A Comparative Analysis of Yield and Performance
Introduction: The Ubiquitous Amide Bond
The amide bond is the cornerstone of a vast array of molecules, from life-sustaining proteins and peptides to blockbuster pharmaceuticals and high-performance polymers.[1][2] Its remarkable stability and structural role make it a primary focus in organic synthesis. For researchers in drug development and chemical sciences, the efficient and high-yielding formation of this linkage is paramount. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable, high-temperature process that forms a stable ammonium carboxylate salt.[3] This guide provides an in-depth comparison of prevalent amidation protocols, moving beyond simple procedural lists to explore the causality behind reagent choice, reaction efficiency, and ultimate yield, empowering you to select the optimal strategy for your synthetic challenge.
Core Principles of Amide Bond Formation
The fundamental challenge in amidation is the activation of the carboxylic acid. The carboxylate anion is a poor electrophile, and the amine is basic, leading to non-productive acid-base chemistry. Modern amidation protocols overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile. The choice of this activation strategy is the single most critical factor influencing the reaction's success.
Major Classes of Amidation Protocols: A Comparative Overview
We can broadly categorize amidation methods into three families: those using stoichiometric coupling reagents, those proceeding via activated carboxylic acid derivatives, and modern catalytic approaches.
Stoichiometric Coupling Reagents: The Workhorses of Amidation
These reagents are the most common tools for amide bond formation, particularly in peptide and medicinal chemistry. They function by reacting with the carboxylic acid to form a highly reactive intermediate in situ.
-
Carbodiimides (e.g., EDC, DCC): Carbodiimides facilitate dehydration. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to the water-solubility of its urea byproduct, simplifying purification.[4] However, carbodiimides alone can lead to side reactions and racemization of chiral centers. The addition of nucleophilic auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives trap the initial O-acylisourea intermediate to form an activated ester, which is less prone to racemization and reacts efficiently with the amine.[5][6]
-
Onium Salts (Uronium/Aminium & Phosphonium): This class of reagents offers higher efficiency and faster reaction times, especially for challenging or "difficult" couplings involving sterically hindered substrates.[4][5]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents known.[5] They react to form a highly reactive O-acylisouronium species, leading to rapid amide formation with minimal side products.
-
Phosphonium Salts (PyBOP, BOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful reagent that forms an activated benzotriazolyl ester.[5][7]
-
-
Other Reagents (T3P®, CDI): Propylphosphonic anhydride (T3P®) is a versatile and safe reagent that drives the reaction by forming a mixed anhydride, with byproducts that are easily removed by aqueous workup.[4] 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming a reactive acyl-imidazole intermediate.[8]
Classical Methods via Carboxylic Acid Derivatives
These multi-step, traditional methods involve isolating an activated carboxylic acid derivative before reacting it with the amine.
-
Acyl Chlorides (Schotten-Baumann reaction): This robust method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][9] The subsequent reaction with an amine, typically in the presence of a base, is very rapid and often high-yielding.[9][10] However, the harsh conditions required to form the acyl chloride limit its compatibility with sensitive functional groups.[10]
-
Acid Anhydrides: Similar to acyl chlorides, acid anhydrides are reactive acylating agents. The reaction of an amine with an anhydride yields the desired amide and a carboxylate salt as a byproduct.[11]
Direct Catalytic Amidation: The "Green" Frontier
Driven by the principles of green chemistry, significant research has focused on developing catalytic methods that avoid stoichiometric activators and the waste they generate.[1][2][12]
-
Boron-Based Catalysis: Boron-based reagents, such as boric acid and borate esters like B(OCH₂CF₃)₃, can catalyze the direct amidation of carboxylic acids and amines, often at elevated temperatures.[13] These methods are operationally simple and can be carried out without stringent exclusion of air or moisture.[13]
-
Transition-Metal Catalysis: Various transition metals, including titanium, zirconium, and palladium, have been shown to catalyze direct amidation.[1][3] For instance, catalytic titanium tetrafluoride (TiF₄) has been demonstrated to be effective for a broad range of substrates, providing amides in very high yields.[3]
Performance Comparison: A Data-Driven Analysis
The choice of protocol significantly impacts yield, reaction time, and product purity. The following table summarizes the performance of common coupling reagents in the context of a challenging amidation, providing a baseline for comparison.
| Coupling Reagent | Class | Additive | Base | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| EDC | Carbodiimide | HOBt | DIPEA | 12 h | 85% | >95% | Cost-effective; water-soluble urea byproduct simplifies workup.[4] |
| HATU | Uronium Salt | None | DIPEA | 2 h | 95% | >98% | Highly efficient and rapid, especially for difficult couplings; higher cost.[4][5] |
| HCTU | Uronium Salt | None | DIPEA | 2-4 h | High | High | Performance is very similar to HATU, producing peptides of high purity.[5] |
| T3P® | Phosphonic Anhydride | None | Pyridine | 4 h | 92% | >97% | Versatile and safe; straightforward workup makes it suitable for scale-up.[4] |
| PyBOP | Phosphonium Salt | None | DIPEA | 4-6 h | Moderate-High | Lower than HATU | Effective, but can lead to more impurities compared to top-tier uronium salts.[5] |
Note: Data is synthesized from model reactions and may vary based on specific substrates, solvents, and reaction conditions.[4][5]
A study comparing direct amidation of fatty acids with amidation via fatty acid methyl esters (FAME) found that the direct route, catalyzed by silica gel, gave significantly higher yields (70-80%)—approximately double that of the FAME-based protocol.[14]
Mechanistic Insights: Visualizing the Activation
Understanding the mechanism of action is key to optimizing reactions and troubleshooting unexpected outcomes.
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.[5]
Caption: General mechanism of uronium salt-mediated amide bond formation.[5]
Experimental Protocols: From Theory to Practice
The following protocols are representative examples for high-yield amide synthesis. Optimization may be required for specific substrates.
Protocol 1: General Amidation using EDC/HOBt
This protocol is a reliable and cost-effective standard for many applications.
-
Activation: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) at 0 °C, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the formation of the HOBt active ester.
-
Coupling: Add the desired amine (1.1 eq) to the mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Efficiency Amidation using HATU
This protocol is ideal for sterically hindered substrates or when rapid reaction times are desired.
-
Mixing: To a solution of the carboxylic acid (1.0 eq) in DMF at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Coupling: Immediately add the amine (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically complete within this timeframe. Monitor by TLC or LC-MS.
-
Workup: The workup procedure is identical to that described in Protocol 1. The high efficiency of HATU often results in cleaner crude products, simplifying purification.[6]
Protocol 3: Boron-Mediated Direct Amidation
This protocol represents a modern, catalyst-driven approach.
-
Setup: In a flask open to the air, combine the carboxylic acid (1.0 eq), the amine (1.0 eq), and B(OCH₂CF₃)₃ (2.0 eq) in acetonitrile (0.5 M).[13]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 5-24 hours.[13]
-
Workup: Cool the reaction to room temperature. For a simple aqueous workup, dilute with an organic solvent and wash with 1M HCl and 1M NaOH to remove unreacted starting materials and boron byproducts. Dry the organic layer, concentrate, and purify as needed.[13]
Caption: A generalized workflow for amidation using coupling reagents.
Conclusion and Future Outlook
The selection of an amidation protocol is a critical decision in chemical synthesis that balances the need for high yield and purity against factors like cost, substrate scope, and operational simplicity. For most standard applications, carbodiimide-based methods like EDC/HOBt offer a robust and economical solution. For challenging substrates where speed and efficiency are paramount, uronium salts like HATU are the superior choice, despite their higher cost.[4][5]
The future of amide synthesis is increasingly pointing towards catalytic and more sustainable methods.[2][12] Direct amidation protocols that minimize stoichiometric waste are not just environmentally conscious but also offer novel pathways for constructing complex molecules. As these methods become more robust and broadly applicable, they will undoubtedly become indispensable tools for the modern synthetic chemist.
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- (N.A.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- (2025). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions.
- (N.A.).
- Sabour, B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- (N.A.). Amide Synthesis. Fisher Scientific.
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Evaluating the performance of thiophene-based organic semiconductors
An In-Depth Guide to Evaluating Thiophene-Based Organic Semiconductors
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the performance of thiophene-based organic semiconductors (OSCs). Thiophene and its derivatives form the backbone of a significant class of p-type organic semiconductors, prized for their excellent charge transport properties and chemical tunability.[1] However, translating a promising molecular design from the flask to a high-performance electronic device requires rigorous and standardized characterization.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems. We will delve into the critical performance metrics—charge carrier mobility, on/off ratio, and operational stability—providing detailed methodologies, comparative data, and the rationale for each step.
Core Performance Metrics: The Foundation of Device Function
The primary evaluation of a new semiconductor is typically performed using an Organic Field-Effect Transistor (OFET) as a testbed.[2] This three-terminal device allows for the extraction of key parameters that govern the material's potential in more complex applications.[3]
Charge Carrier Mobility (µ)
Charge carrier mobility is the most cited figure of merit for an organic semiconductor, quantifying how quickly charge carriers (holes, in this case) move through the material under an applied electric field.[4][5] High mobility is crucial for applications requiring fast switching speeds or high current output.
The following protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common and reliable architecture for screening new materials.[6]
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer, which will serve as the gate electrode. A 300 nm layer of thermally grown silicon dioxide (SiO₂) on top acts as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each to remove organic residues.
-
Dry the substrate with a stream of dry nitrogen.
-
To improve the interface quality between the hydrophobic semiconductor and the hydrophilic SiO₂, a surface treatment is often necessary. Spin-coat a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This passivates surface traps and promotes better crystalline growth of the semiconductor layer.
Semiconductor Deposition (Solution-Processing):
-
Prepare a solution of the thiophene-based semiconductor (e.g., poly(3-hexylthiophene-2,5-diyl), P3HT) in a suitable organic solvent like chlorobenzene or CS₂ at a concentration of 5-10 mg/mL.[7]
-
Spin-coat the semiconductor solution onto the prepared Si/SiO₂ substrate. A typical spin speed would be 1500-3000 rpm for 60 seconds to achieve a film thickness of 30-50 nm.
-
Anneal the film on a hotplate. For P3HT, annealing at 110-130°C for 10-30 minutes helps to improve molecular ordering and, consequently, charge transport.[8]
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. Gold is a common choice due to its high work function, which facilitates hole injection into many p-type OSCs. The channel length (L) and width (W) are defined by the mask, with typical values being L = 50 µm and W = 1000 µm.
Characterization:
-
Place the fabricated device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from air and moisture.[9]
-
Connect the probes to the source, drain, and gate terminals.
-
Using a semiconductor parameter analyzer, perform two sets of measurements:
-
Output Characteristics: Measure the drain current (I_D) as the drain-source voltage (V_DS) is swept (e.g., from 0 V to -60 V) at several constant gate-source voltages (V_GS) (e.g., 0 V, -10 V, -20 V, ..., -60 V).
-
Transfer Characteristics: Measure I_D as V_GS is swept (e.g., from +20 V to -60 V) at a high, constant V_DS (e.g., -60 V). This ensures the transistor is operating in the saturation regime.[10]
-
Mobility Calculation: The field-effect mobility in the saturation regime is calculated from the transfer curve using the following equation derived from the standard MOSFET model[11]:
I_D = (W / 2L) * µ * C_i * (V_GS - V_th)²
Where:
-
I_D is the source-drain current.
-
W and L are the channel width and length.
-
µ is the charge carrier mobility.
-
C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).
-
V_GS is the gate-source voltage.
-
V_th is the threshold voltage.
By plotting the square root of I_D versus V_GS, the mobility (µ) can be extracted from the slope of the linear portion of the graph.[12] It is critical to acknowledge that this method provides an apparent mobility, which can be influenced by factors like contact resistance.[13]
Diagram: OFET Fabrication and Measurement Workflow
Caption: Workflow for OFET fabrication and characterization.
On/Off Current Ratio (I_on/I_off) and Threshold Voltage (V_th)
The On/Off ratio is the ratio of the current when the transistor is "on" (in accumulation) to the current when it is "off" (in depletion).[4] A high on/off ratio (ideally > 10⁵) is essential for digital logic and display applications to minimize power consumption and ensure clear switching states.[14]
The Threshold Voltage is the gate voltage required to turn the transistor on.[2] A V_th close to 0 V is desirable for low-power operation.
Both parameters are extracted directly from the same transfer characteristic curve used for mobility calculation.
-
I_on is the maximum drain current at the most negative V_GS.
-
I_off is the minimum drain current, typically at a V_GS of 0 V or a positive voltage.
-
V_th is determined by extrapolating the linear region of the √(I_D) vs. V_GS plot to the x-axis (where I_D = 0).
Comparative Performance Data
The performance of thiophene-based semiconductors varies widely based on their molecular structure, side-chain engineering, and processing conditions.[15]
| Semiconductor | Hole Mobility (µ) [cm²/Vs] | On/Off Ratio | Deposition Method | Reference |
| Pentacene (Benchmark) | 1.0 - 3.0 | > 10⁶ - 10⁸ | Vacuum Evaporation | [16] |
| P3HT | ~0.01 - 0.1 | ~10³ - 10⁵ | Solution-Processed | [10] |
| DPh-BTBT | ~1.0 | > 10⁶ | Vacuum Evaporation | [17] |
| C8-BTBT Derivatives | 2.0 - 9.3 | > 10⁷ | Solution-Processed | [18] |
| Fused DTT Derivatives | up to 2.6 | ~10⁷ | Solution-Processed | [19] |
| Thiophene-Anthracene | up to 0.5 | > 10⁷ | Vacuum Evaporation | [20] |
Note: Performance metrics are highly dependent on device architecture and processing conditions. This table provides representative values for comparison.
Stability: The Hurdle to Commercialization
A high-performance semiconductor is of little practical use if its properties degrade rapidly under operational or ambient conditions.[9][21] Stability is a multi-faceted challenge, encompassing resistance to electrical stress, environmental factors, temperature, and light.
Bias Stress Instability
When an OFET is operated continuously, a prolonged gate voltage can cause a shift in the threshold voltage, a phenomenon known as bias stress instability.[22][23] This effect is often attributed to charge trapping at the semiconductor-dielectric interface or within the dielectric itself.[24][25] A stable device should exhibit minimal V_th shift over time.
-
Place a fresh, unmeasured OFET on the probe station.
-
Measure an initial transfer curve (from V_GS = +20 V to -60 V at V_DS = -60 V) to establish the baseline performance (t=0).
-
Apply a constant DC gate bias (e.g., V_GS = -30 V) and source-drain bias (e.g., V_DS = -30 V) for an extended period (e.g., 1 hour).
-
Periodically interrupt the stress test at set intervals (e.g., 1 min, 5 min, 15 min, 30 min, 60 min) to quickly measure a new transfer curve.
-
Plot the extracted threshold voltage (V_th) as a function of stress time. The magnitude of the V_th shift is a direct measure of the device's operational instability.
Diagram: Bias Stress Measurement Cycle
Caption: Logic flow for a typical bias stress experiment.
Environmental, Thermal, and Photostability
-
Environmental Stability: Thiophene-based OSCs can be susceptible to degradation from oxygen and water, which can act as dopants or participate in electrochemical reactions, leading to increased off-currents and reduced mobility.[9][26] Evaluation involves storing devices in ambient air and measuring their performance characteristics periodically over days or weeks.[15][27] Encapsulation layers are often required to achieve long-term stability.[9]
-
Thermal Stability: Device performance must be reliable across a range of operating temperatures. Thermal stability is assessed by annealing devices at elevated temperatures and observing any irreversible changes in performance.[28][29] Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the material itself.[30]
-
Photostability: Under illumination, photo-generated excitons can lead to charge trapping or even irreversible chemical reactions, altering device performance.[31] Photostability tests involve operating the device under a controlled light source and monitoring changes in its electrical characteristics.
Advanced Considerations: Contact Resistance
A common pitfall in evaluating new organic semiconductors is neglecting the impact of contact resistance (R_c) at the source/drain electrodes.[32][33] High contact resistance can artificially lower the calculated mobility and obscure the true potential of the material.[11] While a full analysis is complex, methods like the Transmission Line Method (TLM), which requires fabricating devices with multiple channel lengths, can be used to de-embed the contact resistance from the channel resistance.[34][35]
Conclusion
The evaluation of thiophene-based organic semiconductors is a multi-step process requiring careful experimental design and a nuanced understanding of device physics. By systematically characterizing charge carrier mobility, on/off ratio, and a suite of stability metrics, researchers can build a comprehensive performance profile. This guide provides the foundational protocols and comparative benchmarks to ensure that newly synthesized materials are evaluated with scientific rigor, paving the way for the development of the next generation of organic electronics.
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Safety Operating Guide
Proper Disposal of 5-Bromothiophene-3-carboxylic Acid: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the safe management of chemical reagents is paramount. This guide provides a detailed, procedural framework for the proper disposal of 5-Bromothiophene-3-carboxylic acid (CAS No: 100523-84-0), ensuring both personal safety and environmental compliance. Adherence to these protocols is not merely a matter of regulatory obligation but a cornerstone of a responsible and secure research environment.
Understanding the Hazard Profile
This compound is a halogenated organic acid that presents several hazards.[1] It is crucial to recognize these risks before handling the compound. According to safety data sheets, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation[2] |
Incompatible Materials: To prevent dangerous reactions, avoid contact with strong oxidizing agents and strong bases.[3][4]
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. This establishes a critical barrier between the researcher and potential chemical exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1][5] | Prevents direct skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH/MSHA-approved respirator is recommended if dust is generated and exposure limits are exceeded.[5] | Minimizes the inhalation of dust particles that can irritate the respiratory system. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed disposal facility.[5] Do not discharge this chemical into drains or the environment.[3]
Waste Segregation and Collection
Proper segregation is the foundation of safe and compliant chemical waste disposal. This compound is a halogenated organic acid .[7] As such, it must be collected in a designated waste stream.
Protocol for Solid Waste Collection:
-
Designate a Compatible Container: Use a clearly labeled, sealable, and chemically resistant container for solid waste. High-density polyethylene (HDPE) or borosilicate glass containers are suitable choices.[1] The container must be in good condition with a secure lid to prevent spills and dust release.[5][8]
-
Affix a Hazardous Waste Label: Before adding any waste, the container must be labeled with the words "Hazardous Waste."[1][8] The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "100523-84-0"
-
Associated hazards (e.g., "Irritant," "Skin and Eye Irritant").[5]
-
-
Waste Accumulation: Carefully transfer the solid waste into the designated container, minimizing dust generation.[5] Keep the container securely closed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[1]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, or paper towels, are considered contaminated and must be disposed of as hazardous waste.[5]
Protocol for Contaminated Material Disposal:
-
Segregation: Collect all contaminated disposable materials separately from regular trash.
-
Collection: Place these materials in a designated, labeled, and sealed container or a durable, sealed plastic bag for hazardous waste.[2][9]
-
Disposal: Dispose of this container along with the solid chemical waste through your institution's hazardous waste management program.[5]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is crucial for mitigating their impact.
Spill Response
Should a spill occur, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Don PPE: Before attempting any cleanup, wear the appropriate PPE as detailed in Section 2.[1]
-
Contain the Spill: For dry spills, use dry cleanup procedures and avoid generating dust.[2] Use an inert absorbent material like vermiculite or sand to contain the spill.[1] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully sweep or vacuum the spilled material and place it into a designated hazardous waste container.[2][5]
-
Decontaminate the Area: Clean the spill area with soap and water.[1]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
First Aid Measures
In the event of personal exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
-
Skin Contact: If skin contact occurs, flush the skin with running water and soap. If irritation persists, seek medical attention.[2][3]
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air. If they feel unwell, call a poison center or doctor.[2][3]
-
Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Seek medical attention if you feel unwell.[2][3]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created.
Caption: Decision tree for spill response.
By adhering to these detailed procedures, laboratory personnel can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
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A Senior Application Scientist's Guide to Handling 5-Bromothiophene-3-carboxylic Acid: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0) is a valuable building block in medicinal chemistry, but its handling requires a nuanced understanding of its potential hazards. This guide provides an in-depth, procedural framework for its safe use, from risk assessment to disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Risks
This compound is a solid compound that presents a trifecta of primary hazards: skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] The causality for these effects lies in its acidic nature and its potential to generate fine, airborne dust particles during manipulation. Upon combustion, it may also release corrosive fumes, including sulfur oxides and hydrogen bromide.[1]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Causality & Implications for Handling |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, and discomfort. Requires robust skin protection. |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Accidental contact with eyes can cause significant pain and potential damage. Mandates stringent eye protection. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs. Necessitates handling in well-ventilated areas and may require respiratory protection. |
| Combustibility | Combustible Solid | While not highly flammable, it can burn if exposed to a sufficient heat source, potentially releasing hazardous decomposition products.[1][3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-mitigation strategy. The following table outlines the minimum required PPE and the rationale for each selection.
Table 2: Required Personal Protective Equipment (PPE) for this compound
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[1][2] A full-face shield must be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[5] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. This provides a removable barrier to protect your skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid material must be performed in a certified chemical fume hood to control dust and vapor exposure.[4][6] If a fume hood is not available or if procedures may generate significant dust (e.g., large-scale transfers, milling), a NIOSH-approved N95 (or higher) particulate respirator is required.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a controlled, safe workflow.
Step 1: Preparation and Pre-Handling Check
-
Designate the Work Area: All handling of this compound must occur within a designated area, preferably a certified chemical fume hood.[4][6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them within the fume hood before introducing the chemical.
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[7]
-
Don PPE: Put on all required PPE as detailed in Table 2 before opening the chemical container.
Step 2: Aliquoting and Handling the Solid
-
Minimize Dust Generation: Open the container slowly within the fume hood. Use a spatula to carefully transfer the required amount of the solid. Avoid pouring the powder, as this can create airborne dust.[1]
-
Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge, which can cause dust to disperse.[4][7]
-
Container Management: Keep the stock container securely sealed when not in use.[1] Never return unused chemicals to the original container.[8][9]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate spatulas and glassware immediately after use.
-
Wipe Down Surfaces: Clean the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical particles.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then face shield/goggles) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][8]
Emergency and Disposal Plan
A clear plan for managing spills and waste is critical for laboratory safety and environmental compliance.
Caption: Workflow for handling and disposal of this compound.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or dust is generated, evacuate the lab.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Clean-up: For small spills, personnel with appropriate training and full PPE can proceed.
-
Designate Container: Use a clearly labeled, sealable, and chemically compatible container for all solid waste contaminated with this compound.[2]
-
Segregate Waste: Do not mix with other waste streams. Contaminated items such as gloves, weigh boats, and absorbent pads must be placed in this container.[2][4]
-
Disposal Path: All waste must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[1][2][10] Do not pour down the drain or place in regular trash.[4][10]
By adhering to these rigorous safety and operational protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific integrity within your laboratory.
References
- Oxford Lab Fine Chem LLP. Material Safety Data Sheet Thiophene.
- Chemistry LibreTexts. (2025, July 21). Lab 5 - Carboxylic Acids and Derivatives.
- Cole-Parmer. Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- Scribd. Lab Reports - Carboxylic Acid Test.
- University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines.
- West Virginia University. Safety Guidelines | Organic Chemistry I Lab.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound 100523-84-0 [sigmaaldrich.com]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
